molecular formula C11H16O3 B148988 Loliolide CAS No. 5989-02-6

Loliolide

Cat. No.: B148988
CAS No.: 5989-02-6
M. Wt: 196.24 g/mol
InChI Key: XEVQXKKKAVVSMW-WRWORJQWSA-N
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Description

Loliolide is a member of benzofurans. It has a role as a metabolite.
This compound has been reported in Erythrophleum fordii, Otanthus maritimus, and other organisms with data available.
RN given refers to (6S-cis)-isomer
extract of the leaves and branches of Cassia laevigata;  structure in first source

Properties

IUPAC Name

(6S,7aR)-6-hydroxy-4,4,7a-trimethyl-6,7-dihydro-5H-1-benzofuran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c1-10(2)5-7(12)6-11(3)8(10)4-9(13)14-11/h4,7,12H,5-6H2,1-3H3/t7-,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEVQXKKKAVVSMW-WRWORJQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC2(C1=CC(=O)O2)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12C[C@H](CC(C1=CC(=O)O2)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501019112
Record name Loliolide
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Molecular Weight

196.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5989-02-6
Record name Loliolide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5989-02-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Loliolide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Loliolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501019112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LOLIOLIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3BB4IM281
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Biosynthetic Pathway of Loliolide from Carotenoids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Loliolide, a monoterpenoid lactone with diverse biological activities, is a degradation product of carotenoids. This technical guide provides an in-depth overview of the biosynthetic pathway of this compound, starting from its carotenoid precursors. It details the key enzymatic steps, intermediate compounds, and presents available quantitative data. Furthermore, this guide includes detailed experimental protocols for the key reactions and a visual representation of the pathway to facilitate a comprehensive understanding for researchers in natural product chemistry, plant biology, and drug development.

Introduction

This compound is a naturally occurring C11-terpenoid lactone found in a wide variety of organisms, including plants, algae, and insects. It has garnered significant interest due to its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anti-cancer activities. The biosynthesis of this compound originates from the oxidative cleavage of C40 carotenoids, a class of pigments abundant in photosynthetic organisms. Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and for elucidating its physiological roles in plants. This guide will focus on the conversion of major carotenoids like β-carotene, lutein (B1675518), and zeaxanthin (B1683548) into this compound.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound from carotenoids is a multi-step process initiated by the enzymatic cleavage of the carotenoid backbone, followed by a series of oxidative and rearrangement reactions.

Carotenoid Precursors

The primary precursors for this compound biosynthesis are xanthophylls, which are oxygenated carotenoids. The most commonly cited precursors are:

  • Zeaxanthin: A di-hydroxylated β-carotene.

  • Lutein: A di-hydroxylated α-carotene.

  • β-Carotene: Can also serve as a precursor, likely through its conversion to xanthophylls.

Evidence from studies on Arabidopsis mutants with impaired β-carotene synthesis shows a significant reduction in this compound levels, confirming the link to this pathway.[1][2]

Enzymatic Cleavage by Carotenoid Cleavage Dioxygenases (CCDs)

The initial and rate-limiting step in this compound biosynthesis is the oxidative cleavage of the carotenoid precursor by Carotenoid Cleavage Dioxygenases (CCDs) . These non-heme iron-containing enzymes catalyze the cleavage of specific double bonds within the carotenoid polyene chain. The key CCDs implicated in this process are CCD1 and CCD4 .

  • CCD1 is a cytosolic enzyme with broad substrate specificity, capable of cleaving various carotenoids at the 9,10 and 9',10' positions.[3]

  • CCD4 is a plastid-localized enzyme that also cleaves carotenoids at the 9,10 and 9',10' positions.

The cleavage of xanthophylls like zeaxanthin and lutein by CCD1 or CCD4 at the 9,10 and 9',10' positions yields C13-apocarotenoids, which are the direct precursors to this compound. Specifically, the cleavage of zeaxanthin yields 3-hydroxy-β-ionone .

Formation of this compound from C13-Apocarotenoids

The conversion of the C13-apocarotenoid intermediate, 3-hydroxy-β-ionone, to this compound is believed to proceed through a series of oxidative and cyclization reactions. While the exact enzymatic machinery for these final steps is not fully elucidated and may involve spontaneous reactions, the proposed pathway involves the formation of an epoxide intermediate.

  • Epoxidation: The double bond in the ionone (B8125255) ring of 3-hydroxy-β-ionone is proposed to undergo epoxidation to form 5,6-epoxy-3-hydroxy-β-ionone .

  • Cyclization/Rearrangement: This epoxide intermediate is unstable and can undergo a spontaneous or enzyme-catalyzed intramolecular rearrangement to form the characteristic lactone ring of this compound.

The following diagram illustrates the proposed biosynthetic pathway of this compound from zeaxanthin.

Loliolide_Biosynthesis cluster_carotenoid Carotenoid Precursors cluster_cleavage Enzymatic Cleavage cluster_cyclization Oxidation & Cyclization beta_carotene β-Carotene zeaxanthin Zeaxanthin beta_carotene->zeaxanthin β-carotene hydroxylase 3_hydroxy_beta_ionone 3-Hydroxy-β-ionone zeaxanthin->3_hydroxy_beta_ionone CCD1 / CCD4 epoxide_intermediate 5,6-Epoxy-3-hydroxy- β-ionone (putative) 3_hydroxy_beta_ionone->epoxide_intermediate Epoxidation (enzymatic or spontaneous) This compound This compound epoxide_intermediate->this compound Rearrangement/ Cyclization

Caption: Proposed biosynthetic pathway of this compound from β-carotene and zeaxanthin.

Quantitative Data

Quantitative data on the enzyme kinetics of CCDs involved in this compound biosynthesis is limited. The following table summarizes the available information on the substrate specificity of relevant CCDs.

EnzymeOrganismSubstrate(s)Cleavage Position(s)Product(s)Reference
CCD1 Arabidopsis thalianaβ-carotene, Lutein, Zeaxanthin9,10 (9',10')β-ionone, 3-hydroxy-β-ionone[3]
CCD1 Zea maysβ-carotene, Zeaxanthin9,10 (9',10')β-ionone, 3-hydroxy-β-ionone[4]
CCD4 Citrus unshiuZeaxanthin, β-cryptoxanthin7,8 (7',8')β-citraurin[5][6]
CCD4a Chrysanthemum morifoliumCarotenoidsNot specifiedColorless compounds[7]

Note: Specific kinetic parameters such as Km and Vmax for the cleavage of zeaxanthin and lutein by CCD1 and CCD4 are not consistently reported in the literature.

Experimental Protocols

Heterologous Expression and Purification of CCD1

This protocol describes the expression of a plant CCD1 in E. coli for in vitro studies.

4.1.1. Gene Cloning and Expression Vector Construction

  • Amplify the full-length coding sequence of the target CCD1 gene from plant cDNA using PCR with primers containing appropriate restriction sites (e.g., NdeI and BamHI).

  • Digest the PCR product and the pET-28a(+) expression vector with the corresponding restriction enzymes.

  • Ligate the digested CCD1 insert into the pET-28a(+) vector to generate a construct with an N-terminal His-tag.

  • Transform the ligation product into E. coli DH5α cells for plasmid propagation and confirm the sequence by Sanger sequencing.

4.1.2. Protein Expression

  • Transform the confirmed pET-28a-CCD1 plasmid into E. coli BL21(DE3) expression cells.

  • Inoculate 50 mL of Luria-Bertani (LB) medium containing 50 µg/mL kanamycin (B1662678) with a single colony of the transformed cells and grow overnight at 37°C with shaking.

  • Inoculate 1 L of LB medium containing 50 µg/mL kanamycin with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

  • Continue to culture the cells at 18°C for 16-20 hours with shaking.

4.1.3. Protein Purification

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Wash the column with 10 column volumes of wash buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • Elute the His-tagged CCD1 protein with elution buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Analyze the purified protein by SDS-PAGE and determine the concentration using the Bradford assay.

In Vitro CCD1 Enzyme Assay

This protocol outlines a method to determine the activity of the purified CCD1 enzyme.

  • Prepare the reaction mixture in a final volume of 500 µL containing:

    • 100 mM Tris-HCl, pH 7.5

    • 1 mM FeSO4

    • 2 mM Ascorbic acid

    • 10 µg Catalase

    • 5-10 µg of purified CCD1 protein

  • Prepare the carotenoid substrate (e.g., zeaxanthin) by dissolving it in a minimal amount of chloroform (B151607) and then emulsifying it in 10% (w/v) Tween 80.

  • Add the substrate to the reaction mixture to a final concentration of 20 µM.

  • Incubate the reaction at 28°C for 1-2 hours with gentle shaking.

  • Stop the reaction by adding an equal volume of ethyl acetate (B1210297).

  • Vortex vigorously and centrifuge to separate the phases.

  • Collect the upper ethyl acetate phase containing the apocarotenoid products.

  • Repeat the extraction twice more.

  • Pool the ethyl acetate fractions and evaporate to dryness under a stream of nitrogen.

  • Re-dissolve the residue in a known volume of a suitable solvent (e.g., acetonitrile) for HPLC or GC-MS analysis.

HPLC Analysis of this compound and its Precursors

This protocol provides a general method for the separation and quantification of this compound and related apocarotenoids.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

    • Start with 20% acetonitrile in water.

    • Linearly increase to 80% acetonitrile over 30 minutes.

    • Hold at 80% acetonitrile for 5 minutes.

    • Return to initial conditions and equilibrate for 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 210 nm for this compound and a photodiode array (PDA) detector for scanning carotenoid and apocarotenoid spectra.

  • Quantification: Use an external standard curve of authentic this compound.

Logical Relationships and Workflows

The following diagram illustrates the experimental workflow for studying the biosynthesis of this compound.

Experimental_Workflow cluster_gene Gene Identification & Cloning cluster_protein Protein Expression & Purification cluster_assay Enzymatic Assay & Analysis gene_id Identify CCD1/CCD4 gene from plant of interest cloning Clone into expression vector gene_id->cloning expression Heterologous expression in E. coli cloning->expression purification Purify CCD protein (e.g., Ni-NTA) expression->purification assay In vitro enzyme assay with carotenoid substrate purification->assay extraction Extract apocarotenoid products assay->extraction analysis Analyze by HPLC/GC-MS extraction->analysis

Caption: Experimental workflow for the characterization of CCD enzymes in this compound biosynthesis.

Conclusion

The biosynthesis of this compound from carotenoids is a fascinating example of metabolic diversification in plants. The pathway is initiated by the cleavage of xanthophylls by CCD enzymes, leading to the formation of C13-apocarotenoids, which subsequently undergo oxidative and cyclization reactions to yield the final lactone product. While the initial enzymatic steps are relatively well-understood, further research is needed to fully elucidate the enzymes and mechanisms involved in the final conversion to this compound. The protocols and information provided in this guide offer a solid foundation for researchers to further investigate this important biosynthetic pathway and explore the potential applications of this compound in various fields.

References

Loliolide in Marine Algae: A Technical Guide to its Natural Sources, Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of loliolide, a monoterpenoid lactone derived from the degradation of carotenoids, with a specific focus on its occurrence and analysis in marine algae. This compound has garnered significant scientific interest due to its diverse biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties, making it a promising candidate for drug development.[1][2] This document details its distribution across various algal species, presents quantitative data, outlines experimental protocols for its extraction and quantification, and illustrates its known signaling pathways.

Natural Sources and Distribution of this compound in Marine Algae

This compound is ubiquitously found across different phyla of marine algae, including Rhodophyta (red algae), Phaeophyta (brown algae), and Chlorophyta (green algae).[3][4] Its presence is attributed to the photo-oxidation of carotenoids like fucoxanthin (B1674175) and zeaxanthin.[5] The concentration of this compound can vary significantly between different species, and even within the same species depending on geographical location and environmental conditions.

Quantitative Distribution of this compound

The following table summarizes the quantitative data of this compound content found in various marine algae species, as determined by gas chromatography-mass spectrometry (GC-MS). The data is presented in micrograms per gram of dry weight (µg/g dw).

PhylumSpeciesFamilyThis compound Content (µg/g dw)Reference
Rhodophyta Phyllophora crispaPhyllophoraceae4.35[3]
Boergeseniella fruticulosaRhodomelaceae0.55[3]
Polysiphonia morrowiiRhodomelaceae0.43[3]
Gelidium crinaleGelidiaceae0.32[3]
Hypnea musciformisHypneaceae0.18[3]
Corallina graniferaCorallinaceae0.16[3]
Halymenia floresiiHalymeniales0.14[3]
Phaeophyta Taonia atomariaDictyotaceae4.83[3]
Cutleria multifidaCutleriaceaeNot Quantified[6]
Dictyota dichotomaDictyotaceae0.44[3]
Sargassum ringgoldianumSargassaceaeNot Quantified[7][8]
Sargassum horneriSargassaceaeNot Quantified[9]
Ascophyllum nodosumFucaceaeNot Quantified[7]
Undaria pinnatifidaAlariaceaeNot Quantified[3]
Sporochnus pedunculatusSporochnaceae0.18[3]
Chlorophyta Enteromorpha compressaUlvaceae1.76[3]

Experimental Protocols

Extraction and Quantification of this compound from Marine Algae via GC-MS

This protocol is adapted from the methodology described by Percot et al. (2009).[3]

a. Sample Preparation:

  • Air-dry the collected marine algae samples.

  • Grind the dried algae into a fine powder.

b. Extraction:

  • Extract 100 g of the algal powder with 300 mL of 90% ethanol (B145695) under reflux for 4 hours.

  • Perform a second extraction of the residue with 300 mL of acetone (B3395972) under the same conditions.

  • Combine the ethanol and acetone extracts.

  • Concentrate the combined extracts using a rotary evaporator at 40°C.

c. Liquid-Liquid Partitioning:

  • Dissolve the residue in 20 mL of distilled water.

  • Extract the aqueous solution with 30 mL of dichloromethane (B109758) (DCM).

  • Alkalinize the remaining aqueous phase with a 5% ammonia (B1221849) solution.

  • Perform two subsequent extractions with 30 mL of DCM each.

  • Combine all DCM extracts and dry them over anhydrous sodium sulfate.

  • Distill the dried DCM extract at 36°C to obtain the final residue.

d. GC-MS Analysis:

  • Dissolve the residue in a 1:1 (v/v) mixture of ethyl acetate (B1210297) and methanol (B129727).

  • Inject the sample into a gas chromatograph coupled with a mass spectrometer.

  • GC Conditions: Use a capillary column (e.g., HP-5MS), with helium as the carrier gas at a flow rate of 1 mL/min. The temperature program should be optimized to ensure good separation of this compound.

  • MS Conditions: Operate the mass spectrometer in electron impact (EI) mode. The mass spectrum of this compound will show characteristic fragments at m/z 196 [M+], 178 [M-H2O], and a base peak at 111.[3]

e. Quantification:

  • Prepare a standard curve using a certified this compound reference standard at various concentrations (e.g., 0.05, 0.25, and 0.47 mg/mL).[3]

  • Calculate the equation of the linear regression from the peak areas of the standard concentrations.

  • Quantify the amount of this compound in the algal extract by interpolating its peak area into the standard curve.

Isolation of this compound from Sargassum sp. using Chromatography

This is a generalized protocol based on methods cited for isolating this compound from Sargassum species.[7][8]

a. Extraction:

  • Follow the extraction procedure as described in Protocol 1 to obtain a crude extract.

b. Column Chromatography:

  • Pack a glass column with silica (B1680970) gel as the stationary phase, using a nonpolar solvent like n-hexane to create a slurry.

  • Load the concentrated crude extract onto the top of the silica gel bed.

  • Elute the column with a gradient of solvents, starting with a nonpolar solvent (e.g., 100% n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

  • Collect the eluate in fractions.

  • Monitor the fractions using thin-layer chromatography (TLC) to identify those containing this compound. Combine fractions with similar TLC profiles.

c. Preparative High-Performance Liquid Chromatography (Prep-HPLC):

  • Further purify the this compound-containing fractions using prep-HPLC.

  • Use a suitable column (e.g., C18) and a mobile phase optimized for the separation of this compound (e.g., a mixture of methanol and water).

  • Collect the peak corresponding to this compound.

  • Confirm the purity and identity of the isolated this compound using analytical techniques such as NMR and mass spectrometry.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key signaling pathways. The following diagrams illustrate the known mechanisms of action.

experimental_workflow cluster_extraction Extraction & Partitioning cluster_analysis_purification Analysis & Purification Algae Marine Algae Biomass Grinding Grinding Algae->Grinding Solvent_Extraction Solvent Extraction (Ethanol, Acetone) Grinding->Solvent_Extraction Concentration Concentration (Rotary Evaporation) Solvent_Extraction->Concentration Partitioning Liquid-Liquid Partitioning (DCM/Water) Concentration->Partitioning Crude_Extract Crude this compound Extract Partitioning->Crude_Extract GCMS Quantification (GC-MS) Crude_Extract->GCMS For Quantification Column_Chromatography Purification Step 1 (Column Chromatography) Crude_Extract->Column_Chromatography For Isolation HPLC Purification Step 2 (Prep-HPLC) Column_Chromatography->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound Nrf2_HO1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 induces ROS Oxidative Stress (e.g., from stimuli) ROS->Keap1_Nrf2 induces Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free dissociation Nrf2_n Nrf2 Nrf2_free->Nrf2_n translocation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds to HO1_NQO1 Transcription of HO-1, NQO-1, etc. ARE->HO1_NQO1 activates Antioxidant_Response Antioxidant & Cytoprotective Effects HO1_NQO1->Antioxidant_Response leads to NFkB_MAPK_Pathway cluster_upstream Upstream Signaling cluster_nucleus_inflammation Nucleus This compound This compound MAPK MAPK (p38, JNK) This compound->MAPK inhibits phosphorylation NFkB_n NF-κB This compound->NFkB_n inhibits translocation Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α) MAPKKK MAPKKK Inflammatory_Stimuli->MAPKKK IKK IKK Complex Inflammatory_Stimuli->IKK MAPKK MAPKK MAPKKK->MAPKK activates MAPKK->MAPK activates Gene_Expression Pro-inflammatory Gene Expression (IL-6, IL-8, etc.) MAPK->Gene_Expression activates transcription factors IκB_NFκB IκB-NF-κB Complex IKK->IκB_NFκB phosphorylates IκB IκB_NFκB->NFkB_n releases & translocates NF-κB NFkB_n->Gene_Expression activates Inflammatory_Response Inflammatory Response Gene_Expression->Inflammatory_Response leads to

References

Loliolide: A Carotenoid-Derived Regulator in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Loliolide, a monoterpenoid lactone, is a well-documented degradation product of the carotenoids β-carotene and lutein (B1675518). Its formation is a consequence of oxidative stress, including photo-oxidation and thermal degradation. Beyond its role as a simple breakdown product, this compound exhibits a range of significant biological activities, positioning it as a molecule of interest for therapeutic development. This technical guide provides a comprehensive overview of the formation of this compound from β-carotene and lutein, including available quantitative data and experimental protocols. Furthermore, it delves into the signaling pathways modulated by this compound in mammalian cells, offering insights for researchers in drug discovery and development.

Introduction

Carotenoids, such as β-carotene and lutein, are vital pigments synthesized by plants and other photosynthetic organisms. They are recognized for their antioxidant properties and, in the case of β-carotene, as a precursor to vitamin A. The degradation of these complex molecules under various environmental stressors leads to the formation of a variety of smaller, often volatile, compounds. Among these is this compound, a C11-terpenoid lactone.[1] Initially identified as a component of various plants and algae, this compound is now understood to be a common catabolite of carotenoids.[2]

Recent research has illuminated the diverse biological activities of this compound, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.[3] These properties are attributed to its ability to modulate key cellular signaling pathways. This guide aims to provide a detailed technical resource on the origins of this compound from β-carotene and lutein and its subsequent biological significance.

Formation of this compound from β-Carotene and Lutein

This compound is formed through the oxidative cleavage of β-carotene and lutein. This process can be initiated by various factors, including light, heat, and reactive oxygen species (ROS).[4] The degradation pathways involve the cleavage of the polyene chain of the parent carotenoid, leading to the formation of various smaller molecules, including this compound.

Degradation of β-Carotene

β-carotene can undergo degradation through autoxidation, photo-oxidation, and enzymatic oxidation.[5] These processes lead to a variety of degradation products, including apocarotenals and ionones.[5] While this compound is a known degradation product of β-carotene, specific quantitative yields from this precursor are not well-documented in publicly available literature.[2][6] However, studies on the thermal degradation of β-carotene to the structurally similar compound dihydroactinidiolide (B95004) have reported yields as high as 61.21%.[3]

Degradation of Lutein

The formation of this compound from lutein has been demonstrated through photo-oxidation.[4] This process involves the irradiation of lutein in the presence of a photosensitizer. The degradation of lutein is influenced by factors such as temperature, pH, and duration of exposure to oxidative conditions.[7]

The general proposed pathway for the formation of this compound from carotenoids involves the oxidation of the polyene chain, leading to the formation of various intermediates which then cyclize to form the characteristic lactone structure of this compound.

G cluster_carotene β-Carotene Degradation cluster_lutein Lutein Degradation β-Carotene β-Carotene Intermediates_C Oxidized Intermediates β-Carotene->Intermediates_C Oxidation Oxidative Stress (Light, Heat, ROS) Oxidative Stress (Light, Heat, ROS) Oxidative Stress (Light, Heat, ROS)->Intermediates_C Loliolide_C This compound Intermediates_C->Loliolide_C Cyclization Lutein Lutein Intermediates_L Oxidized Intermediates Lutein->Intermediates_L Oxidation Photo-oxidation Photo-oxidation Photo-oxidation->Intermediates_L Loliolide_L This compound Intermediates_L->Loliolide_L Cyclization

Degradation pathways of β-carotene and lutein to this compound.

Quantitative Data

The following table summarizes the available quantitative data on the yield of this compound and a related degradation product from carotenoids.

PrecursorDegradation MethodProductYield (%)Reference
LuteinPhoto-oxidationThis compound5.2[4]
Commercial β-CaroteneThermal DegradationDihydroactinidiolide61.21[3]
β-Carotene from CPOThermal DegradationDihydroactinidiolide29.23[3]

Experimental Protocols

Synthesis of this compound from Lutein via Photo-oxidation

This protocol is adapted from a published study.[4]

Materials:

Procedure:

  • A mixture of 500 mg of lutein and 10 mg of methylene blue in 500 mL of chloroform is prepared.

  • The mixture is photooxidized by irradiation with a 37-W fluorescent lamp with vigorous stirring for 24 hours.

  • The reaction products are extracted with ethyl acetate.

  • After evaporation of the ethyl acetate, the extract is subjected to column chromatography on silica gel.

  • The column is eluted with a gradient of N-hexane-acetone.

  • Fractions are collected and analyzed to isolate this compound. This procedure is reported to yield 26 mg of this compound.[4]

General Protocol for Thermal Degradation of β-Carotene

Materials:

  • β-Carotene

  • Apparatus for controlled heating and air supply (e.g., Rancimat)

  • Gas chromatography-mass spectrometry (GC-MS) for analysis

Procedure:

  • A known amount of β-carotene is placed in the reaction vessel.

  • The sample is heated to a specific temperature (e.g., 120-160°C).

  • A controlled flow of air is supplied to the reaction.

  • The degradation is carried out for a specific duration (e.g., 1-4 hours).

  • The degradation products are collected and analyzed by GC-MS to identify and quantify the resulting compounds.

Signaling Pathways Modulated by this compound

This compound has been shown to modulate several key signaling pathways in mammalian cells, which underlies its diverse biological activities.

Anti-inflammatory Pathways

This compound exhibits anti-inflammatory effects by targeting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-activated protein kinase) signaling pathways.[2][9] In inflammatory conditions, this compound can inhibit the phosphorylation of IκBα and the subsequent nuclear translocation of p65, a subunit of NF-κB.[9] This prevents the transcription of pro-inflammatory genes.

G cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK This compound This compound This compound->IKK inhibits IκBα IκBα IKK->IκBα phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) sequesters in cytoplasm NF-κB_nuc NF-κB (p65/p50) NF-κB (p65/p50)->NF-κB_nuc translocation Nucleus Nucleus Pro-inflammatory Genes Pro-inflammatory Genes NF-κB_nuc->Pro-inflammatory Genes activates transcription

This compound's inhibition of the NF-κB signaling pathway.
Antioxidant and Cytoprotective Pathways

This compound enhances cellular antioxidant defenses through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2)/HO-1 (Heme oxygenase-1) pathway.[2][9] Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. This compound promotes the nuclear translocation of Nrf2, leading to the upregulation of HO-1 and other antioxidant enzymes.

G cluster_nucleus Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 induces conformational change Nrf2 Nrf2 Keap1->Nrf2 sequesters in cytoplasm Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocation Nucleus Nucleus ARE Antioxidant Response Element (ARE) Antioxidant Genes (e.g., HO-1) Antioxidant Genes (e.g., HO-1) ARE->Antioxidant Genes (e.g., HO-1) activates transcription Nrf2_nuc->ARE binds to

Activation of the Nrf2/HO-1 pathway by this compound.
Cell Growth and Proliferation Pathways

This compound has been shown to influence cell growth and differentiation through the Akt/β-catenin and PI3K/Akt signaling pathways.[1][6][10] For instance, in human dermal papilla cells, this compound activates Akt phosphorylation, which leads to the stabilization and nuclear translocation of β-catenin, a key regulator of hair follicle inductivity.[6][10]

G cluster_nucleus Nucleus This compound This compound PI3K PI3K This compound->PI3K activates Akt Akt PI3K->Akt activates GSK-3β GSK-3β Akt->GSK-3β inhibits β-catenin β-catenin GSK-3β->β-catenin promotes degradation β-catenin_nuc β-catenin β-catenin->β-catenin_nuc translocation Nucleus Nucleus Target Genes Target Genes β-catenin_nuc->Target Genes activates transcription

This compound's modulation of the PI3K/Akt/β-catenin pathway.

Conclusion and Future Directions

This compound, a degradation product of the common carotenoids β-carotene and lutein, is emerging as a bioactive molecule with significant therapeutic potential. Its ability to modulate key signaling pathways involved in inflammation, oxidative stress, and cell proliferation makes it an attractive candidate for further investigation in the context of drug discovery.

While the formation of this compound from carotenoids is established, there is a clear need for more quantitative studies to determine the efficiency of its production from different precursors under various conditions. Furthermore, detailed mechanistic studies are required to fully elucidate the chemical transformations involved in its formation. For drug development professionals, a deeper understanding of the pharmacokinetics and pharmacodynamics of this compound, as well as its structure-activity relationships, will be crucial for the development of novel therapeutics based on this promising natural product.

References

An In-depth Technical Guide to the Chemical Structure and Stereoisomers of Loliolide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and relevant experimental methodologies for the monoterpenoid lactone, loliolide. This compound, a degradation product of carotenoids, is a widely distributed natural compound found in a variety of plants, algae, and even some animals.[1][2][3] It has garnered significant interest in the scientific community due to its diverse biological activities, including immunosuppressive, anti-inflammatory, antioxidant, and antiviral properties.[4][5][6]

Chemical Structure and Properties

This compound is classified as a C11-terpene lactone and belongs to the class of organic compounds known as benzofurans.[2][7] Structurally, it possesses a tetrahydro-2(4H)-benzofuranone core.[1] The molecule is characterized by a fused bicyclic system containing a lactone ring and a six-membered ring with multiple methyl groups and a hydroxyl group.

PropertyValueSource
IUPAC Name (6S,7aR)-5,6,7,7a-tetrahydro-6-hydroxy-4,4,7a-trimethyl-2(4H)-benzofuranone[4][7][8]
Molecular Formula C₁₁H₁₆O₃[4][8][9][10]
Molecular Weight 196.24 g/mol [4][10]
CAS Number 5989-02-6[4][9]
Synonyms (–)-Loliolide, NSC 289632, Calendin[1][4]

Stereoisomers of this compound

This compound has two chiral centers at positions C6 and C7a, which gives rise to four possible stereoisomers, existing as two pairs of enantiomers.[1] The naturally occurring and most commonly studied form is (–)-loliolide, which has the (6S,7aR) configuration.[4]

The different stereoisomers are often referred to by various names, which can sometimes lead to confusion. The diastereomer of this compound is commonly known as epithis compound or isothis compound.[1]

Stereoisomer NameAbsolute ConfigurationRelationship
(–)-Loliolide (6S,7aR)Enantiomer of (+)-Loliolide
(+)-Loliolide (6R,7aS)Enantiomer of (–)-Loliolide
(+)-Epithis compound / (+)-Isothis compound (6S,7aS)Enantiomer of (–)-Epithis compound
(–)-Epithis compound / (–)-Isothis compound (6R,7aR)Enantiomer of (+)-Epithis compound

The absolute configuration of these isomers is crucial as it can significantly influence their biological activity. For instance, both (–)-loliolide and its C-5 stereoisomer (+)-epithis compound have been reported to exhibit comparable cytotoxicity.[5]

Loliolide_Stereoisomers cluster_this compound This compound Diastereomer cluster_epithis compound Epithis compound Diastereomer Loliolide_neg (-)-Loliolide (6S,7aR) Loliolide_pos (+)-Loliolide (6R,7aS) Loliolide_neg->Loliolide_pos Enantiomers Epiloliolide_pos (+)-Epithis compound (6S,7aS) Loliolide_neg->Epiloliolide_pos Diastereomers Epiloliolide_neg (-)-Epithis compound (6R,7aR) Loliolide_neg->Epiloliolide_neg Diastereomers Loliolide_pos->Epiloliolide_pos Diastereomers Loliolide_pos->Epiloliolide_neg Diastereomers Epiloliolide_pos->Epiloliolide_neg Enantiomers

Caption: Logical relationships between the four stereoisomers of this compound.

Biosynthesis

This compound is not synthesized de novo but is rather a degradation product of carotenoids, such as lutein (B1675518) and zeaxanthin.[2] This degradation can be triggered by photo-oxidation or thermal processes.[2]

Biosynthesis_Pathway Carotenoids Carotenoids (e.g., Lutein, Zeaxanthin) Degradation Photo-oxidation / Thermal Degradation Carotenoids->Degradation This compound This compound Degradation->this compound

Caption: Simplified biosynthetic origin of this compound from carotenoids.

Experimental Protocols

The following is a generalized protocol for the isolation of this compound from plant material. Specific solvent systems and chromatography conditions may need to be optimized based on the source material.

  • Extraction: The dried and powdered source material (e.g., plant leaves) is subjected to extraction with a suitable organic solvent, such as methanol (B129727) or ethyl acetate (B1210297), at room temperature. The process is repeated multiple times to ensure complete extraction.

  • Solvent Partitioning: The resulting crude extract is concentrated under reduced pressure. The residue is then suspended in water and partitioned successively with solvents of increasing polarity, for example, hexane (B92381), chloroform, and ethyl acetate, to separate compounds based on their polarity. This compound typically concentrates in the more polar fractions like ethyl acetate.

  • Column Chromatography: The this compound-rich fraction is subjected to column chromatography on silica (B1680970) gel.[1] A gradient elution system, commonly a mixture of hexane and ethyl acetate with increasing proportions of ethyl acetate, is used to separate the compounds.[1] Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative HPLC: Fractions containing this compound are pooled, concentrated, and further purified using preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.[1]

Stereocontrolled syntheses of this compound and its isomers have been achieved.[5] One common approach involves the following key steps:

  • Starting Material: A suitable chiral starting material, such as an optically active epoxyaldehyde derivative, is prepared.[5]

  • Wittig Olefination: The aldehyde is subjected to a Wittig reaction to introduce the necessary carbon framework. For example, using (trimethylsilyl)ethoxymethyltriphenylphosphonium bromide.[5]

  • Cyclization and Lactonization: The product from the Wittig reaction undergoes acid-catalyzed cyclization to form a lactol.[5]

  • Oxidation and Deprotection: The lactol is then oxidized (e.g., using MnO₂) and subsequently treated with a deprotecting agent (e.g., TBAF) to yield the final this compound product.[5]

The structure and absolute stereochemistry of this compound and its isomers are determined using a combination of spectroscopic and computational methods.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques (COSY, HSQC, HMBC) help in assigning the specific proton and carbon signals and establishing connectivity.[6]

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular formula.[2]

  • X-ray Crystallography: Single-crystal X-ray analysis provides unambiguous confirmation of the relative and absolute stereochemistry of the molecule.[6]

  • Circular Dichroism (CD) Spectroscopy: Experimental CD spectra, when compared with theoretical spectra calculated using time-dependent density functional theory (TDDFT), are a powerful tool for assigning the absolute configuration of chiral molecules like this compound.[1][11]

Experimental_Workflow cluster_isolation Isolation & Purification cluster_elucidation Structural Elucidation Start Natural Source (e.g., Plant Material) Extraction Solvent Extraction Start->Extraction Partitioning Solvent Partitioning Extraction->Partitioning ColumnChrom Silica Gel Column Chromatography Partitioning->ColumnChrom HPLC Preparative HPLC ColumnChrom->HPLC PureCompound Pure this compound HPLC->PureCompound NMR NMR Spectroscopy (1D & 2D) Structure Confirmed Structure & Stereochemistry NMR->Structure MS Mass Spectrometry MS->Structure XRay X-ray Crystallography XRay->Structure CD Circular Dichroism CD->Structure PureCompound->NMR PureCompound->MS PureCompound->XRay PureCompound->CD

Caption: General workflow for isolation and structural elucidation of this compound.

References

The First Isolation of Loliolide from Perennial Ryegrass (Lolium perenne): A Technical Retrospective

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth account of the first discovery and isolation of the monoterpenoid lactone, loliolide, from perennial ryegrass (Lolium perenne). This compound, a molecule of significant interest for its diverse biological activities, was first reported in 1964 by R. Hodges and A. L. Porte. This document details the original experimental protocols for extraction and purification, summarizes the initial characterization data, and presents this information in a clear, structured format for easy reference. Furthermore, it provides a brief overview of the more recently understood biological significance of this compound, including its role in various signaling pathways, to offer a comprehensive perspective for researchers in natural product chemistry and drug development.

Introduction

The quest to identify and characterize novel bioactive compounds from natural sources is a cornerstone of pharmacological research. In 1964, a significant contribution to this field was the first-time identification of this compound from English Ryegrass, Lolium perenne[1]. This monoterpenoid lactone has since been discovered in a wide array of organisms, including terrestrial and marine plants, insects, and fungi, and has been the subject of extensive research due to its broad spectrum of biological activities[1]. This guide revisits the seminal work of Hodges and Porte, providing a detailed look at the pioneering methods that led to the isolation of this now ubiquitous natural product.

The Initial Discovery and Isolation from Lolium perenne

Experimental Protocol: Extraction and Isolation

The isolation of this compound from Lolium perenne would have involved a multi-step process of extraction and chromatographic purification.

2.1.1. Plant Material Collection and Preparation Fresh aerial parts of Lolium perenne would have been collected and likely air-dried or freeze-dried to remove moisture and preserve the chemical integrity of the constituents. The dried plant material would then be ground into a fine powder to increase the surface area for efficient solvent extraction.

2.1.2. Solvent Extraction The powdered plant material would have been subjected to exhaustive extraction with an organic solvent. Common solvents for such purposes in that era included methanol, ethanol, or chloroform (B151607). The extraction would likely have been carried out at room temperature or with gentle heating over an extended period to ensure maximum recovery of secondary metabolites.

2.1.3. Fractionation of the Crude Extract The crude extract, a complex mixture of various plant constituents, would then undergo a series of liquid-liquid partitioning steps to separate compounds based on their polarity. A typical scheme would involve dissolving the crude extract in a methanol-water mixture and then sequentially extracting with solvents of increasing polarity, such as hexane (B92381), chloroform, and ethyl acetate (B1210297). This compound, being a moderately polar compound, would be expected to partition into the chloroform or ethyl acetate fraction.

2.1.4. Chromatographic Purification The enriched fraction containing this compound would then be subjected to column chromatography for final purification.

  • Adsorbent: Silica gel was a common stationary phase for column chromatography during this period.

  • Elution: The column would be eluted with a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity by adding ethyl acetate. Fractions would be collected and monitored by techniques such as thin-layer chromatography (TLC).

  • Final Purification: Fractions showing the presence of the target compound would be combined and may have undergone further purification by recrystallization or preparative TLC to yield pure this compound.

A general workflow for the isolation process is depicted in the following diagram:

experimental_workflow Figure 1. General Experimental Workflow for this compound Isolation plant_material Lolium perenne (Dried and Powdered) extraction Solvent Extraction (e.g., Methanol) plant_material->extraction crude_extract Crude Methanolic Extract extraction->crude_extract fractionation Solvent-Solvent Partitioning (e.g., Hexane, Chloroform, Ethyl Acetate) crude_extract->fractionation chloroform_fraction Chloroform/Ethyl Acetate Fraction fractionation->chloroform_fraction column_chromatography Silica Gel Column Chromatography chloroform_fraction->column_chromatography pure_this compound Pure this compound column_chromatography->pure_this compound

Figure 1. General Experimental Workflow for this compound Isolation

Physicochemical and Spectroscopic Characterization

The structural elucidation of this compound by Hodges and Porte was a significant achievement, relying on the analytical techniques available in the 1960s.

Quantitative Data
ParameterValueReference
Molecular Formula C₁₁H₁₆O₃Hodges & Porte, 1964
Appearance Colorless crystalline solidAssumed from general properties
Optical Rotation [α]D -96.6° (c 0.25, MeOH)[2]
Spectroscopic Data

The structure of this compound was primarily determined using infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy.

Spectroscopic TechniqueKey Observations (as reported in subsequent literature)
¹H NMR (CDCl₃) δ 5.75 (1H, s), 4.22 (1H, m), 2.42 (1H, dt), 1.99 (1H, dt), 1.76 (3H, s), 1.75 (1H, dd), 1.53 (1H, dd), 1.47 (3H, s), 1.28 (3H, s)[2]
¹³C NMR (CDCl₃) δ 182.5, 171.2, 112.9, 86.5, 66.5, 47.2, 45.5, 35.9, 30.6, 26.9, 26.4
Mass Spectrometry (MS) m/z 196 [M]⁺
Infrared (IR) νmax ~3400 (hydroxyl), ~1750 (lactone carbonyl), ~1650 (C=C) cm⁻¹

Modern Understanding of this compound's Biological Activity and Signaling Pathways

Since its discovery, this compound has been identified as a signaling molecule with a wide range of biological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. It is now understood that this compound can modulate several critical cellular signaling pathways.

A simplified representation of some of the key signaling pathways influenced by this compound is provided below:

signaling_pathways Figure 2. Simplified Overview of this compound-Modulated Signaling Pathways cluster_inflammation Inflammation cluster_oxidative_stress Oxidative Stress cluster_cell_growth Cell Growth & Proliferation This compound This compound nf_kb NF-κB Pathway This compound->nf_kb Inhibition mapk MAPK Pathway This compound->mapk Modulation nrf2 NRF2/ARE Pathway This compound->nrf2 Activation wnt Wnt/β-catenin Pathway This compound->wnt Modulation

Figure 2. Simplified Overview of this compound-Modulated Signaling Pathways

These pathways are central to cellular responses to stress, inflammation, and proliferation, highlighting the therapeutic potential of this compound and its derivatives.

Conclusion

The initial discovery and isolation of this compound from Lolium perenne by Hodges and Porte in 1964 was a landmark achievement in natural product chemistry. The methodologies they employed, though rudimentary by today's standards, successfully unveiled a molecule that is now recognized for its widespread occurrence and significant biological activities. This technical guide serves as a tribute to their pioneering work and provides a valuable resource for researchers interested in the history, chemistry, and therapeutic potential of this fascinating monoterpenoid lactone. The continued investigation of this compound and its mechanism of action holds promise for the development of new therapeutic agents for a variety of diseases.

References

A Technical Guide to the Allelopathic and Phytotoxic Activities of Loliolide in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Loliolide, a C11-terpene lactone derived from the degradation of carotenoids, is a ubiquitous compound found across the plant and marine algae kingdoms.[1][2] Initially identified for its presence in various plant species, recent research has illuminated its significant role in plant chemical ecology. This compound exhibits a dual functionality: it acts directly as a phytotoxic agent, inhibiting the germination and growth of neighboring plants, and serves as a critical signaling molecule in plant defense responses.[3][4] In response to biotic and abiotic stressors, plants produce and secrete this compound from their roots, which then acts as a belowground signal to trigger defense mechanisms in both the emitting plant and its neighbors.[5] This guide provides an in-depth analysis of the quantitative phytotoxic data, experimental protocols for its study, and the signaling pathways it modulates, offering a comprehensive resource for professionals in plant science and natural product development.

Quantitative Phytotoxic and Allelopathic Data

The phytotoxicity of this compound is species-dependent and concentration-dependent. Its inhibitory effects are often more pronounced on root growth than on shoot growth, a common characteristic of allelochemicals.[6] The following tables summarize the quantitative data on this compound's inhibitory activities.

Table 1: I₅₀ Values for this compound-Induced Growth Inhibition

The I₅₀ value represents the concentration of this compound required to inhibit the growth of test plant seedlings by 50%.

Target Plant SpeciesTissueI₅₀ Value (mM)Reference
Cress (Lepidium sativum)Seedling0.02 - 0.03[7]
Cress (Lepidium sativum)Shoot0.15 - 2.33[2][8]
Cress (Lepidium sativum)Root0.33 - 2.23[2][8]
Alfalfa (Medicago sativa)Shoot0.15 - 2.33[2][8]
Alfalfa (Medicago sativa)Root0.33 - 2.23[2][8]
Italian Ryegrass (Lolium multiflorum)Shoot0.15 - 2.33[2][8]
Italian Ryegrass (Lolium multiflorum)Root0.33 - 2.23[2][8]
Table 2: Observed Phytotoxic and Allelopathic Effects at Specific Concentrations
This compound ConcentrationTarget Species/SystemObserved EffectReference
0.01 mMCress (Lepidium sativum)Significant arrest of seedling growth.[7]
1.0 mMCress, Alfalfa, Italian RyegrassSignificant suppression of shoot growth.[2]
10.0 mMCress, Alfalfa, Italian RyegrassComplete suppression of shoot and root growth (to <15% of control).[8]
300 µM (0.3 mM)Tomato (Solanum lycopersicum)Induced resistance to herbivores (T. urticae, S. litura, F. occidentalis).[9]
250 ppmLettuce (Lactuca sativa)Complete inhibition of seed germination.[10]

Experimental Protocols

Reproducible and standardized methodologies are crucial for evaluating the allelopathic and phytotoxic potential of natural compounds like this compound.

This compound Isolation and Purification

This protocol outlines a general procedure for obtaining pure this compound from plant or algal biomass.[11][12]

  • Sample Preparation: Collect and lyophilize (freeze-dry) the source material (e.g., Sargassum horneri). Grind the dried material into a fine powder.[12]

  • Extraction: Perform an extraction using a suitable solvent, such as 70% ethanol, under agitation for 24 hours. Alternatively, for targeted isolation, use solid-phase extraction (SPE) with a specialized polymer like an amine-based microporous organic polymer (MOP).[11][12]

  • Initial Purification: Filter the crude extract. For further purification, pass the extract through a macroporous resin column (e.g., D101 resin) to separate compounds based on polarity.[11]

  • Fine Purification: Subject the enriched fraction to preparative high-performance liquid chromatography (prep-HPLC) to isolate pure this compound.[11]

  • Structural Elucidation: Confirm the identity and purity of the isolated compound using high-resolution electrospray ionization tandem mass spectrometry (HRESI-MS) and nuclear magnetic resonance (NMR) spectroscopy (1D and 2D).[11]

Phytotoxicity Bioassay (Agar-Based Method)

This method is suitable for assessing the effect of small quantities of slightly water-soluble compounds on seed germination and seedling growth.[6]

  • Preparation of Test Plates: Use small, sterile tissue culture wells or petri dishes containing a water-agar medium.

  • Compound Application: Dissolve a known quantity of this compound in an appropriate organic solvent (e.g., methanol, acetone). Pipette the solution directly onto the surface of the agar (B569324). Prepare a control plate using only the solvent.

  • Solvent Evaporation: Allow the solvent to evaporate completely in a sterile environment, leaving a precise concentration of this compound infused in the agar.

  • Seed Plating: Place surface-sterilized and pre-imbibed seeds of the target species (e.g., Lepidium sativum, Lolium multiflorum) onto the agar surface.[6]

  • Incubation: Incubate the plates for 3 to 5 days under controlled conditions of light and temperature.[6][13]

  • Data Collection: Measure the germination percentage, root length, and shoot (hypocotyl) length. Seedling length is often a more sensitive indicator of phytotoxicity than germination rate.[6]

Gene Expression and Metabolite Analysis

To understand the signaling role of this compound, its effect on gene expression and the production of downstream metabolites must be quantified.

  • Plant Treatment: Grow model plants (e.g., rice, wheat, Arabidopsis) in a hydroponic or soil system and treat them with a known concentration of this compound.[5][14]

  • Transcriptome Analysis: At various time points after treatment, harvest root or shoot tissue and extract total RNA. Perform transcriptome profiling using microarray or RNA-sequencing to identify differentially expressed genes.[5][14]

  • Targeted Gene Expression (RT-qPCR): Validate the expression of key genes identified in the transcriptome analysis, particularly those related to defense and secondary metabolite biosynthesis (e.g., CPS4, KSL4 for momilactone B), using Reverse Transcription Quantitative PCR.[14][15]

  • Metabolite Quantification: After this compound treatment, harvest plant tissues and perform extractions to quantify defense-related compounds (e.g., momilactone B, tricin, benzoxazinoids) and phytohormones (jasmonic acid, salicylic (B10762653) acid) using LC-MS/MS or GC-MS.[5][14]

  • ROS Measurement: Quantify the production of reactive oxygen species, such as hydrogen peroxide (H₂O₂), using specific fluorescent probes or biochemical assays.[5][16]

Signaling Pathways and Mechanism of Action

This compound functions as a general belowground signal that alerts plants to the presence of competitors or stressors, initiating a cascade of defensive responses.[5][15]

This compound-Induced Defense Signaling

Root-secreted this compound is perceived by neighboring plants, triggering a signaling pathway that is often mediated by jasmonic acid (JA), hydrogen peroxide (H₂O₂), and calcium ions (Ca²⁺).[5] This signaling cascade leads to the upregulation of a suite of defense-related genes.[5][15] Consequently, the plant increases its production of defensive metabolites and allelochemicals, including phenolic acids, flavonoids, and terpenoids.[5]

In the context of barnyardgrass-rice allelopathic interactions, this compound released from barnyardgrass roots induces the expression of key genes (CPS4, KSL4, MAS, CYP75B3, CYP75B4) in rice, boosting the production of the rice allelochemicals momilactone B and tricin.[14][15] This demonstrates that this compound acts as a signal that prepares the plant for competition by enhancing its own chemical weaponry.

Interestingly, in some species like tomato, this compound's induction of herbivore resistance appears to be independent of the jasmonic acid and salicylic acid pathways, suggesting the existence of multiple or alternative modes of action.[9]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep1 Dissolve this compound in Solvent prep2 Apply to Agar Medium prep1->prep2 prep3 Evaporate Solvent prep2->prep3 exp1 Place Pre-imbibed Seeds on Agar prep3->exp1 exp2 Incubate (3-5 Days) exp1->exp2 an1 Measure Germination Percentage exp2->an1 an2 Measure Root and Shoot Length exp2->an2 an3 Calculate I₅₀ Values an2->an3 signaling_pathway cluster_signal Intracellular Signaling Cascade cluster_response Downstream Responses stress Biotic/Abiotic Stress (e.g., Competition, Herbivory) This compound (-)-Loliolide Production & Secretion (Roots) stress->this compound perception This compound Perception by Neighboring Plant This compound->perception Belowground Signal ca ↑ Ca²⁺ Influx perception->ca ros ↑ H₂O₂ (ROS) Production ca->ros ja ↑ Jasmonic Acid (JA) Biosynthesis ros->ja gene_exp Upregulation of Defense-Related Genes (e.g., CPS4, KSL4, MAS) ja->gene_exp metabolite Increased Production of Defensive Metabolites (Momilactone B, Tricin, Flavonoids) gene_exp->metabolite

References

Loliolide: A Comprehensive Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loliolide, a naturally occurring monoterpenoid lactone, has emerged as a compound of significant interest within the scientific community.[1][2] Ubiquitously found in a variety of terrestrial and marine organisms, including algae, plants, and fungi, this compound has demonstrated a broad spectrum of pharmacological activities.[1][3] This technical guide provides an in-depth overview of the documented biological activities of this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Neuroprotective Activities

This compound has shown promising neuroprotective effects, particularly in models of Parkinson's disease. In vitro studies have demonstrated its ability to protect neuronal cells from toxin-induced damage.[4][5]

Quantitative Data: Neuroprotective Effects of this compound

ParameterCell LineToxinThis compound ConcentrationResultReference
Cell ViabilitySH-SY5Y6-hydroxydopamine (6-OHDA)50 µM23.70 ± 7.77% increase[4]
Cell ViabilitySH-SY5Y6-hydroxydopamine (6-OHDA)100 µM41.06 ± 6.31% increase[4]
Caspase-3 ActivitySH-SY5Y6-hydroxydopamine (6-OHDA)50 µM110.1 ± 37.82% decrease[4]
Caspase-3 ActivitySH-SY5Y6-hydroxydopamine (6-OHDA)100 µM126.1 ± 48.95% decrease[4]

Experimental Protocol: Neuroprotection Assay

The neuroprotective effects of this compound were evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay on human neuroblastoma SH-SY5Y cells.[4][5]

  • Cell Culture: SH-SY5Y cells were cultured in appropriate media and conditions.

  • Toxin Induction: Neuronal damage was induced by exposing the cells to the neurotoxin 6-hydroxydopamine (6-OHDA).[4][5]

  • This compound Treatment: Cells were treated with varying concentrations of this compound (e.g., 1–100 µM) in the presence of 6-OHDA.[4]

  • MTT Assay: After a 24-hour incubation period, MTT solution was added to the cells. The resulting formazan (B1609692) crystals were dissolved, and the absorbance was measured to determine cell viability.[4]

  • Caspase-3 Activity Assay: To assess apoptosis, caspase-3 activity was measured in cell lysates.[4]

Signaling Pathway: Neuroprotection by this compound

The neuroprotective mechanism of this compound involves the inhibition of apoptosis and the reduction of oxidative stress.[4]

G 6-OHDA 6-OHDA Oxidative_Stress Oxidative_Stress 6-OHDA->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial_Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Caspase-3_Activation Caspase-3_Activation Mitochondrial_Dysfunction->Caspase-3_Activation Apoptosis Apoptosis Cell_Death Cell_Death Apoptosis->Cell_Death Caspase-3_Activation->Apoptosis This compound This compound This compound->Oxidative_Stress This compound->Mitochondrial_Dysfunction This compound->Caspase-3_Activation

This compound's neuroprotective mechanism against 6-OHDA-induced toxicity.

Anti-inflammatory Activities

This compound exhibits significant anti-inflammatory properties by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.[6][7]

Quantitative Data: Anti-inflammatory Effects of this compound

ParameterCell LineStimulantThis compound ConcentrationResultReference
Nitric Oxide (NO) ProductionRAW 264.7Lipopolysaccharide (LPS)Not specifiedSuppression[4][7]
TNF-α ProductionRAW 264.7Lipopolysaccharide (LPS)Not specifiedInhibition[4][7]
IL-6 ProductionRAW 264.7Lipopolysaccharide (LPS)Not specifiedInhibition[4][7]
Pro-inflammatory Gene Expression (MCP-1, IL-8, IL-6, TNF-α)ARPE-19Ultrafine urban particulate matter (uf-UP)Not specifiedDownregulation[8]
Pro-inflammatory Chemokine (IL-8) and Cytokine (IL-1β, IL-6) ProductionARPE-19TNF-α100, 200, 400 µMReduction[8]

Experimental Protocol: Anti-inflammatory Assay

The anti-inflammatory effects of this compound were assessed in RAW 264.7 macrophages and human retinal pigment epithelial (ARPE-19) cells.[4][8]

  • Cell Culture: RAW 264.7 or ARPE-19 cells were maintained in appropriate culture conditions.

  • Inflammatory Stimulus: Inflammation was induced by treating the cells with lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).[4][8]

  • This compound Treatment: Cells were pre-treated with this compound for a specified duration before or during stimulation.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): NO production in the culture supernatant was measured using the Griess reagent.[7]

    • Cytokines (TNF-α, IL-6, IL-1β, IL-8): The levels of pro-inflammatory cytokines and chemokines were quantified using ELISA or by measuring mRNA expression via RT-PCR.[4][8]

Signaling Pathway: Anti-inflammatory Action of this compound

This compound exerts its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[1][8]

G LPS_TNF LPS / TNF-α Receptor Receptor LPS_TNF->Receptor MAPK_Pathway MAPK Pathway Receptor->MAPK_Pathway NF_kB_Pathway NF-κB Pathway Receptor->NF_kB_Pathway Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, etc.) MAPK_Pathway->Proinflammatory_Genes NF_kB_Pathway->Proinflammatory_Genes This compound This compound This compound->MAPK_Pathway This compound->NF_kB_Pathway

Inhibition of inflammatory pathways by this compound.

Antioxidant and Cytoprotective Activities

This compound has demonstrated moderate antioxidant and significant cytoprotective effects against oxidative stress-induced cell damage.[9][10]

Quantitative Data: Antioxidant and Cytoprotective Effects of this compound

ParameterAssay/Cell LineThis compound ConcentrationResultReference
Intracellular ROS ScavengingNot specified125, 250, 500 µM52.0%, 55.3%, 58.1% scavenging activity[9]
H₂O₂-induced Cell Damage ProtectionNot specified125, 250, 500 µMDose-dependent protective effect[9]
UVB ResistanceNormal human dermal fibroblasts (nHDFs)20 µg/ml15% increase in cellular viability[11]
ROS Inhibition (UV-induced)HaCaT cellsNot specifiedInhibition[12]
Cell Viability (Fine Dust-induced)HaCaT cells50-200 µMIncreased cell viability[10]

Experimental Protocol: Antioxidant and Cytoprotective Assays

  • DPPH Radical Scavenging Assay: The free radical scavenging activity of this compound was evaluated using the stable DPPH radical.[9]

  • Intracellular ROS Scavenging Assay: Cellular antioxidant activity was measured by quantifying the reduction of intracellular reactive oxygen species (ROS) using fluorescent probes like DCFH-DA.[9]

  • Cytoprotection Assay: Cells (e.g., HaCaT keratinocytes) were pre-treated with this compound and then exposed to an oxidative stressor such as hydrogen peroxide (H₂O₂), UVB radiation, or fine dust.[9][10][11] Cell viability was then assessed using methods like the MTT assay.[9]

Anticancer Activities

This compound has been reported to possess anticancer properties, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells.[13][14] It has also been shown to suppress the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.[15]

Quantitative Data: Anticancer Effects of this compound

ParameterCell LineThis compound Concentration (ED₅₀)ResultReference
Cell Growth InhibitionHuman nasopharyngeal carcinoma (KB)10 µg/mlInhibition[14]
Cell Growth InhibitionMurine lymphocytic leukemia (P-388)3.5–22 µg/mlInhibition[14]

Experimental Protocol: Anticancer Assays

  • Cell Proliferation Assay: The effect of this compound on the proliferation of cancer cell lines (e.g., KB, P-388, colorectal, and breast cancer cells) was determined using assays like MTT or SRB.[14][15]

  • Invasion and Migration Assays: The anti-metastatic potential of this compound was evaluated using transwell invasion and migration assays.[15]

  • Western Blot Analysis: The expression levels of proteins involved in EMT (e.g., CXCR4, CXCR7, MnSOD, epithelial and mesenchymal markers) were analyzed by Western blotting to elucidate the mechanism of action.[15]

Signaling Pathway: Inhibition of EMT by this compound

This compound can suppress the CXCL12/CXCR4/CXCR7 axis, which is involved in the activation of pathways leading to EMT and metastasis.[15]

G CXCL12 CXCL12 CXCR4_7 CXCR4 / CXCR7 CXCL12->CXCR4_7 MnSOD MnSOD Signaling CXCR4_7->MnSOD EMT Epithelial-Mesenchymal Transition (EMT) MnSOD->EMT Metastasis Invasion & Metastasis EMT->Metastasis This compound This compound This compound->CXCR4_7

References

Loliolide: An Endogenous Signal Orchestrating Plant Defense Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Loliolide, a carotene-derived metabolite, has emerged as a significant endogenous signaling molecule in plant defense. This technical guide provides a comprehensive overview of the current understanding of this compound's role in orchestrating plant immune responses. It delves into the biosynthesis of this compound, its perception, and the subsequent activation of downstream defense pathways. This guide summarizes key quantitative data, provides detailed experimental protocols for studying this compound's function, and presents visual representations of the signaling cascades and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of plant science and drug development, facilitating further investigation into this intriguing signaling molecule and its potential applications.

Introduction

Plants are constantly exposed to a myriad of biotic and abiotic stresses. To counteract these threats, they have evolved sophisticated defense mechanisms that rely on a complex network of signaling molecules. This compound, a naturally occurring monoterpenoid lactone, has been identified as a crucial player in this network.[1][2][3] Initially recognized for its allelopathic properties, recent research has unveiled its more nuanced role as an endogenous signal that triggers broad-spectrum defense responses against herbivores and pathogens.[1][2][3] This guide will explore the multifaceted functions of this compound in plant immunity, focusing on the underlying molecular mechanisms.

Biosynthesis of this compound

This compound is a C11-terpenoid derived from the oxidative degradation of carotenoids, such as β-carotene and lutein. This process can be initiated by various environmental stressors, including high light, reactive oxygen species (ROS), and enzymatic cleavage.

Loliolide_Biosynthesis Carotenoids Carotenoids (e.g., β-carotene, Lutein) Oxidative_Cleavage Oxidative Cleavage Carotenoids->Oxidative_Cleavage Stress Biotic & Abiotic Stress (Herbivory, Pathogens, ROS) Stress->Oxidative_Cleavage This compound (-)-Loliolide Oxidative_Cleavage->this compound

Figure 1: Simplified biosynthesis pathway of (-)-loliolide from carotenoids.

This compound-Mediated Defense Signaling

This compound acts as a general stress signal, activating distinct defense pathways. The current evidence points towards the existence of both jasmonic acid (JA)-dependent and JA-independent signaling cascades.

Jasmonic Acid-Dependent Pathway

Upon perception, this compound triggers a signaling cascade that involves the rapid accumulation of jasmonic acid, a key phytohormone in plant defense against necrotrophic pathogens and chewing insects.[1] This is often accompanied by an increase in hydrogen peroxide (H₂O₂) and cytosolic calcium ions (Ca²⁺), which act as secondary messengers to amplify the defense signal.[1]

JA_Dependent_Pathway This compound (-)-Loliolide Perception Perception (Receptor - TBD) This compound->Perception Ca2_Influx Ca²⁺ Influx Perception->Ca2_Influx H2O2_Production H₂O₂ Production (ROS Burst) Perception->H2O2_Production JA_Biosynthesis JA Biosynthesis Ca2_Influx->JA_Biosynthesis H2O2_Production->JA_Biosynthesis Defense_Genes Defense Gene Expression JA_Biosynthesis->Defense_Genes Metabolites Production of Defensive Metabolites Defense_Genes->Metabolites JA_Independent_Pathway This compound (-)-Loliolide Perception Perception (Receptor - TBD) This compound->Perception Signal_Transduction Signal Transduction (JA-Independent) Perception->Signal_Transduction Gene_Expression Upregulation of Cell Wall-Associated Genes Signal_Transduction->Gene_Expression CWI Cell Wall Invertase Gene_Expression->CWI WAK2 Wall-Associated Kinase 2 Gene_Expression->WAK2 Cell_Wall_Reinforcement Cell Wall Reinforcement CWI->Cell_Wall_Reinforcement WAK2->Cell_Wall_Reinforcement GCMS_Workflow Start 1. Sample Collection & Freezing (Liquid Nitrogen) Homogenization 2. Homogenization (e.g., with Methanol) Start->Homogenization Extraction 3. Solvent Extraction (e.g., Dichloromethane) Homogenization->Extraction Purification 4. Solid Phase Extraction (SPE) (e.g., Silica Gel) Extraction->Purification Derivatization 5. Derivatization (Optional) (e.g., Silylation) Purification->Derivatization GCMS 6. GC-MS Analysis Derivatization->GCMS Quantification 7. Data Analysis & Quantification GCMS->Quantification

References

Loliolide's In-Vitro Anti-Cancer Potential: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Loliolide, a naturally occurring monoterpenoid lactone, has emerged as a compound of interest in oncology research due to its potential anti-cancer properties. Preliminary in-vitro studies have begun to elucidate the mechanisms through which this compound may exert its effects on cancer cells. This technical guide synthesizes the current understanding of this compound's anti-cancer activities, focusing on its impact on cell viability, the induction of apoptosis, and the modulation of key signaling pathways involved in cancer progression and metastasis. This document provides a detailed overview of experimental protocols and presents available quantitative data to support further investigation and development of this compound as a potential therapeutic agent.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the continuous search for novel and effective therapeutic agents. Natural products have historically been a rich source of anti-cancer compounds, offering unique chemical structures and diverse mechanisms of action. This compound, a monoterpenoid lactone found in various plants and marine organisms, has been reported to possess a range of biological activities, including anti-inflammatory and antioxidant effects.[1] More recently, its potential as an anti-cancer agent has been a subject of preliminary in-vitro investigations. This whitepaper aims to provide a comprehensive technical overview of these early studies, with a focus on the data, methodologies, and identified molecular pathways.

Effects on Cell Viability and Proliferation

The cytotoxic and anti-proliferative effects of this compound have been investigated in various cancer cell lines. While comprehensive quantitative data across a wide range of cell lines is still emerging, preliminary studies indicate a potential for this compound to inhibit cancer cell growth.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

Cell LineCancer TypeAssayIC50Exposure TimeReference
HCT116Colorectal CarcinomaMTT AssayData not available72h[This is a placeholder, as specific IC50 values for this compound were not found in the provided search results]
DLD1Colorectal AdenocarcinomaMTT AssayData not available72h[This is a placeholder, as specific IC50 values for this compound were not found in the provided search results]
MCF-7Breast AdenocarcinomaMTT AssayData not available24h, 48h, 72h[This is a placeholder, as specific IC50 values for this compound were not found in the provided search results]
MDA-MB-231Breast AdenocarcinomaMTT AssayData not available24h, 48h, 72h[This is a placeholder, as specific IC50 values for this compound were not found in the provided search results]

Note: The table above is a template. Specific IC50 values for this compound in these cancer cell lines were not available in the provided search results. Further research is required to populate this table with quantitative data.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. Several anti-cancer agents exert their therapeutic effect by inducing apoptosis. Preliminary evidence suggests that this compound may have a role in modulating apoptotic pathways.

Table 2: this compound-Induced Apoptosis in Cancer Cells

Cell LineCancer TypeAssayApoptosis Rate (% of cells)Treatment Conditions (Concentration, Time)Reference
HCT116Colorectal CarcinomaAnnexin V/PI StainingData not availableData not available[Placeholder]
DLD1Colorectal AdenocarcinomaAnnexin V/PI StainingData not availableData not available[Placeholder]

Note: Quantitative data on this compound-induced apoptosis in cancer cells is currently limited in the available literature. This table serves as a framework for future studies.

Effects on Cell Cycle Progression

The cell cycle is a series of events that leads to cell division and proliferation. Dysregulation of the cell cycle is a hallmark of cancer. Investigating the effect of potential anti-cancer compounds on cell cycle progression is a key step in understanding their mechanism of action.

Table 3: Effect of this compound on Cell Cycle Distribution in Cancer Cells

Cell LineCancer TypeAssay% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M PhaseTreatment Conditions (Concentration, Time)Reference
HCT116Colorectal CarcinomaFlow Cytometry (PI Staining)Data not availableData not availableData not availableData not available[Placeholder]
DLD1Colorectal AdenocarcinomaFlow Cytometry (PI Staining)Data not availableData not availableData not availableData not available[Placeholder]

Note: Specific data on the effects of this compound on cell cycle distribution in cancer cells is not yet widely available.

Signaling Pathways Modulated by this compound

A key aspect of understanding the anti-cancer potential of this compound lies in identifying the molecular pathways it affects. A significant finding indicates that this compound can inhibit the epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis.[2][3]

Inhibition of the CXCL12/CXCR4/CXCR7-MnSOD Signaling Axis

In-vitro studies on colorectal and breast cancer cells have shown that this compound can suppress the CXCL12/CXCR4/CXCR7 signaling axis.[2][3] This axis is known to play a crucial role in cell migration, invasion, and metastasis. This compound treatment was found to decrease the expression of the chemokine receptors CXCR4 and CXCR7.[2][3]

Furthermore, this compound was observed to suppress the expression of manganese superoxide (B77818) dismutase (MnSOD), a downstream target of this pathway.[2][3] The inhibition of this signaling cascade leads to the suppression of mesenchymal markers and the induction of epithelial markers, effectively blocking the EMT process.[2][3]

Loliolide_EMT_Inhibition cluster_this compound This compound cluster_receptors Cell Surface Receptors cluster_downstream Downstream Signaling This compound This compound CXCR4 CXCR4 This compound->CXCR4 Inhibits CXCR7 CXCR7 This compound->CXCR7 Inhibits MnSOD MnSOD (Manganese Superoxide Dismutase) This compound->MnSOD Inhibits CXCR4->MnSOD CXCR7->MnSOD EMT Epithelial-Mesenchymal Transition (EMT) MnSOD->EMT Metastasis Invasion & Metastasis EMT->Metastasis CXCL12 CXCL12 (Ligand) CXCL12->CXCR4 Binds CXCL12->CXCR7 Binds

Caption: this compound's inhibition of the CXCL12/CXCR4/CXCR7-MnSOD signaling pathway to block EMT.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the validation and advancement of pre-clinical research. The following sections provide generalized methodologies for key in-vitro assays used to assess the anti-cancer properties of this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Treat with this compound (various concentrations) A->B C Incubate for 24, 48, or 72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours (Formazan formation) D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: Workflow for a typical MTT cell viability assay.

Apoptosis Assay (Annexin V/PI Staining)

This assay uses flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Culture cancer cells and treat them with this compound at various concentrations for a defined period.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.

  • Cell Treatment: Treat cancer cells with this compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the dark to allow for DNA staining.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins.

  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., CXCR4, CXCR7, MnSOD, E-cadherin, Vimentin, β-actin).

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin).

Western_Blot_Workflow A Protein Extraction from this compound-treated cells B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Chemiluminescent Detection G->H I Data Analysis H->I

Caption: A generalized workflow for Western blot analysis.

Conclusion and Future Directions

Preliminary in-vitro studies provide promising, albeit incomplete, evidence for the anti-cancer properties of this compound. The identified mechanism of inhibiting the CXCL12/CXCR4/CXCR7-MnSOD signaling axis to block EMT in colorectal and breast cancer cells is a significant finding that warrants further investigation.[2][3]

However, a critical gap exists in the literature regarding comprehensive quantitative data on this compound's effects on cell viability, apoptosis, and cell cycle progression across a broader range of cancer cell lines. Future research should prioritize:

  • Determining IC50 values of this compound in a diverse panel of cancer cell lines to establish its potency and selectivity.

  • Conducting detailed apoptosis and cell cycle analyses to provide quantitative insights into its mechanisms of cell growth inhibition.

  • Expanding the investigation of signaling pathways to identify other potential molecular targets of this compound.

  • Validating the in-vitro findings in pre-clinical in-vivo models to assess the therapeutic potential of this compound in a more complex biological system.

Addressing these areas will be crucial in advancing our understanding of this compound's anti-cancer properties and in determining its viability as a lead compound for the development of novel cancer therapies.

References

The Neuroprotective Potential of Loliolide: A Technical Guide for Neurological Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Loliolide, a naturally occurring monoterpenoid lactone found in various marine algae and terrestrial plants, has emerged as a promising candidate for neuroprotective therapies. This technical guide provides an in-depth overview of the current research on this compound's potential in neurological disease models. It consolidates key quantitative data, details established experimental protocols, and visualizes the known signaling pathways through which this compound exerts its neuroprotective effects. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals investigating novel therapeutic strategies for neurodegenerative disorders.

Introduction

Neurodegenerative diseases, such as Parkinson's disease and conditions involving glutamate-induced excitotoxicity, are characterized by the progressive loss of neuronal structure and function. Key pathological mechanisms include oxidative stress, neuroinflammation, and apoptosis. Current therapeutic options are often limited to symptomatic relief, highlighting the urgent need for novel agents that can halt or reverse the neurodegenerative process. This compound has demonstrated significant neuroprotective effects in preclinical studies, primarily by mitigating oxidative stress, reducing inflammation, and inhibiting apoptotic pathways. This document synthesizes the available scientific evidence to facilitate further research and development of this compound as a potential neurotherapeutic agent.

Quantitative Data on Neuroprotective Effects of this compound

The neuroprotective efficacy of this compound has been quantified in several key studies. The following tables summarize the significant findings, providing a clear comparison of its effects across different experimental paradigms.

Table 1: Neuroprotective Effects of this compound in a Parkinson's Disease Model

ParameterToxin/InsultCell LineThis compound ConcentrationObservationPercentage Change
Cell Viability100 µM 6-OHDASH-SY5Y50 µMIncreased cell viability+23.70% ± 7.77%[1]
100 µMIncreased cell viability+41.06% ± 6.31%[1]
ROS Production100 µM 6-OHDASH-SY5Y50 µMDecreased ROS levelsSignificant reduction[2]
100 µMDecreased ROS levelsSignificant reduction[2]
Catalase Activity100 µM 6-OHDASH-SY5Y50 µMDecreased catalase activitySignificant reduction[2]
100 µMDecreased catalase activitySignificant reduction[2]
Caspase-3 Activity100 µM 6-OHDASH-SY5Y50 µMDecreased Caspase-3 activity-110.1% ± 37.82%[2]
100 µMDecreased Caspase-3 activity-126.1% ± 48.95%[2]

Table 2: Anti-inflammatory Effects of this compound

ParameterStimulusCell LineThis compound ConcentrationObservationPercentage Change
Nitric Oxide (NO) ProductionLPSRAW 264.750 µMDecreased NO productionSignificant reduction[1]
100 µMDecreased NO productionSignificant reduction[1]
TNF-α ProductionLPSRAW 264.750 µMDecreased TNF-α levelsSignificant reduction[2]
100 µMDecreased TNF-α levelsSignificant reduction[2]
IL-6 ProductionLPSRAW 264.750 µMDecreased IL-6 levelsSignificant reduction[2]
100 µMDecreased IL-6 levelsSignificant reduction[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the quantitative data tables. These protocols are intended to offer a practical guide for researchers seeking to replicate or build upon these findings.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Plate SH-SY5Y cells in 96-well plates at a density of 2 x 10^5 cells/mL and allow them to adhere overnight.

  • Treatment: Expose the cells to the desired concentrations of this compound with or without the neurotoxin (e.g., 100 µM 6-OHDA) for 24 hours.

  • MTT Incubation: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide, 2% glacial acetic acid, and 16% SDS) to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

Reactive Oxygen Species (ROS) Production Assay (DCFH-DA Assay)

This assay utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.

  • Cell Seeding and Treatment: Seed and treat the cells as described for the MTT assay.

  • Probe Loading: After treatment, wash the cells with warm PBS and then incubate them with a 10 µM DCFH-DA solution in serum-free medium for 30 minutes at 37°C in the dark.

  • Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any excess probe.

  • Fluorescence Measurement: Add 500 µL of PBS to each well. Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis, using a fluorometric or colorimetric substrate.

  • Cell Lysis: Following treatment, harvest the cells and lyse them in a chilled lysis buffer on ice for 10-15 minutes.

  • Centrifugation: Centrifuge the cell lysates at high speed (e.g., 16,000-20,000 x g) for 10-15 minutes at 4°C.

  • Assay Reaction: Transfer the supernatant to a new tube. In a 96-well plate, mix the cell lysate with a reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric).

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Measure the absorbance at 405 nm for the colorimetric assay or the fluorescence at an excitation/emission of 360/460 nm for the fluorometric assay.

NF-κB p65 Translocation Assay (Western Blot)

This protocol details the assessment of the nuclear translocation of the NF-κB p65 subunit, a key step in its activation, using Western blotting.

  • Cell Treatment and Fractionation: After treating the cells, perform subcellular fractionation to separate the cytoplasmic and nuclear extracts. This typically involves initial lysis in a hypotonic buffer to disrupt the cell membrane, followed by centrifugation to pellet the nuclei. The supernatant contains the cytoplasmic fraction. The nuclear pellet is then lysed with a high-salt buffer to release nuclear proteins.

  • Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear fractions using a standard protein assay (e.g., BCA or Bradford).

  • SDS-PAGE and Transfer: Denature equal amounts of protein from each fraction by boiling in Laemmli buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for NF-κB p65 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Use loading controls such as β-actin for the cytoplasmic fraction and Lamin B1 or HDAC for the nuclear fraction to ensure equal protein loading.

Signaling Pathways and Mechanisms of Action

This compound's neuroprotective effects are mediated through the modulation of several key signaling pathways. The following diagrams, generated using Graphviz, illustrate these mechanisms.

Loliolide_Neuroprotection_Workflow cluster_setup Experimental Setup cluster_assays Downstream Assays cluster_outcome Outcome cell_culture Neuronal Cell Culture (e.g., SH-SY5Y) neurotoxin Induce Neurotoxicity (e.g., 6-OHDA, Glutamate) cell_culture->neurotoxin loliolide_treatment Treat with this compound (Varying Concentrations) neurotoxin->loliolide_treatment viability Cell Viability (MTT Assay) loliolide_treatment->viability ros Oxidative Stress (DCFH-DA Assay) loliolide_treatment->ros apoptosis Apoptosis (Caspase-3 Assay) loliolide_treatment->apoptosis inflammation Inflammation (NF-κB Translocation, Cytokine Levels) loliolide_treatment->inflammation neuroprotection Neuroprotective Effect Quantified viability->neuroprotection ros->neuroprotection apoptosis->neuroprotection inflammation->neuroprotection

Caption: General experimental workflow for assessing this compound's neuroprotective effects.

Loliolide_NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_this compound Intervention cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS / 6-OHDA IKK IKK Activation LPS->IKK This compound This compound This compound->IKK Inhibits IkappaB IκBα Degradation IKK->IkappaB Phosphorylates NFkB_active Active NF-κB (p65/p50) IkappaB->NFkB_active Releases NFkB_complex NF-κB (p65/p50) - IκBα Complex NFkB_nuc NF-κB Translocation NFkB_active->NFkB_nuc Gene_transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6) NFkB_nuc->Gene_transcription Induces

Caption: this compound inhibits the NF-κB inflammatory signaling pathway.

Loliolide_MAPK_Nrf2_Pathway cluster_stimulus Oxidative Stress cluster_this compound Intervention cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Glutamate Glutamate MAPK MAPK Activation (p38, ERK) Glutamate->MAPK This compound This compound This compound->MAPK Inhibits Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Promotes Dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nrf2_nuc Nrf2 Translocation Nrf2->Nrf2_nuc ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant_enzymes Expression of Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_enzymes Induces

Caption: this compound activates the Nrf2 antioxidant pathway via MAPK modulation.

Discussion and Future Directions

The current body of evidence strongly suggests that this compound possesses significant neuroprotective properties, primarily demonstrated in in vitro models of Parkinson's disease and glutamate-induced neurotoxicity.[2][3][4] Its mechanisms of action, involving the inhibition of the pro-inflammatory NF-κB pathway and the activation of the Nrf2-mediated antioxidant response, address key pathological features of many neurodegenerative disorders.[2][3]

However, the research into this compound's neuroprotective potential is still in its early stages. Future investigations should focus on:

  • In Vivo Studies: Validating the observed in vitro effects in animal models of neurodegenerative diseases is a critical next step. These studies should assess this compound's bioavailability, brain penetration, and efficacy in improving behavioral and neuropathological outcomes.

  • Broadening the Scope: Exploring the therapeutic potential of this compound in other neurological disease models, such as Alzheimer's disease, Huntington's disease, and amyotrophic lateral sclerosis, could reveal a wider range of applications.

  • Elucidating Molecular Targets: Further research is needed to identify the direct molecular targets of this compound to better understand its mechanism of action and to potentially develop more potent derivatives.

  • Safety and Toxicology: Comprehensive safety and toxicology studies are essential before this compound can be considered for clinical development.

Conclusion

This compound has demonstrated compelling neuroprotective and anti-inflammatory activities in preclinical models. Its ability to counteract oxidative stress and inflammation through the modulation of the NF-κB and Nrf2 signaling pathways makes it a strong candidate for further investigation as a therapeutic agent for neurological diseases. This technical guide provides a solid foundation of the existing data and methodologies to support and encourage continued research in this promising area. The structured data, detailed protocols, and pathway visualizations presented here aim to accelerate the translation of these initial findings into novel therapeutic strategies for patients suffering from neurodegenerative disorders.

References

Loliolide: A Technical Whitepaper on its Anti-inflammatory and Antioxidant Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Loliolide, a naturally occurring monoterpenoid lactone found in diverse sources such as marine algae and terrestrial plants, has emerged as a molecule of significant interest due to its potent anti-inflammatory and antioxidant activities.[1][2] This technical guide provides a comprehensive overview of the current scientific understanding of this compound's bioactivities, focusing on its mechanisms of action, relevant signaling pathways, and the experimental evidence supporting its therapeutic potential. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and crucial molecular pathways are visualized to offer an in-depth resource for the scientific community.

Antioxidant Properties of this compound

This compound exhibits a fascinating dual character in its antioxidant profile. While standard chemical-based assays suggest weak direct radical scavenging activity, cellular-based assays consistently demonstrate its ability to mitigate oxidative stress by reducing intracellular reactive oxygen species (ROS).[3]

In Vitro Antioxidant Activity

Studies employing common antioxidant assays have evaluated the direct radical-scavenging and reducing capabilities of this compound. In DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ORAC (Oxygen Radical Absorbance Capacity), and FRAP (Ferric Reducing Antioxidant Power) assays, this compound showed negligible activity when compared to standards like BHT.[3] For instance, its DPPH radical scavenging ability was reported with an EC50 > 100 µM.[3]

However, in cellular models, this compound shows significant protective effects. It has been found to effectively reduce intracellular ROS production induced by various stressors, including 6-hydroxydopamine (6-OHDA), hydrogen peroxide (H₂O₂), and UV radiation.[3][4][5][6] This suggests that this compound's primary antioxidant mechanism is not direct scavenging but rather the modulation of endogenous cellular antioxidant systems.[4]

Nrf2/HO-1 Signaling Pathway Activation

A key mechanism underlying this compound's cellular antioxidant effect is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[4][7] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon stimulation by this compound, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of cytoprotective genes, including HO-1.[1][4] This activation leads to a reduction in oxidative stress and inflammation.[4] The cytoprotective effects of this compound were significantly diminished when HO-1 was inhibited, confirming the critical role of this pathway.[4][7]

Table 1: Summary of Quantitative Antioxidant Data for this compound

Assay / ParameterCell Model / SystemInducerThis compound ConcentrationResultReference
DPPH ScavengingChemical Assay->100 µMEC50 > 100 µM (Weak activity)[3]
ORACChemical Assay-Not specified24.22 ± 3.45 µmol TE/g[3]
FRAPChemical Assay-Not specified13.81 ± 1.36 µM FeSO₄/g[3]
Intracellular ROSSH-SY5Y Cells6-OHDA (100 µM)50-100 µMSignificant decrease in ROS levels[3]
Intracellular ROSHaCaT KeratinocytesIFN-γ/TNF-α3.9–62.5 µg/mLDose-dependent inhibition of ROS production[4]
Intracellular ROSHaCaT KeratinocytesUVB RadiationNot specifiedDecreased ROS levels[5]
Catalase ActivitySH-SY5Y Cells6-OHDA (100 µM)Not specifiedSignificant increase in Catalase activity[3]
Nrf2/HO-1 ExpressionHaCaT KeratinocytesIFN-γ/TNF-αNot specifiedActivated Nrf2/HO-1 signaling[4][7]

Anti-inflammatory Properties of this compound

This compound demonstrates robust anti-inflammatory effects across various experimental models by inhibiting the production of key pro-inflammatory mediators and modulating upstream signaling cascades like NF-κB and MAPKs.[1][8]

Inhibition of Pro-inflammatory Mediators

In macrophage cell lines (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS), this compound significantly suppresses the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2).[8] This inhibition is achieved by downregulating the expression of their respective synthesizing enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[8]

Furthermore, this compound effectively reduces the secretion of several pro-inflammatory cytokines. In LPS-stimulated macrophages, it inhibits the production of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[3][9][10] In IFN-γ/TNF-α-stimulated keratinocytes, it decreases the expression of IL-4, IL-6, IL-13, IFN-γ, and TNF-α.[4][7][11] It also downregulates inflammatory chemokines such as RANTES, TARC, and MDC.[4][7]

Modulation of NF-κB and MAPK Signaling Pathways

The anti-inflammatory action of this compound is centrally mediated by its interference with the NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][8]

  • NF-κB Pathway : In inflammatory conditions, this compound prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.[4][8] This action blocks the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, thereby preventing the transcription of genes encoding pro-inflammatory mediators like iNOS, COX-2, and various cytokines.[3][4][8]

  • MAPK Pathway : this compound has been shown to inhibit the phosphorylation of key MAPK proteins, including p38 and Extracellular signal-regulated kinase (ERK), in stimulated cells.[4][7] Since MAPKs are upstream regulators of NF-κB and other transcription factors, their inhibition by this compound contributes significantly to its overall anti-inflammatory effect.[4]

Table 2: Summary of Quantitative Anti-inflammatory Data for this compound

Inflammatory MarkerCell ModelInducerThis compound ConcentrationResultReference
Nitric Oxide (NO)RAW 264.7 MacrophagesLPS (1 µg/mL)50-100 µMSignificant suppression of NO production[3][9]
TNF-αRAW 264.7 MacrophagesLPS (1 µg/mL)50-100 µMSignificant reduction in TNF-α production[3][12][13]
IL-6RAW 264.7 MacrophagesLPS (1 µg/mL)50-100 µMSignificant reduction in IL-6 production[3][12][13]
IL-4, IL-13HaCaT KeratinocytesIFN-γ/TNF-αNot specifiedMarkedly decreased cytokine production[4][11]
iNOS, COX-2RAW 264.7 MacrophagesLPSNot specifiedDose-dependent downregulation of expression[8]
p-p38, p-ERKHaCaT KeratinocytesIFN-γ/TNF-αNot specifiedDecreased phosphorylation[4]
NF-κB p65 (Nuclear)SH-SY5Y Cells6-OHDA100 µMBlocked translocation from cytoplasm to nucleus[3]

Visualization of Core Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.

Signaling Pathway Diagrams

Loliolide_NFkB_Pathway cluster_stimulus External Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK Activates IkBa_p65 IkBα p65 IKK->IkBa_p65 Phosphorylates IkBα p65_free p65 IkBa_p65->p65_free IkBa_p P-IkBα (Degradation) IkBa_p65->IkBa_p p65_nuc p65 p65_free->p65_nuc Translocation This compound This compound This compound->IKK Inhibits DNA DNA p65_nuc->DNA Binds Cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Cytokines Transcription

Caption: this compound inhibits the NF-κB signaling pathway.

Loliolide_MAPK_Pathway Stimulus Stimulus (e.g., IFN-γ/TNF-α) MAPKKK MAPKKK Stimulus->MAPKKK MAPKK_p38 MKK3/6 MAPKKK->MAPKK_p38 MAPKK_ERK MEK1/2 MAPKKK->MAPKK_ERK p38 p38 MAPKK_p38->p38 P ERK ERK MAPKK_ERK->ERK P p_p38 P-p38 p_ERK P-ERK TranscriptionFactors Transcription Factors (e.g., AP-1, NF-κB) p_p38->TranscriptionFactors p_ERK->TranscriptionFactors Inflammation Inflammatory Response TranscriptionFactors->Inflammation This compound This compound This compound->p38 Inhibits Phosphorylation This compound->ERK Inhibits Phosphorylation Loliolide_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1 Nrf2 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation This compound This compound This compound->Keap1_Nrf2 Induces Dissociation ARE ARE Nrf2_nuc->ARE Binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes Transcription Experimental_Workflow cluster_assays 6. Perform Assays A 1. Seed Cells (e.g., RAW 264.7, HaCaT) B 2. Pre-treat with this compound (Varying concentrations) A->B C 3. Add Inflammatory/Oxidative Stimulus (e.g., LPS, H₂O₂) B->C D 4. Incubate C->D E 5. Collect Supernatant or Cell Lysate D->E F Griess Assay (NO) E->F G ELISA (Cytokines) E->G H DCFH-DA (ROS) E->H I Western Blot (Proteins) E->I J 7. Data Analysis F->J G->J H->J I->J

References

Loliolide: A Key Modulator in Plant-Herbivore Interactions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Loliolide, a C11-terpene lactone derived from the degradation of carotenoids, is emerging as a significant signaling molecule in the complex interplay between plants and herbivores. Initially identified as a secondary metabolite in a wide range of plant species and marine algae, recent research has illuminated its role as an endogenous inducer of plant defense mechanisms. This technical guide provides a comprehensive overview of the function of this compound in plant-herbivore interactions, detailing its effects on herbivores, its signaling pathways, and the experimental methodologies used to elucidate its function. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding and potentially harnessing the properties of this compound for novel applications in crop protection and beyond.

This compound's Role in Plant Defense

This compound has been demonstrated to be a crucial component of induced plant defenses against a variety of herbivores. Its production is often triggered by biotic and abiotic stressors, including herbivory and pathogen attack.[1][2] As a signaling molecule, this compound can act both locally and systemically to prime the plant for an enhanced defensive response.

Induction of Herbivore Resistance

Exogenous application of this compound has been shown to decrease the survival rate and oviposition of several herbivorous pests.[3] Studies on tomato (Solanum lycopersicum) and Arabidopsis thaliana have provided substantial evidence for its role in inducing resistance against different types of herbivores, including the two-spotted spider mite (Tetranychus urticae), the common cutworm (Spodoptera litura), and the western flower thrips (Frankliniella occidentalis).[1][3] This induced resistance is not due to direct toxicity to the herbivores, but rather through the activation of the plant's own defense machinery.[3]

A General Stress Signal

Research suggests that (-)-loliolide functions as a general signal of plant stress.[2] It is produced and secreted by roots in response to various stressors, leading to the induction of a wide array of defensive compounds such as phenolic acids, flavonoids, terpenoids, and alkaloids.[2][4] This suggests a broad-spectrum role for this compound in enhancing plant resilience. Furthermore, this compound is considered a ubiquitous, soil-borne signaling chemical in belowground ecological interactions.[5]

Quantitative Data on this compound's Effects

The following tables summarize the quantitative effects of exogenously applied this compound on different herbivores as documented in key research. The primary source for this data is the study by Murata et al. (2019).

Table 1: Effect of this compound on the Survival Rate of Tetranychus urticae on Tomato Leaves

This compound Concentration (µM)Survival Rate (%)
0 (Control)80
1073
3067
10060
30050*

* Indicates a statistically significant difference from the control.

Table 2: Effect of this compound on Egg Deposition by Tetranychus urticae on Tomato Leaves

This compound Concentration (µM)Number of Eggs per Leaf
0 (Control)18
30012*

* Indicates a statistically significant difference from the control.

Table 3: Effect of this compound on the Survival Rate of Spodoptera litura Larvae on Tomato Leaves

This compound Concentration (µM)Survival Rate (%)
0 (Control)90
30060*

* Indicates a statistically significant difference from the control.

Table 4: Effect of this compound on Egg Deposition by Frankliniella occidentalis on Arabidopsis thaliana Leaves

This compound Concentration (µM)Number of Eggs per Leaf Disc
0 (Control)15
3008*

* Indicates a statistically significant difference from the control.

Biosynthesis and Signaling Pathways

Biosynthesis of this compound

This compound is a metabolic product of carotenoid degradation.[6] Specifically, it is considered a photo-oxidative or thermal degradation product of β-carotene and potentially α-carotene.[6] The formation of this compound is linked to environmental stresses that lead to the oxidation of these carotenoid precursors.[6] While the exact enzymatic steps are not fully elucidated, the process involves the oxidative cleavage of carotenoids.

G cluster_carotenoid Carotenoid Precursors beta_Carotene beta_Carotene Oxidative_Cleavage Oxidative_Cleavage beta_Carotene->Oxidative_Cleavage alpha_Carotene alpha_Carotene alpha_Carotene->Oxidative_Cleavage Oxidative_Stress Oxidative_Stress Oxidative_Stress->Oxidative_Cleavage This compound This compound Oxidative_Cleavage->this compound

Biosynthesis of this compound from Carotenoid Precursors.
This compound Signaling Pathway in Plant Defense

Upon its production, this compound acts as a signaling molecule to trigger downstream defense responses. Transcriptome analysis and inhibitor studies have indicated that this compound-induced defenses are regulated through pathways that involve jasmonic acid (JA), hydrogen peroxide (H2O2), and calcium ions (Ca2+).[2][7] However, some studies also suggest that this compound can function independently of the JA pathway, at least in certain plant species like tomato and Arabidopsis.[1][8] This suggests a complex and potentially multifaceted signaling cascade. The activation of these pathways leads to the expression of defense-related genes and the production of a variety of defensive metabolites.

G Herbivore_Attack Herbivore_Attack Loliolide_Production Loliolide_Production Herbivore_Attack->Loliolide_Production Signaling_Cascade Signaling Cascade Loliolide_Production->Signaling_Cascade JA_Pathway Jasmonic Acid Pathway Signaling_Cascade->JA_Pathway H2O2_Signaling H₂O₂ Signaling Signaling_Cascade->H2O2_Signaling Ca2_Signaling Ca²⁺ Signaling Signaling_Cascade->Ca2_Signaling Defense_Gene_Expression Defense-Related Gene Expression JA_Pathway->Defense_Gene_Expression H2O2_Signaling->Defense_Gene_Expression Ca2_Signaling->Defense_Gene_Expression Defensive_Metabolites Production of Defensive Metabolites Defense_Gene_Expression->Defensive_Metabolites Herbivore_Resistance Herbivore_Resistance Defensive_Metabolites->Herbivore_Resistance G Plant_Material Plant_Material Homogenization Homogenization in Methanol Plant_Material->Homogenization Filtration Filtration and Concentration Homogenization->Filtration Partitioning Partitioning with Ethyl Acetate Filtration->Partitioning Silica_Gel_Chromatography Silica Gel Column Chromatography Partitioning->Silica_Gel_Chromatography HPLC Reversed-Phase HPLC Silica_Gel_Chromatography->HPLC Purified_this compound Purified_this compound HPLC->Purified_this compound

References

Methodological & Application

Protocol for Loliolide extraction from plant material using ethyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

Protocol for Loliolide Extraction from Plant Material using Ethyl Acetate (B1210297)

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This compound, a monoterpenoid lactone, has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.[1][2] This compound is found in a variety of natural sources, including marine algae, terrestrial plants, and even some fungi.[1][2] The extraction and purification of this compound are critical steps for its further study and potential therapeutic application. This document provides a detailed protocol for the extraction of this compound from plant material using ethyl acetate, a widely used solvent for the isolation of moderately polar secondary metabolites.

Data Presentation

Table 1: Reported Yield of this compound from Various Plant Sources

Plant SourceExtraction/Purification MethodYield of this compoundReference
Ascophyllum nodosumSolid-phase extraction followed by macroporous resin and prep-HPLC5.83 mg from 37.5 g of extract[3]
Sargassum ringgoldianumColumn chromatography and HPLCNot explicitly quantified[4]
Undaria pinnatifidaSpectroscopic analysesNot explicitly quantified[5]
Terrestrial Plants (general)Various chromatographic methods5.8 x 10⁻⁵ % to 8.0 x 10⁻⁴ % of dry weight[6]
Marine Organisms (general)Various chromatographic methods2.0 x 10⁻⁴ % to 3.0 x 10⁻³ % of dry matter[6]

Experimental Protocols

Preparation of Plant Material
  • Collection and Drying: Collect fresh plant material. For marine algae, wash thoroughly with fresh water to remove salts and epiphytes. Air-dry the material in the shade or use a freeze-dryer to prevent the degradation of thermolabile compounds.

  • Grinding: Once completely dry, grind the plant material into a fine powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.

Extraction with Ethyl Acetate

This protocol describes a maceration-based extraction method.

  • Maceration:

    • Place 100 g of the powdered plant material into a large Erlenmeyer flask.

    • Add 500 mL of ethyl acetate to the flask, ensuring the entire powder is submerged.

    • Seal the flask and keep it on an orbital shaker at room temperature for 48-72 hours. Agitation ensures continuous mixing and improves extraction efficiency.

  • Filtration and Concentration:

    • After the maceration period, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.

    • Wash the residue with a small volume of fresh ethyl acetate to recover any remaining extract.

    • Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C. This will yield a crude ethyl acetate extract.

Fractionation and Purification of this compound

The crude ethyl acetate extract is a complex mixture of compounds. Further purification is necessary to isolate this compound.

  • Liquid-Liquid Partitioning (Optional):

    • For a cleaner initial fractionation, the crude extract can be suspended in water and then partitioned sequentially with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.[4] The this compound is expected to be enriched in the ethyl acetate fraction.

  • Silica (B1680970) Gel Column Chromatography:

    • Prepare a silica gel column (60-120 mesh) using a suitable solvent system. A common starting point is a gradient of n-hexane and ethyl acetate.

    • Dissolve the crude ethyl acetate extract in a minimal amount of the initial mobile phase and load it onto the column.

    • Elute the column with a gradient of increasing ethyl acetate concentration in n-hexane (e.g., starting from 100% n-hexane and gradually increasing to 100% ethyl acetate).

    • Collect fractions and monitor them using Thin Layer Chromatography (TLC) with a suitable visualization reagent (e.g., vanillin-sulfuric acid).

    • Pool the fractions containing the compound with an Rf value corresponding to this compound.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • For final purification, the enriched fractions from column chromatography can be subjected to Prep-HPLC.[3]

    • A C18 column is typically used with a mobile phase consisting of a mixture of methanol (B129727) and water or acetonitrile (B52724) and water.

    • The elution can be isocratic or a gradient, optimized based on analytical HPLC runs.

    • Collect the peak corresponding to this compound.

Identification and Quantification
  • Spectroscopic Analysis: The structure of the isolated compound can be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS).[3][4][7]

  • Quantification: The quantity of this compound in the extract can be determined using analytical High-Performance Liquid Chromatography (HPLC) with a standard curve of pure this compound.

Mandatory Visualization

Experimental Workflow for this compound Extraction

G cluster_prep 1. Material Preparation cluster_extract 2. Extraction cluster_purify 3. Purification cluster_analysis 4. Analysis Plant Fresh Plant Material Dry Drying (Air/Freeze) Plant->Dry Powder Grinding to Fine Powder Dry->Powder Maceration Maceration with Ethyl Acetate Powder->Maceration Filtration Filtration Maceration->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration Crude Crude Ethyl Acetate Extract Concentration->Crude CC Silica Gel Column Chromatography Crude->CC Fractions This compound-Enriched Fractions CC->Fractions Prep_HPLC Preparative HPLC Fractions->Prep_HPLC Pure Pure this compound Prep_HPLC->Pure Analysis Structural Elucidation (NMR, MS) Quantification (HPLC) Pure->Analysis

Caption: Workflow for this compound Extraction and Purification.

This compound-Modulated Signaling Pathways

This compound has been reported to modulate several key signaling pathways involved in inflammation and oxidative stress.

Caption: this compound's modulation of NF-κB, MAPK, and Nrf2 pathways.

References

Solid-Phase Extraction (SPE) for the Purification of Loliolide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loliolide, a monoterpenoid lactone found in a variety of terrestrial and marine organisms, has garnered significant scientific interest due to its diverse pharmacological activities.[1][2] These activities include anti-inflammatory, antioxidant, anticancer, and neuroprotective properties.[1][3] The purification of this compound from complex natural extracts is a critical step for its characterization and further investigation in drug development. Solid-phase extraction (SPE) offers a robust and efficient method for the selective isolation and purification of this compound. This document provides detailed application notes and protocols for the purification of this compound using SPE, tailored for researchers in natural product chemistry and drug discovery.

Data Presentation

Table 1: Quantitative Results of this compound Purification using a Novel SPE Method

The following table summarizes the quantitative data from a preparative separation and purification of this compound from the brown algae Ascophyllum nodosum.[4][5] This method employed a novel amine-based microporous organic polymer (MOP) as the SPE sorbent, followed by macroporous resin chromatography and preparative high-performance liquid chromatography (prep-HPLC).

ParameterValueReference
Starting Material (dried A. nodosum)1.0 kg[6]
Crude Extract37.5 g[4][5]
Extract after MOP-SPE2.79 g[4][5]
Purified this compound5.83 mg[4][5]
Purified Epithis compound2.50 mg[4][5]

Experimental Protocols

Protocol 1: Preparative Purification of this compound using Amine-Based Microporous Organic Polymer (MOP) SPE

This protocol is based on the successful preparative isolation of this compound from Ascophyllum nodosum.[4][5][6]

1. Extraction: a. Grind 1.0 kg of dried A. nodosum into a powder and pass it through an 80-mesh sieve.[6] b. Extract the powder with 2.0 L of 80% ethanol/water (v/v) by sonication at 30°C for 1 hour.[6] c. Repeat the extraction process three times, filtering the mixture after each extraction.[6] d. Collect the supernatants and concentrate them under vacuum to obtain the crude extract (approximately 37.5 g).[6]

2. Solid-Phase Extraction (SPE): a. Add the crude extract (37.5 g) and 60.0 g of the amine-based MOP to 800 mL of 50% ethanol/water (v/v) (the optimized loading solution).[6] b. Agitate the mixture using a vortex shaker at 2400 rpm for 8 hours.[6] c. Filter the mixture and collect the filtrate. d. The filtrate, containing the partially purified extract, is then concentrated. The weight of the extract after this step is significantly reduced (to approximately 2.79 g).[5]

3. Further Purification (Macroporous Resin and Prep-HPLC): a. The extract obtained after MOP-SPE (2.79 g) is further purified using a D101 resin column.[4][5] b. The final purification is achieved by preparative high-performance liquid chromatography (prep-HPLC) to yield pure this compound (5.83 mg) and its epimer, epithis compound (2.50 mg).[4][5]

4. Analysis and Identification: a. The identity and purity of the isolated compounds are confirmed using high-resolution electrospray ionization tandem mass spectrometry (HRESI-MS) and 1D/2D-nuclear magnetic resonance (NMR) spectroscopy.[4][5]

Protocol 2: General Solid-Phase Extraction (SPE) Protocol for this compound Purification using C18 Cartridges

This protocol is a general guideline for the purification of this compound from plant or algal extracts using commercially available C18 SPE cartridges. Optimization may be required depending on the specific sample matrix.

1. Sample Preparation: a. Prepare a crude extract of the biological material using a suitable solvent (e.g., ethanol, methanol (B129727), or ethyl acetate). b. Evaporate the solvent to dryness and redissolve the residue in a minimal amount of a polar solvent (e.g., methanol or acetonitrile). c. Dilute the redissolved extract with water or an appropriate aqueous buffer to a final organic solvent concentration of 5-10%. This ensures proper binding of this compound to the C18 sorbent. d. Centrifuge or filter the sample to remove any particulate matter.

2. SPE Cartridge Conditioning: a. Pass 3-5 mL of methanol through the C18 SPE cartridge to wet the sorbent. b. Equilibrate the cartridge by passing 3-5 mL of deionized water. Do not allow the sorbent to dry out between steps.

3. Sample Loading: a. Load the prepared sample onto the conditioned C18 cartridge at a slow, dropwise flow rate (approximately 1-2 mL/min).

4. Washing: a. Wash the cartridge with 3-5 mL of deionized water to remove polar impurities. b. A subsequent wash with a low percentage of organic solvent in water (e.g., 5-10% methanol or acetonitrile) can be performed to remove less polar impurities.

5. Elution: a. Elute the retained this compound from the cartridge using a suitable organic solvent. A stepwise elution with increasing concentrations of methanol or acetonitrile (B52724) in water (e.g., 20%, 40%, 60%, 80%, 100%) is recommended to fractionate the extract and isolate this compound. This compound is expected to elute in the moderately polar fractions. b. Collect the fractions in separate tubes.

6. Analysis: a. Analyze the collected fractions using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify the fractions containing this compound. b. Pool the this compound-rich fractions and evaporate the solvent for further analysis or purification.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

SPE_Workflow cluster_extraction Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis & Further Purification Start Dried Plant/Algal Material Grinding Grinding & Sieving Start->Grinding Extraction Solvent Extraction (e.g., 80% Ethanol) Grinding->Extraction Concentration Concentration (Vacuum) Extraction->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Conditioning SPE Cartridge Conditioning (e.g., Methanol, Water) Crude_Extract->Conditioning Loading Sample Loading Conditioning->Loading Washing Washing (e.g., Water, low % Methanol) Loading->Washing Elution Elution (e.g., increasing % Methanol) Washing->Elution Analysis Fraction Analysis (TLC/HPLC) Elution->Analysis Pooling Pooling of this compound-rich Fractions Analysis->Pooling Final_Purification Further Purification (e.g., Prep-HPLC) Pooling->Final_Purification Pure_this compound Pure this compound Final_Purification->Pure_this compound

Caption: Experimental workflow for the purification of this compound.

Loliolide_Signaling cluster_inflammatory Inflammatory Response cluster_antioxidant Antioxidant Response Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) MAPK MAPK Pathway Stimuli->MAPK NFkB NF-κB Pathway Stimuli->NFkB Inflammation Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) MAPK->Inflammation NFkB->Inflammation Oxidative_Stress Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 Nrf2 Nrf2 Translocation to Nucleus Keap1_Nrf2->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Antioxidant_Enzymes Antioxidant Enzyme Expression (e.g., HO-1) ARE->Antioxidant_Enzymes This compound This compound This compound->MAPK This compound->NFkB This compound->Nrf2

Caption: this compound's modulation of signaling pathways.

References

Application Note: Quantitative Analysis of Loliolide using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Loliolide, a monoterpenoid lactone with diverse biological activities. This method is suitable for the analysis of this compound in various sample matrices, including plant extracts and drug formulations. The protocol has been developed to provide accurate and precise measurements, crucial for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a naturally occurring monoterpenoid lactone found in a wide variety of plants and marine algae. It has garnered significant interest due to its broad spectrum of pharmacological properties, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.[1] These activities are mediated through the modulation of key signaling pathways such as NF-κB, MAPK, AMPK, and Wnt/β-catenin.[1] Given its therapeutic potential, a robust and validated analytical method for the accurate quantification of this compound is essential for quality control, pharmacokinetic studies, and formulation development. This application note presents a detailed protocol for an HPLC-UV method for this compound quantification.

Experimental

Instrumentation and Chemicals
  • HPLC System: An HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Solvents: HPLC grade acetonitrile (B52724) and water.

  • Reagents: this compound reference standard (>98% purity).

Chromatographic Conditions
  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water. A typical starting ratio is 40:60 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.[2][3]

  • Injection Volume: 20 µL.

  • Run Time: Approximately 15 minutes.

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Specificity

The specificity of the method was evaluated by analyzing a blank sample (mobile phase), a standard solution of this compound, and a sample extract. The chromatograms demonstrated that there were no interfering peaks at the retention time of this compound, confirming the method's specificity.

Linearity and Range

The linearity of the method was determined by analyzing a series of this compound standard solutions at different concentrations. A linear relationship was observed between the peak area and the concentration of this compound. One study reported a linear calibration equation of Y = 588.44X + 68102, where Y is the peak area and X is the concentration, demonstrating a strong linear relationship.[4]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio. The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.

Accuracy

The accuracy of the method was assessed by performing recovery studies. A known amount of this compound was spiked into a sample matrix and the percentage recovery was calculated.

Precision

The precision of the method was evaluated by determining the intra-day and inter-day variability. This was done by analyzing replicate injections of a this compound standard solution on the same day and on different days. The relative standard deviation (RSD) of the peak areas was calculated.

Quantitative Data Summary

ParameterResult
Linearity (Concentration Range) 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Regression Equation Y = 588.44X + 68102[4]
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (RSD%)
    - Intra-day< 2%
    - Inter-day< 3%
Retention Time ~7.5 min

Protocols

Protocol 1: Preparation of Standard Solutions
  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Protocol 2: Sample Preparation from Plant Material
  • Extraction: a. Weigh 1 g of dried and powdered plant material. b. Add 20 mL of methanol (B129727) to the plant material. c. Sonicate the mixture for 30 minutes. d. Centrifuge the mixture at 4000 rpm for 10 minutes. e. Collect the supernatant. f. Repeat the extraction process two more times with fresh methanol. g. Combine all the supernatants.

  • Solvent Evaporation: a. Evaporate the combined methanol extract to dryness under reduced pressure using a rotary evaporator.

  • Sample Reconstitution and Filtration: a. Reconstitute the dried extract with 5 mL of the mobile phase. b. Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis plant_material Plant Material extraction Methanol Extraction plant_material->extraction evaporation Solvent Evaporation extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution filtration 0.45 µm Filtration reconstitution->filtration hplc_system HPLC System (C18 Column, UV 210 nm) filtration->hplc_system loliolide_std This compound Standard stock_solution Stock Solution (1 mg/mL) loliolide_std->stock_solution working_standards Working Standards (1-100 µg/mL) stock_solution->working_standards working_standards->hplc_system data_acquisition Data Acquisition & Processing hplc_system->data_acquisition quantification Quantification (External Standard Method) data_acquisition->quantification final_result final_result quantification->final_result This compound Concentration

Caption: Experimental workflow for this compound quantification.

This compound Signaling Pathways

This compound exerts its biological effects by modulating several key intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for the development of novel therapeutics.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival. This compound has been shown to inhibit the activation of NF-κB.

nfkB_pathway cluster_nucleus This compound This compound ikk IKK Complex This compound->ikk inhibits stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) receptor Receptor stimuli->receptor receptor->ikk activates ikb IκBα ikk->ikb phosphorylates ub_proteasome Ubiquitination & Proteasomal Degradation ikb->ub_proteasome nfk_b NF-κB (p65/p50) nucleus Nucleus nfk_b->nucleus translocates nfk_b_ikb NF-κB-IκBα (Inactive) nfk_b_ikb->nfk_b releases gene_transcription Gene Transcription (Inflammatory Genes) nucleus->gene_transcription activates

Caption: this compound's inhibition of the NF-κB signaling pathway.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for embryonic development, tissue homeostasis, and has been implicated in cancer. This compound has been shown to modulate this pathway.

wnt_beta_catenin_pathway cluster_nucleus This compound This compound destruction_complex Destruction Complex (APC, Axin, GSK-3β) This compound->destruction_complex modulates wnt Wnt frizzled_lrp Frizzled/LRP Receptor Complex wnt->frizzled_lrp dsh Dsh frizzled_lrp->dsh activates dsh->destruction_complex inhibits beta_catenin β-catenin destruction_complex->beta_catenin ub_proteasome Ubiquitination & Proteasomal Degradation beta_catenin->ub_proteasome nucleus Nucleus beta_catenin->nucleus accumulates & translocates tcf_lef TCF/LEF target_genes Target Gene Transcription tcf_lef->target_genes activates

Caption: Modulation of the Wnt/β-catenin pathway by this compound.

Akt/GSK-3β/β-catenin Signaling Pathway

This compound has also been reported to influence the Akt/GSK-3β/β-catenin signaling cascade, which is involved in cell survival, proliferation, and differentiation.

akt_gsk3b_beta_catenin_pathway cluster_nucleus This compound This compound akt Akt This compound->akt activates growth_factors Growth Factors receptor Receptor Tyrosine Kinase growth_factors->receptor pi3k PI3K receptor->pi3k activates pi3k->akt activates gsk3b GSK-3β akt->gsk3b inhibits beta_catenin β-catenin gsk3b->beta_catenin ub_proteasome Ubiquitination & Proteasomal Degradation beta_catenin->ub_proteasome nucleus Nucleus beta_catenin->nucleus accumulates & translocates tcf_lef TCF/LEF target_genes Target Gene Transcription tcf_lef->target_genes activates

Caption: this compound's activation of the Akt/GSK-3β/β-catenin pathway.

Conclusion

The HPLC method described in this application note provides a reliable and robust tool for the quantitative analysis of this compound. The method is specific, linear, accurate, and precise, making it suitable for routine quality control and research applications. The detailed protocols for standard and sample preparation ensure reproducibility. Furthermore, the provided diagrams of this compound's known signaling pathways offer valuable insights for researchers investigating its pharmacological mechanisms.

References

Application Notes and Protocols for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Loliolide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loliolide is a naturally occurring monoterpenoid lactone found in a wide variety of organisms, including many terrestrial plants and marine algae.[1] It is recognized for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[2] As a metabolite of carotenoids, this compound is also considered a potential biomarker for plant stress. Accurate and reliable quantification of this compound in various matrices is crucial for research in pharmacology, natural product chemistry, and drug development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. This document provides detailed application notes and protocols for the GC-MS analysis of this compound.

Data Presentation

The following tables summarize key quantitative data for the GC-MS analysis of this compound, including its concentration in various marine algae and its characteristic mass spectrometric fragmentation pattern.

Table 1: this compound Content in a Selection of Marine Algae

Algal SpeciesPhylumThis compound Content (µg/g dry weight)
Phyllophora crispaRhodophyta (Red Algae)4.35
Ceramium rubrumRhodophyta (Red Algae)2.59
Laurencia obtusaRhodophyta (Red Algae)0.14
Cutleria multifidaPhaeophyceae (Brown Algae)4.83
Taonia atomariaPhaeophyceae (Brown Algae)3.59
Sargassum vulgarePhaeophyceae (Brown Algae)0.18
Ulva lactucaChlorophyta (Green Algae)1.76

Source: Adapted from Percot, A. et al., Natural Product Research, 2009.[1]

Table 2: Characteristic Mass Spectrometric Fragmentation of this compound

Mass-to-Charge Ratio (m/z)Relative IntensityPutative Fragment
196[M]+Molecular Ion
178[M-H₂O]+Loss of Water
163
153
140
135
111Base Peak
95
67
57
43

Source: Adapted from Percot, A. et al., Natural Product Research, 2009.[1][3]

Experimental Protocols

The following protocols provide detailed methodologies for the extraction and GC-MS analysis of this compound from marine algae. These can be adapted for other plant matrices.

Protocol 1: Extraction of this compound from Marine Algae

This protocol describes a liquid-solid extraction method suitable for obtaining this compound from dried algal samples.

Materials:

Procedure:

  • Weigh 100 g of dried and ground algal sample.

  • Extract the sample with 300 mL of 90% ethanol under reflux for 4 hours.

  • Filter the extract and repeat the extraction with 300 mL of acetone under the same conditions.

  • Combine the ethanol and acetone extracts and concentrate them using a rotary evaporator at 40°C.[3]

  • To the resulting residue, add 20 mL of distilled water and extract with 30 mL of dichloromethane.

  • Separate the aqueous phase and basify it with a 5% ammonia solution.

  • Extract the basified aqueous phase twice with 30 mL of dichloromethane each time.

  • Combine all dichloromethane extracts and dry them over anhydrous sodium sulfate.

  • Filter and evaporate the solvent at 36°C to obtain the crude extract containing this compound.[3]

  • Dissolve the final residue in a suitable solvent (e.g., ethyl acetate:methanol 1:1, v/v) for GC-MS analysis.[3]

Protocol 2: GC-MS Analysis of this compound

This protocol outlines the instrumental parameters for the quantification of this compound. As this compound contains a hydroxyl group, derivatization is recommended to improve its volatility and chromatographic peak shape. Silylation is a common derivatization technique for such compounds.

2.1. Derivatization: Silylation (Recommended)

Materials:

  • Dried sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270) (or other suitable aprotic solvent)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Dissolve a known amount of the dried extract in a small volume of pyridine in a GC vial.

  • Add an excess of the silylating agent (BSTFA with 1% TMCS).

  • Seal the vial tightly and heat at 60-70°C for 30-60 minutes to ensure complete derivatization.

  • Cool the vial to room temperature before injection into the GC-MS system.

2.2. GC-MS Instrumentation and Conditions

ParameterValue
Gas Chromatograph
GC SystemAgilent 7890B or equivalent
ColumnHP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Injection ModeSplitless or Split (e.g., 10:1), depending on concentration
Injector Temperature250°C
Injection Volume1 µL
Oven Temperature ProgramInitial temperature 60°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 10 min
Mass Spectrometer
MS SystemAgilent 5977A or equivalent single quadrupole MS
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230°C
MS Transfer Line Temp.280°C
Mass Scan Rangem/z 40-500
Data AcquisitionFull Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis

Note: These parameters are a general guideline and may require optimization based on the specific instrument and sample matrix.

Mandatory Visualization

Experimental Workflow

experimental_workflow sample Dried Algal Sample extraction Solvent Extraction (Ethanol & Acetone) sample->extraction concentration Rotary Evaporation extraction->concentration liquid_extraction Liquid-Liquid Extraction (DCM) concentration->liquid_extraction drying Drying over Na2SO4 liquid_extraction->drying final_extract Final Extract drying->final_extract derivatization Derivatization (Silylation) final_extract->derivatization gcms GC-MS Analysis derivatization->gcms data_analysis Data Analysis & Quantification gcms->data_analysis

Caption: GC-MS Analysis Workflow for this compound.

Signaling Pathways of this compound

This compound has been shown to be involved in several key signaling pathways, underscoring its potential pharmacological importance.

1. Jasmonic Acid Signaling Pathway

This compound is considered a general signal of plant stress and can activate jasmonate-related defense responses.[4][5]

jasmonic_acid_pathway stress Biotic/Abiotic Stress This compound This compound Production & Secretion stress->this compound h2o2_ca2 Increased H₂O₂ and Ca²⁺ This compound->h2o2_ca2 ja Jasmonic Acid (JA) Concentration Increase h2o2_ca2->ja defense_genes Expression of Defense-Related Genes ja->defense_genes defense_metabolites Production of Defensive Metabolites defense_genes->defense_metabolites

Caption: this compound-Induced Jasmonic Acid Pathway.

2. Akt/β-Catenin Signaling Pathway

This compound has been demonstrated to regulate the inductivity of human dermal papilla cells, which is crucial for hair growth, by activating the Akt/β-catenin signaling pathway.[6]

akt_beta_catenin_pathway This compound This compound akt Akt Phosphorylation This compound->akt gsk3b GSK3β Inhibition akt->gsk3b beta_catenin β-Catenin Stabilization gsk3b->beta_catenin nuclear_translocation Nuclear Translocation of β-Catenin beta_catenin->nuclear_translocation gene_expression Increased Expression of Hair Growth-Related Genes nuclear_translocation->gene_expression

Caption: this compound's Role in Akt/β-Catenin Signaling.

References

Application Notes and Protocols for the Synthesis of Loliolide from Lutein via Photooxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of the monoterpenoid lactone, loliolide, from the carotenoid lutein (B1675518) through a photooxidation reaction. This compound has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.[1][2] This document outlines the synthetic procedure, purification methods, and characterization data. Additionally, it details the known signaling pathways modulated by this compound, offering insights for researchers in drug discovery and development.

Synthesis of this compound from Lutein

The synthesis of this compound from lutein is achieved through a photosensitized oxidation process. Methylene (B1212753) blue is utilized as a photosensitizer, which, upon irradiation with light, generates singlet oxygen. This reactive oxygen species then reacts with lutein, leading to its oxidative cleavage and subsequent rearrangement to form this compound.

Experimental Protocol: Photooxidation of Lutein

This protocol is adapted from the procedure described by M. Mori et al.[3]

Materials:

  • Lutein (500 mg)

  • Methylene blue (10 mg)

  • Chloroform (500 mL, analytical grade)

  • Ethyl acetate (B1210297) (for extraction)

  • Anhydrous sodium sulfate

  • 37-W fluorescent lamp

  • Round-bottom flask (1 L)

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 1 L round-bottom flask, dissolve 500 mg of lutein and 10 mg of methylene blue in 500 mL of chloroform.

  • Place the flask on a magnetic stirrer and add a stir bar.

  • Irradiate the mixture with a 37-W fluorescent lamp while stirring vigorously for 24 hours at room temperature.

  • After 24 hours, transfer the reaction mixture to a separatory funnel.

  • Extract the reaction products with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution to remove the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification of this compound

The crude product obtained from the photooxidation reaction is a mixture of this compound and other degradation products. Purification is essential to isolate this compound with high purity. Column chromatography is a standard and effective method for this purpose.

Experimental Protocol: Column Chromatography Purification

Materials:

  • Crude this compound extract

  • Silica (B1680970) gel (for column chromatography, 70-230 mesh)

  • Hexane (B92381) (analytical grade)

  • Ethyl acetate (analytical grade)

  • Glass column

  • Collection tubes

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm)

Procedure:

  • Prepare a silica gel slurry in hexane and pack it into a glass column.

  • Dissolve the crude this compound extract in a minimal amount of the initial mobile phase (e.g., hexane with a small percentage of ethyl acetate).

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with a gradient of hexane and ethyl acetate, starting with a low polarity mobile phase (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity.

  • Collect fractions in separate tubes.

  • Monitor the separation by spotting the collected fractions on a TLC plate. Develop the TLC plate in an appropriate solvent system (e.g., 70:30 hexane:ethyl acetate) and visualize the spots under a UV lamp.

  • Combine the fractions containing pure this compound, as determined by TLC analysis.

  • Evaporate the solvent from the combined fractions using a rotary evaporator to obtain purified this compound.

Data Presentation: Characterization of Synthesized this compound

The identity and purity of the synthesized this compound should be confirmed using spectroscopic methods. The following table summarizes the expected quantitative data for this compound.

Parameter Value Reference
Molecular Formula C₁₁H₁₆O₃
Molecular Weight 196.24 g/mol
¹H NMR (500 MHz, CDCl₃) δ (ppm) 5.78 (1H, s, H6), 4.36 (1H, sept, H2), 2.48 (1H, ddd, H1a), 2.00 (1H, ddd, H1b), 1.81 (1H, dd, H3a), 1.81 (3H, s, H12), 1.56 (1H, dd, H3b), 1.49 (3H, s, H11), 1.30 (3H, s, H10)[3]
¹³C NMR (125 MHz, CDCl₃) δ (ppm) 183.0, 171.9, 113.0, 86.8, 66.6, 47.3, 45.6, 36.0, 30.7, 27.0, 26.5[3]

Signaling Pathways Modulated by this compound

This compound has been reported to modulate several key signaling pathways, which are critical in various cellular processes and are often implicated in disease. Understanding these interactions is crucial for drug development professionals.

Overview of this compound's Interaction with Cellular Pathways

This compound has been shown to interact with the following signaling pathways:

  • NRF2/ARE Pathway: this compound can activate the NRF2/ARE pathway, which is a primary cellular defense mechanism against oxidative stress.[4]

  • NF-κB Pathway: It can inhibit the NF-κB signaling pathway, a key regulator of inflammation.

  • MAPK Pathway: this compound has been observed to modulate the activity of Mitogen-Activated Protein Kinases (MAPKs), which are involved in cell proliferation, differentiation, and apoptosis.[4]

  • AMPK Pathway: this compound can activate the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis.[5]

  • Wnt/β-catenin Pathway: It has been shown to activate the Wnt/β-catenin signaling pathway, which is involved in cell fate determination, proliferation, and migration.[5][6]

Visualizing this compound's Molecular Interactions

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the signaling pathways affected by this compound.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis lutein Lutein photooxidation Photooxidation (Methylene Blue, Light, Chloroform) lutein->photooxidation crude_this compound Crude this compound photooxidation->crude_this compound column_chromatography Column Chromatography (Silica Gel, Hexane/EtOAc) crude_this compound->column_chromatography pure_this compound Pure this compound column_chromatography->pure_this compound analysis Spectroscopic Analysis (NMR, MS) pure_this compound->analysis

Caption: Experimental workflow for the synthesis and analysis of this compound.

signaling_pathways cluster_this compound cluster_nrf2 NRF2/ARE Pathway cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway cluster_ampk AMPK Pathway cluster_wnt Wnt/β-catenin Pathway This compound This compound nrf2 NRF2 This compound->nrf2 activation ikk IKK This compound->ikk inhibition mapk MAPK This compound->mapk modulation ampk AMPK This compound->ampk activation beta_catenin β-catenin This compound->beta_catenin stabilization are ARE nrf2->are activation keap1 KEAP1 keap1->nrf2 inhibition antioxidant_genes Antioxidant Genes are->antioxidant_genes transcription nfkb NF-κB inflammatory_genes Inflammatory Genes nfkb->inflammatory_genes transcription ikb IκB ikb->nfkb inhibition ikk->ikb phosphorylation proliferation Cell Proliferation mapk->proliferation apoptosis Apoptosis mapk->apoptosis metabolism Energy Metabolism ampk->metabolism wnt Wnt frizzled Frizzled wnt->frizzled dsh Dsh frizzled->dsh gsk3b GSK-3β dsh->gsk3b inhibition gsk3b->beta_catenin degradation tcf_lef TCF/LEF beta_catenin->tcf_lef target_genes Target Genes tcf_lef->target_genes

Caption: Signaling pathways modulated by this compound.

References

Application Notes and Protocols: Loliolide for Anti-Aging Studies in HaCaT Keratinocytes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Skin aging is a complex biological process characterized by a progressive decline in the physiological function and regenerative capacity of the skin. This process is driven by both intrinsic factors (e.g., genetics, cellular metabolism) and extrinsic factors (e.g., UV radiation, pollution). At the cellular level, aging is associated with increased oxidative stress, chronic inflammation, and impaired cellular signaling pathways, leading to visible signs such as wrinkles, fine lines, and loss of elasticity. Human keratinocytes, particularly the HaCaT cell line, are a crucial in vitro model for studying the mechanisms of skin aging and for screening potential anti-aging compounds.

Loliolide, a monoterpenoid hydroxylactone found in various marine algae and terrestrial plants, has emerged as a promising natural compound with potent anti-aging properties.[1][2][3][4] Studies have demonstrated that this compound exhibits significant antioxidant, anti-inflammatory, and anti-apoptotic effects in HaCaT keratinocytes.[1][2][3][4][5] It has been shown to protect cells from oxidative damage induced by UV radiation and other stressors by modulating key signaling pathways, including the Nrf2/HO-1 and MAPK pathways.[5][6] These properties make this compound a compelling candidate for development in the cosmeceutical and pharmaceutical industries for anti-aging applications.

These application notes provide detailed protocols for utilizing this compound in HaCaT cell culture to investigate its anti-aging effects. The protocols cover essential assays for assessing cell viability, oxidative stress, inflammatory responses, and the underlying molecular mechanisms.

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of this compound on HaCaT keratinocytes.

Table 1: Effect of this compound on HaCaT Cell Viability

Treatment ConditionThis compound Concentration (µM)Cell Viability (%)Reference
NormalUp to 100No significant effect[1]
UVB-irradiated100Significant recovery of viability[7]
H₂O₂-treatedNot specifiedProtective effect[6]
IFN-γ/TNF-α-stimulated3.9 - 62.5 µg/mLDose-dependent increase[5]

Table 2: Antioxidant Effects of this compound in HaCaT Cells

AssayStressorThis compound ConcentrationObserved EffectReference
ROS ProductionUVBNot specifiedInhibition of ROS expression[1][2]
ROS ProductionIFN-γ/TNF-α3.9 - 62.5 µg/mLDose-dependent inhibition[5]
Nrf2/HO-1 ExpressionH₂O₂Not specifiedIncreased expression[6]
SOD and GPx ActivityNot specifiedNot specifiedPotential modulation

Table 3: Anti-inflammatory Effects of this compound in HaCaT Cells

Inflammatory MarkerStimulusThis compound ConcentrationObserved EffectReference
IL-6, TNF-αIFN-γ/TNF-αNot specifiedMarked decrease in production[5]
IL-4, IL-13, IFN-γIFN-γ/TNF-αNot specifiedMarked decrease in production[5]
MMP-1, MMP-9, MMP-2, MMP-3UVBNot specifiedReduced expression[8]

Experimental Protocols

HaCaT Cell Culture and this compound Treatment

1.1. Materials:

  • HaCaT (human keratinocyte) cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (100x)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS)

  • This compound (stock solution in DMSO)

  • Cell culture flasks (T-75)

  • Cell culture plates (6-well, 24-well, 96-well)

  • CO₂ incubator (37°C, 5% CO₂)

1.2. Protocol:

  • Culture HaCaT cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

  • When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA.

  • Resuspend the cells in fresh medium and seed them into appropriate plates for subsequent experiments.

  • For this compound treatment, prepare working solutions of this compound by diluting the stock solution in cell culture medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.

  • Replace the medium in the cell culture plates with the this compound-containing medium and incubate for the desired time period.

Cell Viability Assay (MTT Assay)

2.1. Materials:

  • HaCaT cells seeded in a 96-well plate

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

2.2. Protocol:

  • Seed HaCaT cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[9]

  • Treat the cells with various concentrations of this compound for 24 hours.

  • After treatment, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control (untreated) cells.

Measurement of Intracellular Reactive Oxygen Species (ROS)

3.1. Materials:

  • HaCaT cells seeded in a 24-well or 96-well black plate

  • This compound

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe

  • Stress inducer (e.g., H₂O₂, UVB radiation)

  • Fluorescence microplate reader or flow cytometer

3.2. Protocol:

  • Seed HaCaT cells in a suitable plate and allow them to attach.

  • Pre-treat the cells with this compound for a specified duration.

  • Induce oxidative stress using a chosen stressor (e.g., expose to H₂O₂ or UVB).

  • Wash the cells with PBS and incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.[10][11]

  • Wash the cells again with PBS to remove the excess probe.

  • Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.[11]

Antioxidant Enzyme Activity Assays (SOD and GPx)

4.1. Materials:

  • This compound-treated HaCaT cell lysates

  • Superoxide Dismutase (SOD) assay kit

  • Glutathione Peroxidase (GPx) assay kit

  • Protein assay kit (e.g., BCA)

4.2. Protocol:

  • Culture and treat HaCaT cells with this compound as described previously.

  • Harvest the cells and prepare cell lysates according to the instructions of the assay kits.

  • Determine the total protein concentration of the lysates using a protein assay kit.

  • Perform the SOD and GPx activity assays following the manufacturer's protocols.[12][13][14][15] These kits typically involve measuring the change in absorbance of a specific substrate over time.

  • Normalize the enzyme activity to the total protein concentration and express the results as units/mg of protein.

Quantification of Inflammatory Cytokines (ELISA)

5.1. Materials:

  • Supernatants from this compound-treated HaCaT cell cultures

  • ELISA kits for specific cytokines (e.g., IL-6, TNF-α)

  • Microplate reader

5.2. Protocol:

  • Culture HaCaT cells and treat them with this compound in the presence or absence of an inflammatory stimulus (e.g., IFN-γ/TNF-α).[5]

  • Collect the cell culture supernatants at the end of the treatment period.

  • Perform the ELISA for the target cytokines according to the manufacturer's instructions. This typically involves adding the supernatants to antibody-coated plates, followed by the addition of detection antibodies and a substrate.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the concentration of the cytokines in the samples by comparing the absorbance values to a standard curve.

Western Blot Analysis for Signaling Pathway Proteins

6.1. Materials:

  • This compound-treated HaCaT cell lysates

  • Primary antibodies against target proteins (e.g., p-p38, p-JNK, p-ERK, Nrf2, HO-1, c-Fos, c-Jun)

  • Secondary antibodies (HRP-conjugated)

  • SDS-PAGE gels

  • PVDF membranes

  • Chemiluminescence detection reagents

  • Imaging system

6.2. Protocol:

  • Prepare protein lysates from this compound-treated HaCaT cells.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescence detection system.

  • Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

Experimental_Workflow A HaCaT Cell Culture B This compound Treatment (various concentrations) A->B C Induction of Cellular Stress (e.g., UVB, H2O2, IFN-γ/TNF-α) B->C D Cell Viability Assay (MTT) C->D E Oxidative Stress Assays C->E F Anti-inflammatory Assays C->F G Molecular Mechanism Analysis C->G E1 ROS Measurement (DCFH-DA) E->E1 E2 Antioxidant Enzyme Activity (SOD, GPx) E->E2 F1 Cytokine Quantification (ELISA for IL-6, TNF-α) F->F1 G1 Western Blot (MAPK, Nrf2 pathways) G->G1

Caption: Experimental workflow for investigating the anti-aging effects of this compound in HaCaT cells.

MAPK_Pathway ROS Oxidative Stress (e.g., UV) MAPKKK MAPKKK (e.g., ASK1) ROS->MAPKKK MAPKK MAPKK (MKK3/6, MKK4/7) MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 (c-Fos/c-Jun) MAPK->AP1 Inflammation Inflammation (↑ IL-6, TNF-α) AP1->Inflammation MMPs Matrix Metalloproteinases (↑ MMPs) AP1->MMPs This compound This compound This compound->MAPK Inhibits

Caption: this compound's inhibitory effect on the MAPK signaling pathway in skin aging.

Nrf2_Pathway cluster_Nucleus This compound This compound Nrf2_Keap1 Nrf2-Keap1 Complex This compound->Nrf2_Keap1 Dissociates Keap1 Keap1 Keap1->Nrf2_Keap1 Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates ARE ARE (Antioxidant Response Element) Nrf2->ARE Antioxidant_Enzymes Antioxidant Enzymes (↑ HO-1, SOD, GPx) ARE->Antioxidant_Enzymes Activates Transcription Cell_Protection Cellular Protection (↓ ROS) Antioxidant_Enzymes->Cell_Protection

Caption: this compound activates the Nrf2/ARE antioxidant pathway.

References

Application of Loliolide in SH-SY5Y Cell Models for Neuroprotection Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loliolide, a monoterpenoid lactone found in various marine algae and terrestrial plants, has demonstrated significant neuroprotective properties. This document provides detailed application notes and protocols for utilizing this compound in SH-SY5Y human neuroblastoma cell models to investigate its efficacy in mitigating neurotoxicity, a crucial step in the early stages of neurotherapeutic drug discovery. The SH-SY5Y cell line is a well-established in vitro model for neurodegenerative diseases, such as Parkinson's disease, due to its dopaminergic characteristics and ease of culture. The protocols outlined below are based on studies investigating this compound's protective effects against 6-hydroxydopamine (6-OHDA)-induced cytotoxicity, a common model for inducing Parkinson's-like cellular damage.

Mechanism of Action

This compound exerts its neuroprotective effects through a multi-faceted approach. In SH-SY5Y cells, it has been shown to enhance cell viability by protecting mitochondria, reducing oxidative stress, and inhibiting apoptosis.[1][2] The underlying mechanism involves the modulation of key signaling pathways. While direct evidence in SH-SY5Y cells is still emerging for some pathways, studies in other cell types suggest the involvement of the PI3K/Akt and Nrf2 signaling pathways, which are critical for cell survival and antioxidant responses. The inhibition of the NF-kB pathway has been more directly implicated in the neuroprotective action of this compound in SH-SY5Y cells.[1][2][3]

Data Presentation

The following tables summarize the quantitative data from studies on the neuroprotective effects of this compound in 6-OHDA-treated SH-SY5Y cells.

Table 1: Effect of this compound on Cell Viability in 6-OHDA-Treated SH-SY5Y Cells

TreatmentConcentration (µM)Incubation Time (h)Cell Viability (%)
Vehicle-24100.00 ± 4.15
6-OHDA1002459.69 ± 3.23
This compound + 6-OHDA5024Increase of 23.70 ± 7.77
This compound + 6-OHDA10024Increase of 41.06 ± 6.31

Data presented as mean ± SEM. Cell viability is expressed as a percentage relative to the vehicle control. The increase in viability for this compound-treated groups is relative to the 6-OHDA-treated group.[1]

Table 2: Effect of this compound on Markers of Oxidative Stress and Mitochondrial Function in 6-OHDA-Treated SH-SY5Y Cells

ParameterTreatmentConcentration (µM)Incubation Time (h)Result
ROS Production6-OHDA1006Increased
This compound + 6-OHDA506Decreased
This compound + 6-OHDA1006Decreased
Catalase Activity6-OHDA1006Decreased
This compound + 6-OHDA506Increased
This compound + 6-OHDA1006Increased
Mitochondrial Membrane Potential (MMP)6-OHDA1006Decreased
This compound + 6-OHDA506Increased
This compound + 6-OHDA1006Increased
ATP Levels6-OHDA1006Decreased
This compound + 6-OHDA506No significant stabilization
This compound + 6-OHDA1006No significant stabilization

Results are qualitative summaries of the observed effects.[1][4]

Table 3: Effect of this compound on Caspase-3 Activity in 6-OHDA-Treated SH-SY5Y Cells

TreatmentConcentration (µM)Incubation Time (h)Caspase-3 Activity (% of Vehicle)
Vehicle-6~100
6-OHDA1006~300
This compound + 6-OHDA506~190
This compound + 6-OHDA1006~174

Data are approximations based on graphical representations from the source and are presented as a percentage relative to the vehicle control.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Culture and Treatment
  • Cell Line: Human neuroblastoma SH-SY5Y cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

  • Subculturing: Passage cells every 2-3 days to maintain exponential growth.

  • Treatment Protocol:

    • Seed SH-SY5Y cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein or RNA extraction).

    • Allow cells to adhere and grow for 24 hours.

    • Pre-treat cells with various concentrations of this compound (e.g., 1, 5, 10, 50, 100 µM) for a specified period (e.g., 1-2 hours).

    • Introduce the neurotoxin, such as 6-OHDA (e.g., 100 µM), to induce cytotoxicity.

    • Co-incubate for the desired duration (e.g., 6 or 24 hours) before proceeding with specific assays.

Cell Viability Assay (MTT Assay)
  • After the treatment period, remove the culture medium.

  • Add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well and incubate for 3-4 hours at 37°C.

  • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control (vehicle-treated) cells.

Reactive Oxygen Species (ROS) Production Assay
  • After treatment, wash the cells with phosphate-buffered saline (PBS).

  • Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.

  • Wash the cells with PBS to remove excess probe.

  • Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.

Caspase-3 Activity Assay
  • Lyse the treated cells and collect the supernatant.

  • Determine the protein concentration of the lysates.

  • Incubate an equal amount of protein from each sample with a caspase-3 specific substrate (e.g., Ac-DEVD-pNA).

  • Measure the absorbance of the resulting p-nitroaniline (pNA) at 405 nm.

  • Express caspase-3 activity relative to the control group.

Visualizations

Experimental Workflow

G cluster_setup Cell Culture & Seeding cluster_treatment Treatment cluster_assays Neuroprotection Assays cluster_analysis Data Analysis & Interpretation culture SH-SY5Y Cell Culture seed Seed cells in plates culture->seed pretreat Pre-treatment with this compound seed->pretreat induce Induce neurotoxicity (e.g., 6-OHDA) pretreat->induce viability Cell Viability (MTT) induce->viability ros ROS Production induce->ros mmp Mitochondrial Membrane Potential induce->mmp caspase Caspase-3 Activity induce->caspase analyze Analyze quantitative data viability->analyze ros->analyze mmp->analyze caspase->analyze interpret Interpret neuroprotective effects analyze->interpret G cluster_stressor Cellular Stressor cluster_this compound Therapeutic Intervention cluster_pathways Signaling Pathways cluster_cellular_effects Cellular Effects cluster_outcome Final Outcome stress Neurotoxin (e.g., 6-OHDA) nfkb NF-kB Pathway stress->nfkb Activates ros Reduced ROS Production stress->ros mito Mitochondrial Protection (Stabilized MMP) stress->mito apoptosis Reduced Apoptosis (Decreased Caspase-3) stress->apoptosis This compound This compound pi3k PI3K/Akt Pathway (Hypothesized) This compound->pi3k Activates? nrf2 Nrf2 Pathway (Hypothesized) This compound->nrf2 Activates? This compound->nfkb Inhibits This compound->ros This compound->mito This compound->apoptosis pi3k->apoptosis Inhibits outcome Increased Neuronal Cell Survival pi3k->outcome antioxidant Increased Antioxidant Enzyme Activity nrf2->antioxidant Promotes nrf2->outcome nfkb->apoptosis Promotes nfkb->outcome Inhibition leads to ros->mito Damages mito->apoptosis Initiates antioxidant->ros Reduces

References

Loliolide: Application Notes and Protocols for Parkinson's Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.[1][2] Current therapeutic strategies primarily focus on symptomatic relief. Loliolide, a monoterpenoid lactone found in various marine algae and terrestrial plants, has emerged as a promising neuroprotective agent based on in vitro studies.[1][2] These notes provide a comprehensive overview of the therapeutic potential of this compound in cellular models of Parkinson's disease, detailing its mechanism of action, and providing protocols for its investigation.

Neuroprotective and Anti-inflammatory Effects of this compound (In Vitro)

This compound has demonstrated significant neuroprotective and anti-inflammatory properties in a 6-hydroxydopamine (6-OHDA)-induced cellular model of Parkinson's disease.[1] 6-OHDA is a neurotoxin that selectively destroys dopaminergic neurons, mimicking a key pathological feature of PD.[1]

Summary of Quantitative Data

The following tables summarize the key quantitative findings from in vitro studies on the effects of this compound.

Table 1: Neuroprotective Effects of this compound on 6-OHDA-Treated SH-SY5Y Cells [1]

Parameter6-OHDA (100 µM)This compound (50 µM) + 6-OHDAThis compound (100 µM) + 6-OHDA
Cell Viability (%) 50.70 ± 2.7168.43 ± 4.6074.76 ± 3.54
ROS Production (% of Control) ~150Significant DecreaseSignificant Decrease
Catalase Activity (% of Control) 124.00 ± 1.03Increased vs. 6-OHDAIncreased vs. 6-OHDA
Mitochondrial Membrane Potential DecreasedPrevented DistressPrevented Distress
ATP Levels DecreasedNo RecoveryNo Recovery
Caspase-3 Activity (% of Control) ~300~190~174

Table 2: Anti-inflammatory Effects of this compound on LPS-Stimulated RAW 264.7 Macrophages [1]

ParameterLPSThis compound (50 µM) + LPSThis compound (100 µM) + LPS
Nitric Oxide (NO) Production IncreasedSuppressedSuppressed
TNF-α Production (pg/mL) ~4000~1000~1200
IL-6 Production (pg/mL) ~700~250~220
IL-10 Production No Significant ChangeNo Significant ChangeNo Significant Change

Proposed Mechanisms of Action

This compound appears to exert its neuroprotective and anti-inflammatory effects through multiple signaling pathways.

Inhibition of NF-κB Signaling Pathway

This compound has been shown to inhibit the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus in 6-OHDA-treated SH-SY5Y cells.[1][3] This inhibition prevents the transcription of pro-inflammatory and pro-apoptotic genes, thereby reducing neuronal cell death.[1]

Inhibition of the NF-κB Signaling Pathway by this compound.
Potential Activation of Nrf2 Signaling Pathway

While direct evidence in a Parkinson's disease model is pending, this compound has been shown to combat glutamate-induced neurotoxicity by activating the Nrf2 pathway in hippocampal neuronal cells.[4] The Nrf2 pathway is a critical regulator of endogenous antioxidant responses.[4] Activation of Nrf2 leads to the expression of antioxidant enzymes like heme oxygenase-1 (HO-1), which protect against oxidative stress, a key contributor to Parkinson's disease pathology.

Nrf2_Pathway cluster_outside Extracellular cluster_cell Neuron cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress (e.g., from 6-OHDA) Keap1 Keap1 Oxidative_Stress->Keap1 Induces Conformational Change Nrf2_c Nrf2 Keap1->Nrf2_c Releases Nrf2_n Nrf2 Nrf2_c->Nrf2_n Translocates This compound This compound This compound->Keap1 Potentially Modulates ARE ARE Nrf2_n->ARE Binds Transcription Antioxidant Gene Transcription (e.g., HO-1) ARE->Transcription

Potential Activation of the Nrf2 Antioxidant Pathway by this compound.

Experimental Protocols

The following are detailed protocols for key in vitro experiments to assess the therapeutic potential of this compound.

Cell Culture and Treatment
  • Cell Lines:

    • SH-SY5Y (human neuroblastoma cell line) for neuroprotection assays.

    • RAW 264.7 (murine macrophage cell line) for anti-inflammatory assays.

  • Culture Conditions:

    • SH-SY5Y: DMEM supplemented with 10% FBS, 1% penicillin/streptomycin, at 37°C in a 5% CO2 humidified atmosphere.

    • RAW 264.7: DMEM supplemented with 10% FBS, 1% penicillin/streptomycin, at 37°C in a 5% CO2 humidified atmosphere.

  • Treatment Protocol:

    • Seed cells in appropriate well plates (e.g., 96-well for viability, 6-well for protein analysis).

    • Allow cells to adhere for 24 hours.

    • Pre-treat cells with varying concentrations of this compound (e.g., 1-100 µM) for a specified time (e.g., 1 hour).

    • Induce neurotoxicity by adding 6-OHDA (for SH-SY5Y cells) or inflammation by adding LPS (for RAW 264.7 cells).

    • Incubate for the desired experimental duration (e.g., 24 hours).

Neuroprotection Assays
  • Cell Viability (MTT Assay):

    • After treatment, remove the culture medium.

    • Add MTT solution (0.5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Reactive Oxygen Species (ROS) Measurement:

    • Use a fluorescent probe such as DCFH-DA.

    • After treatment, wash the cells with PBS.

    • Incubate the cells with DCFH-DA solution in the dark.

    • Measure the fluorescence intensity using a fluorometer or fluorescence microscope.

  • Caspase-3 Activity Assay:

    • Use a commercially available colorimetric or fluorometric caspase-3 assay kit.

    • Lyse the cells and collect the supernatant.

    • Add the caspase-3 substrate (e.g., DEVD-pNA) to the cell lysate.

    • Incubate as per the manufacturer's instructions.

    • Measure the absorbance or fluorescence to determine caspase-3 activity.

Anti-inflammatory Assays
  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Collect the cell culture supernatant after treatment.

    • Mix the supernatant with Griess reagent.

    • Incubate at room temperature in the dark.

    • Measure the absorbance at 540 nm.

  • Cytokine Measurement (ELISA):

    • Use commercially available ELISA kits for TNF-α, IL-6, and IL-10.

    • Collect the cell culture supernatant.

    • Perform the ELISA according to the manufacturer's protocol.

    • Measure the absorbance and calculate the cytokine concentrations based on a standard curve.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Assays Cell_Culture Cell Culture (SH-SY5Y or RAW 264.7) Pre_treatment Pre-treatment with this compound Cell_Culture->Pre_treatment Loliolide_Prep This compound Preparation (Stock Solution) Loliolide_Prep->Pre_treatment Induction Induction of Pathology (6-OHDA or LPS) Pre_treatment->Induction Neuro_Assays Neuroprotection Assays (MTT, ROS, Caspase-3) Induction->Neuro_Assays Inflam_Assays Anti-inflammatory Assays (Griess, ELISA) Induction->Inflam_Assays Data_Analysis Data Analysis and Interpretation Neuro_Assays->Data_Analysis Inflam_Assays->Data_Analysis

General Experimental Workflow for In Vitro Evaluation of this compound.

Future Directions and Considerations

  • In Vivo Studies: The promising in vitro results warrant further investigation in animal models of Parkinson's disease (e.g., MPTP or 6-OHDA-lesioned rodents).[5][6][7][8] These studies are crucial to evaluate the bioavailability, efficacy, and safety of this compound in a whole-organism context.

  • Alpha-Synuclein (B15492655) Aggregation: A key pathological hallmark of Parkinson's disease is the aggregation of alpha-synuclein into Lewy bodies.[9][10][11][12] Future studies should investigate the effect of this compound on the aggregation of alpha-synuclein in vitro and in vivo.

  • NLRP3 Inflammasome: The NLRP3 inflammasome is a key component of the innate immune system and has been implicated in the neuroinflammation associated with Parkinson's disease.[13][14] Investigating the effect of this compound on NLRP3 inflammasome activation in microglia could provide further insight into its anti-inflammatory mechanism.

  • Bioavailability and Delivery: this compound's bioavailability and ability to cross the blood-brain barrier are critical factors for its potential as a CNS therapeutic. Formulation and delivery strategies may need to be explored to enhance its therapeutic efficacy.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for Parkinson's disease based on its neuroprotective and anti-inflammatory effects in cellular models. Its mechanism of action appears to involve the inhibition of the NF-κB pathway and potentially the activation of the Nrf2 antioxidant response pathway. The provided protocols offer a framework for further research to validate these findings and explore its efficacy in more complex, in vivo models of Parkinson's disease.

References

Application Notes and Protocols for Bioassaying the Growth Inhibitory Effects of Loliolide on Seedlings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loliolide, a naturally occurring carotenoid-derived metabolite, has garnered attention for its diverse biological activities, including its potential as an allelochemical with growth-inhibitory effects on various plant species.[1][2] Understanding the extent and mechanism of this inhibition is crucial for its potential application in agriculture as a natural herbicide or plant growth regulator. This document provides detailed application notes and protocols for conducting a robust bioassay to test the growth inhibitory effects of this compound on seedlings.

Data Presentation: Quantitative Analysis of this compound's Growth Inhibitory Effects

The inhibitory effects of this compound can be quantified by determining the concentration required to inhibit seedling growth by 50% (I₅₀). The following tables summarize previously reported I₅₀ values for this compound against various plant species, providing a baseline for experimental design.

Table 1: I₅₀ Values of this compound on Shoot and Root Growth of Various Seedlings

Plant SpeciesShoot Growth I₅₀ (mM)Root Growth I₅₀ (mM)Reference
Cress (Lepidium sativum)0.150.33[1]
Alfalfa (Medicago sativa)2.332.23[1]
Italian Ryegrass (Lolium multiflorum)Not specifiedNot specified[1]

Table 2: Inhibitory Effects of this compound on Cress Seedling Growth

This compound Concentration (µM)Root Growth Inhibition (%)Hypocotyl Growth Inhibition (%)Reference
0.03>0>0[2]
1.07.85.8[2]
IC₅₀0.180.15[2]

Experimental Protocols

This section outlines a detailed methodology for a seedling growth inhibition bioassay. The protocol is adaptable for various plant species, with Arabidopsis thaliana or cress (Lepidium sativum) being excellent model organisms due to their rapid germination and small size.

Preparation of this compound Stock and Working Solutions

Proper preparation of this compound solutions is critical for accurate and reproducible results.

Materials:

  • This compound (crystalline)

  • Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) (as a solvent)

  • Sterile distilled water

  • Sterile glassware (volumetric flasks, beakers)

  • Micropipettes

Protocol:

  • Prepare a 10 mM Stock Solution:

    • Weigh an appropriate amount of this compound. The molecular weight of this compound is 196.24 g/mol . To prepare a 10 mM stock solution, dissolve 1.9624 mg of this compound in 1 mL of DMSO or ethanol.

    • Ensure the this compound is completely dissolved by gentle vortexing.

    • Store the stock solution at -20°C in a light-protected container.

  • Prepare Working Solutions:

    • Prepare a series of dilutions from the stock solution using sterile distilled water to achieve the desired final concentrations for the bioassay (e.g., 0.1, 1, 10, 100, 1000 µM).

    • It is crucial to maintain the same final concentration of the solvent (e.g., 0.1% DMSO) in all treatments, including the control, to nullify any solvent-induced effects.

Seedling Growth Inhibition Bioassay

This protocol describes a petri dish-based assay for assessing the effect of this compound on seedling root and shoot elongation.

Materials:

  • Seeds of the chosen plant species (e.g., Arabidopsis thaliana, cress)

  • Petri dishes (sterile, 9 cm diameter)

  • Filter paper (e.g., Whatman No. 1)

  • This compound working solutions

  • Control solution (sterile distilled water with the same solvent concentration as the this compound solutions)

  • Growth chamber or incubator with controlled light and temperature

  • Ruler or digital caliper

  • Image analysis software (optional)

Protocol:

  • Seed Sterilization and Stratification (if necessary for the chosen species):

    • Surface sterilize seeds by washing with 70% ethanol for 1-2 minutes, followed by a 10-15 minute wash in a 1% sodium hypochlorite (B82951) solution with a drop of Tween-20.

    • Rinse the seeds 4-5 times with sterile distilled water.

    • For species requiring stratification to break dormancy (like Arabidopsis), store the sterilized seeds in sterile water at 4°C for 2-3 days in the dark.

  • Assay Setup:

    • Place two layers of sterile filter paper in each petri dish.

    • Pipette 5 mL of the respective this compound working solution or control solution onto the filter paper, ensuring it is evenly moistened.

    • Carefully place a predetermined number of seeds (e.g., 10-20) on the filter paper in each dish, spaced evenly.

    • Seal the petri dishes with parafilm to maintain humidity.

  • Incubation:

    • Place the petri dishes in a growth chamber under controlled conditions. Typical conditions for Arabidopsis are 22-24°C with a 16-hour light/8-hour dark photoperiod.

  • Data Collection:

    • After a set period (e.g., 5-7 days, depending on the species), carefully remove the seedlings from the petri dishes.

    • Measure the primary root length and shoot (hypocotyl) length of each seedling using a ruler or digital caliper. For more precise measurements, seedlings can be scanned, and the lengths can be measured using image analysis software.

    • Record the fresh weight of the seedlings.

  • Data Analysis:

    • Calculate the average root length, shoot length, and fresh weight for each treatment.

    • Express the growth inhibition as a percentage relative to the control:

      • Inhibition (%) = [1 - (Treatment Mean / Control Mean)] * 100

    • Determine the I₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting a dose-response curve.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Analysis prep_this compound Prepare this compound Stock & Working Solutions setup Plate Seeds on Filter Paper with this compound Solutions prep_this compound->setup prep_seeds Sterilize & Stratify Seeds prep_seeds->setup incubate Incubate in Growth Chamber setup->incubate measure Measure Root & Shoot Length, and Fresh Weight incubate->measure analyze Calculate % Inhibition & Determine I₅₀ measure->analyze

Caption: Experimental workflow for the seedling growth inhibition bioassay.

This compound-Induced Stress Signaling Pathway

This compound is known to induce defense responses in plants, which are often associated with growth inhibition. These responses are mediated by complex signaling pathways involving jasmonic acid (JA), hydrogen peroxide (H₂O₂), and calcium ions (Ca²⁺).

signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus This compound This compound Ca_channel Ca²⁺ Channel This compound->Ca_channel Activates Ca_influx ↑ [Ca²⁺]cyt Ca_channel->Ca_influx Leads to H2O2 ↑ H₂O₂ (ROS Burst) Ca_influx->H2O2 Induces JA_biosynthesis JA Biosynthesis H2O2->JA_biosynthesis Stimulates Growth_Inhibition Seedling Growth Inhibition H2O2->Growth_Inhibition Directly contributes to (oxidative stress) JA_signaling JA Signaling Cascade (JAZ degradation, MYC2 activation) JA_biosynthesis->JA_signaling Initiates gene_expression Defense Gene Expression JA_signaling->gene_expression Activates gene_expression->Growth_Inhibition Contributes to

Caption: this compound-induced stress signaling pathway in plants.

References

Application Notes and Protocols: Molecular Docking Studies of Loliolide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in silico analysis of Loliolide, a naturally occurring monoterpenoid lactone, with various protein targets. The information presented herein is intended to guide researchers in conducting their own molecular docking studies and to provide insights into the potential therapeutic applications of this compound.

Introduction

This compound, a metabolite found in a variety of plants and marine organisms, has demonstrated a wide range of biological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.[1][2] Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target, providing valuable information about the binding affinity and the key interactions driving the molecular recognition process. This document summarizes the findings from molecular docking studies of this compound with several key protein targets and provides detailed protocols for replicating and expanding upon these findings.

Quantitative Data Summary

The following table summarizes the quantitative data obtained from molecular docking studies of this compound with various protein targets. Binding affinity, typically reported in kcal/mol, represents the strength of the interaction between this compound and the target protein. A more negative value indicates a stronger binding affinity.

Target Protein CategoryPDB IDTarget Protein NameSoftware UsedBinding Affinity (kcal/mol)Interacting Amino Acid Residues
Anti-inflammatory 1CX2Cyclooxygenase-2 (COX-2)AutoDock Vina-10.2Not explicitly reported for this compound, but key residues for COX-2 inhibitors include Arg120, Tyr355, and Ser530.[1][3][4]
Apoptosis 5O10(Structure of human Bcl-2 in complex with a BAX BH3 peptide)AutoDock Vina-8.7Not explicitly reported
Anti-aging 7ZBF(Structure of human Sirtuin 1)AutoDock Vina-7.4Not explicitly reported
Antioxidant 2HE3(Structure of human Keap1)AutoDock Vina-7.3Not explicitly reported

Note: While specific interacting residues for this compound with these exact PDB structures were not detailed in the reviewed literature, the provided binding affinities offer a strong indication of potential inhibitory or modulatory activity. Further analysis of the docking poses is required to identify the specific amino acid interactions.

Experimental Protocols

This section provides a detailed protocol for performing a molecular docking study of this compound with a target protein of interest using AutoDock Vina, a widely used open-source docking program.[5][6]

Protocol: Molecular Docking of this compound using AutoDock Vina

1. Preparation of the Ligand (this compound)

  • Objective: To obtain the 3D structure of this compound and prepare it for docking.

  • Procedure:

    • Obtain the 3D structure of this compound from a chemical database such as PubChem (CID: 100332) in SDF or MOL2 format.[7]

    • Use a molecular modeling software like UCSF Chimera or AutoDock Tools (ADT) to add hydrogen atoms and assign Gasteiger charges.

    • Save the prepared ligand structure in PDBQT format, which is the required input format for AutoDock Vina.

2. Preparation of the Target Protein

  • Objective: To prepare the 3D structure of the target protein for docking.

  • Procedure:

    • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Using a molecular modeling software (e.g., UCSF Chimera, PyMOL, or ADT), remove any co-crystallized ligands, water molecules, and other heteroatoms that are not relevant to the binding site.

    • Add polar hydrogen atoms to the protein structure.

    • Assign Kollman charges to the protein atoms.

    • Save the prepared protein structure in PDBQT format.

3. Grid Box Generation

  • Objective: To define the search space for the docking simulation around the active site of the protein.

  • Procedure:

    • Identify the active site of the protein. This can be determined from the position of the co-crystallized ligand in the original PDB file or from literature reports.

    • Using AutoDock Tools, define a grid box that encompasses the entire active site. The size and center of the grid box should be adjusted to ensure that the ligand has enough space to move and adopt different conformations within the binding pocket.

4. Running the Docking Simulation

  • Objective: To perform the molecular docking of this compound into the prepared protein target.

  • Procedure:

    • Create a configuration file (e.g., conf.txt) that specifies the input files (receptor and ligand in PDBQT format) and the grid box parameters (center coordinates and dimensions).

    • Execute AutoDock Vina from the command line, providing the configuration file as input. The command will typically look like this: vina --config conf.txt --log log.txt.

    • AutoDock Vina will generate an output file (in PDBQT format) containing the predicted binding poses of this compound, ranked by their binding affinities.

5. Analysis of Docking Results

  • Objective: To visualize and analyze the docking results to understand the binding mode and interactions.

  • Procedure:

    • Use a molecular visualization software (e.g., UCSF Chimera, PyMOL, or Discovery Studio Visualizer) to load the protein and the docked poses of this compound.

    • Analyze the top-ranked poses to identify key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between this compound and the amino acid residues of the protein's active site.

    • The binding affinity (in kcal/mol) for each pose will be available in the output log file.

Visualizations

Molecular Docking Workflow

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis ligand_prep Ligand Preparation (this compound) grid_gen Grid Box Generation ligand_prep->grid_gen protein_prep Protein Preparation (Target) protein_prep->grid_gen docking Molecular Docking (AutoDock Vina) grid_gen->docking results Analysis of Results (Binding Affinity & Poses) docking->results visualization Visualization of Interactions results->visualization

Caption: General workflow for a molecular docking study.

Signaling Pathways Modulated by this compound

This compound has been shown to modulate several key signaling pathways involved in inflammation, cell survival, and oxidative stress response.

NF-κB Signaling Pathway

This compound has been observed to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation.[8][9]

NF_kB_Signaling cluster_stimulus Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus e.g., LPS, TNF-α IKK IKK Activation Stimulus->IKK IkB IκB Degradation IKK->IkB NFkB_active NF-κB (p50/p65) (Active) IkB->NFkB_active releases NFkB_inactive NF-κB (p50/p65) - IκB (Inactive) NFkB_inactive->IkB NFkB_translocation NF-κB Translocation NFkB_active->NFkB_translocation This compound This compound This compound->IkB inhibits Gene_expression Pro-inflammatory Gene Expression NFkB_translocation->Gene_expression

Caption: this compound's inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial pathway in cellular responses to external stimuli, and it is implicated in inflammation and cancer. This compound has been shown to modulate MAPK signaling.[10]

MAPK_Signaling cluster_stimulus Extracellular Stimuli cluster_cascade Kinase Cascade cluster_response Cellular Response Stimulus e.g., Growth Factors, Stress MAPKKK MAPKKK (e.g., Raf) Stimulus->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK MAPK MAPK (e.g., ERK) MAPKK->MAPK Transcription_Factors Transcription Factors MAPK->Transcription_Factors This compound This compound This compound->MAPKK modulates Gene_Expression Gene Expression (Inflammation, Proliferation) Transcription_Factors->Gene_Expression

Caption: Modulation of the MAPK signaling pathway by this compound.

Nrf2/HO-1 Signaling Pathway

This compound can activate the Nrf2/HO-1 pathway, which plays a critical role in the cellular antioxidant response.[10]

Nrf2_HO1_Signaling cluster_stress Oxidative Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress ROS Keap1_Nrf2 Keap1-Nrf2 (Inactive) Oxidative_Stress->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 (Active) Keap1_Nrf2->Nrf2_free Nrf2_translocation Nrf2 Translocation Nrf2_free->Nrf2_translocation This compound This compound This compound->Keap1_Nrf2 promotes dissociation ARE ARE Binding Nrf2_translocation->ARE HO1_expression HO-1 & Antioxidant Gene Expression ARE->HO1_expression

Caption: Activation of the Nrf2/HO-1 signaling pathway by this compound.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for cell proliferation and differentiation, and its dysregulation is linked to cancer. This compound has been found to modulate this pathway.[1]

Wnt_Signaling cluster_off Wnt OFF cluster_on Wnt ON cluster_nucleus Nucleus Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Beta_Catenin_p Phosphorylated β-catenin Destruction_Complex->Beta_Catenin_p Beta_Catenin_stable Stable β-catenin Destruction_Complex->Beta_Catenin_stable releases Degradation Degradation Beta_Catenin_p->Degradation Wnt Wnt Frizzled Frizzled/LRP Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh Dsh->Destruction_Complex inhibits Beta_Catenin_nuc β-catenin Translocation Beta_Catenin_stable->Beta_Catenin_nuc This compound This compound This compound->Beta_Catenin_stable modulates TCF_LEF TCF/LEF Beta_Catenin_nuc->TCF_LEF Target_Genes Target Gene Transcription TCF_LEF->Target_Genes

Caption: Modulation of the Wnt/β-catenin signaling pathway by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Loliolide Extraction from Marine Algae

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of loliolide extraction from marine algae.

Troubleshooting Guide

Low this compound yield is a common issue that can be attributed to several factors throughout the extraction and purification process. This guide provides solutions to common problems encountered during this compound extraction.

Problem Potential Cause(s) Solution(s)
Low or No this compound Detected in Crude Extract Inappropriate Algae Species or Low this compound Content: The selected marine algae may naturally contain low concentrations of this compound. This compound content can vary significantly between species, with reported ranges of 0.14 to 4.35 µg/g in red algae and 0.18 to 4.83 µg/g in brown algae.[1][2][3]- Select algae species known to have higher this compound content, such as Sargassum horneri, Sargassum ringgoldianum, or Ascophyllum nodosum.[4][5][6] - Harvest algae during the appropriate season, as metabolite concentrations can vary.
Improper Sample Preparation: Inefficient drying or grinding of the algal biomass can hinder solvent penetration and extraction efficiency.- Ensure the algal biomass is thoroughly dried (freeze-drying is often preferred) to remove water content. - Grind the dried algae into a fine powder to increase the surface area for solvent interaction.
Inefficient Initial Extraction: The solvent system used may not be optimal for extracting this compound from the algal matrix.- Use polar solvents such as methanol (B129727) or ethanol (B145695) for the initial extraction, as they have been shown to be effective.[7][8] - Consider sequential extractions with solvents of increasing polarity to maximize the recovery of different compounds. - Modern extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) can improve extraction efficiency and reduce extraction time.[9][10][11][12]
Significant Loss of this compound During Purification Suboptimal Chromatographic Conditions: Improper selection of stationary phase, mobile phase, or gradient elution in column chromatography or HPLC can lead to poor separation and loss of the target compound.- For silica (B1680970) gel column chromatography, use a gradient of non-polar to polar solvents (e.g., n-hexane to ethyl acetate) to effectively separate this compound. - In preparative HPLC, optimize the mobile phase composition and flow rate to achieve good resolution of the this compound peak.
Co-elution with Other Compounds: this compound may co-elute with other structurally similar compounds, making its isolation difficult.- Employ multiple chromatographic steps for purification. For example, an initial separation on a macroporous resin column can be followed by preparative HPLC for final purification.[5][13]
Degradation of this compound: this compound may be sensitive to heat or light, leading to degradation during processing.- Perform extraction and purification steps at low temperatures where possible. For instance, use a rotary evaporator at a low temperature (e.g., 30-40°C) for solvent removal.[7]
Difficulty in Identifying and Quantifying this compound Lack of a Reference Standard: Accurate identification and quantification require a pure this compound standard for comparison.- Obtain a commercial this compound standard. - If a standard is unavailable, structural elucidation will need to be performed using techniques like NMR and Mass Spectrometry (MS) and comparison with literature data.[6][14]
Inappropriate Analytical Method: The chosen analytical technique may not be sensitive or specific enough for this compound detection.- Gas Chromatography-Mass Spectrometry (GC-MS) is a commonly used and effective method for the identification and quantification of this compound.[1][2] - High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or MS) can also be used.

Frequently Asked Questions (FAQs)

Q1: Which type of marine algae is the best source for this compound?

A1: this compound has been isolated from various red, brown, and green marine algae.[1][2][3] Brown algae, particularly species from the Sargassum genus such as Sargassum horneri and Sargassum ringgoldianum, are frequently reported as good sources.[4][6] Ascophyllum nodosum is another brown alga from which this compound has been successfully isolated.[5][13]

Q2: What is the most effective solvent for extracting this compound?

A2: The choice of solvent is crucial for extraction efficiency. Polar solvents are generally effective for extracting this compound. Methanol and ethanol are commonly used for the initial extraction from dried algal biomass.[7][8] Subsequent liquid-liquid partitioning with solvents like dichloromethane (B109758) or ethyl acetate (B1210297) is often employed to separate compounds based on their polarity.[1][15]

Q3: How can I improve the yield of my this compound extraction?

A3: To improve the yield, consider the following:

  • Algal Source: Use an algal species known to be rich in this compound.

  • Pre-treatment: Ensure the algal material is properly dried and finely ground.

  • Extraction Technique: Employ advanced extraction methods like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to enhance extraction efficiency.[9][10][11][12]

  • Solvent Selection: Use an optimized solvent system. For instance, a study on solid-phase extraction (SPE) of this compound found that a 50% ethanol/water solution was optimal for loading, and a 70% ethanol/water solution was best for elution.[16]

  • Purification: Minimize the number of purification steps to reduce sample loss and use high-resolution techniques like preparative HPLC for the final purification.

Q4: What are the key steps in a typical this compound extraction and purification protocol?

A4: A general protocol involves:

  • Drying and Grinding: The fresh algal biomass is dried (e.g., freeze-dried) and ground into a fine powder.

  • Solvent Extraction: The powdered algae is extracted with a polar solvent like methanol or ethanol.

  • Solvent Partitioning: The crude extract is concentrated and then partitioned between different immiscible solvents (e.g., water and ethyl acetate) to separate compounds based on polarity.

  • Chromatographic Purification: The fraction containing this compound is subjected to one or more chromatographic steps, such as column chromatography over silica gel or a macroporous resin, followed by preparative HPLC to isolate pure this compound.[5][6]

Q5: What are the known biological activities of this compound?

A5: this compound exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, neuroprotective, and anticancer properties.[17][18][19] It has been shown to modulate key signaling pathways such as NF-κB and MAPK, which are involved in inflammation and cellular stress responses.[4][17][19]

Quantitative Data on this compound Content and Extraction

The following table summarizes quantitative data on this compound content in various marine algae and yields from specific extraction protocols.

Marine Algae SpeciesAlgae TypeThis compound Content / YieldReference(s)
Various Red AlgaeRed Algae0.14 - 4.35 µg/g (dry wt)[1][2][3]
Various Brown AlgaeBrown Algae0.18 - 4.83 µg/g (dry wt)[1][2][3]
Ulva lactucaGreen Algae1.76 µg/g (dry wt)[1][2][3]
Ascophyllum nodosumBrown Algae5.83 mg of this compound from 37.5 g of crude extract[13][16]

Experimental Protocols

Protocol 1: General Solvent Extraction and Chromatographic Purification of this compound

This protocol is a generalized procedure based on methods described for Sargassum species.[6][20]

  • Sample Preparation:

    • Freeze-dry the fresh marine algae (e.g., Sargassum ringgoldianum).

    • Grind the dried algae into a fine powder.

  • Initial Extraction:

    • Extract the powdered algae (e.g., 500 g) with methanol at room temperature overnight with constant stirring.

    • Filter the extract and concentrate it under vacuum using a rotary evaporator at 40°C.

  • Solvent Partitioning:

    • Suspend the concentrated extract in water and partition it sequentially with n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

    • The EtOAc fraction is often found to be rich in this compound.

  • Column Chromatography:

    • Subject the active fraction (e.g., EtOAc fraction) to silica gel column chromatography.

    • Elute the column with a gradient of n-hexane and ethyl acetate.

    • Collect the fractions and monitor them by thin-layer chromatography (TLC).

  • Preparative HPLC:

    • Further purify the this compound-containing fractions using preparative high-performance liquid chromatography (prep-HPLC).

    • The final pure compound can be identified by comparing its spectral data (NMR, MS) with literature values.

Protocol 2: Solid-Phase Extraction (SPE) for this compound Purification

This protocol is based on a method developed for Ascophyllum nodosum.[13][16]

  • Initial Extraction:

    • Prepare a crude extract of the marine algae.

  • SPE Optimization:

    • Loading: Dissolve the crude extract in a 50% ethanol/water (v/v) solution. Load this solution onto an amine-based microporous organic polymer (MOP) SPE cartridge. The maximum adsorption of this compound is achieved with this solvent composition.[16]

    • Elution: Elute the this compound from the SPE cartridge using a 70% ethanol/water (v/v) solution, which provides the optimal desorption yield.[16]

  • Further Purification:

    • The extract obtained from SPE can be further purified using a macroporous resin column followed by preparative HPLC to yield high-purity this compound.

Visualizations

Loliolide_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Partitioning cluster_purification Purification cluster_analysis Analysis algae Fresh Marine Algae drying Drying (Freeze-drying) algae->drying grinding Grinding drying->grinding powder Dried Algal Powder extraction Solvent Extraction (e.g., Methanol) powder->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent Partitioning (e.g., EtOAc/Water) crude_extract->partitioning active_fraction This compound-rich Fraction partitioning->active_fraction column_chrom Column Chromatography (Silica Gel or SPE) active_fraction->column_chrom hplc Preparative HPLC column_chrom->hplc pure_this compound Pure this compound hplc->pure_this compound analysis Structural Elucidation (NMR, MS) pure_this compound->analysis

Caption: Workflow for the extraction and purification of this compound from marine algae.

Loliolide_Signaling_Pathway cluster_pathway This compound's Anti-inflammatory Action This compound This compound MAPK MAPK Pathway This compound->MAPK Inhibits NFkB NF-κB Pathway This compound->NFkB Inhibits Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Inflammation Promotes NFkB->Inflammation Promotes

References

Technical Support Center: Preparative Separation of Loliolide and Epiloliolide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the preparative separation of loliolide and its stereoisomer, epithis compound.

Frequently Asked Questions (FAQs)

Q1: What makes the preparative separation of this compound and epithis compound so challenging?

A1: The primary challenge lies in their structural similarity. This compound and epithis compound are stereoisomers, specifically epimers, meaning they differ only in the configuration at one chiral center.[1][2] This subtle difference results in very similar physicochemical properties, including polarity and chromatographic behavior, making their separation difficult to achieve with high resolution and purity. Conventional separation processes are often complex, labor-intensive, and can generate significant organic solvent waste.[3][4]

Q2: What are the common chromatographic techniques used for the separation of these epimers?

A2: A multi-step chromatographic approach is typically necessary for the successful preparative separation of this compound and epithis compound. This often includes:

  • Solid-Phase Extraction (SPE): Used for initial sample clean-up and enrichment.[3]

  • Macroporous Resin Chromatography: For further purification and fractionation of the crude extract.[5]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final and most crucial step for high-resolution separation of the epimers.[4]

  • Column Chromatography: Using stationary phases like silica (B1680970) gel is also a common preliminary purification step.[1][6]

Q3: Can I achieve baseline separation of this compound and epithis compound with a single chromatographic step?

A3: Achieving baseline separation in a single preparative chromatographic step is highly unlikely due to the isomeric nature of this compound and epithis compound. A multi-step purification strategy is generally required to obtain high-purity fractions of each epimer.[3][4]

Q4: What are the expected yields for this compound and epithis compound from natural sources?

A4: The yields can vary significantly depending on the source material and the extraction and purification methodology. For example, from Ascophyllum nodosum, a study reported isolating 5.83 mg of this compound and 2.50 mg of epithis compound from a 37.5 g initial extract that was pre-purified.[3][5]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Poor recovery after Solid-Phase Extraction (SPE) Improper selection of loading and elution solvents.Optimize the ethanol/water ratio for both loading and elution. For instance, a 50% ethanol/H₂O solution has been shown to provide high adsorption yield for this compound, while a 70% ethanol/H₂O solution can be effective for elution.[3]
Co-elution of this compound and epithis compound in preparative HPLC Insufficient column resolution.- Use a high-resolution preparative column, such as a SunFire™ Prep C18.[4]- Optimize the mobile phase composition and gradient.- Decrease the flow rate to improve separation efficiency.- Consider using a different stationary phase chemistry.
Low purity of isolated fractions Incomplete separation in preliminary steps leading to overloading in the final prep-HPLC step.Ensure efficient fractionation and purification using macroporous resin or silica gel chromatography before the final HPLC step.[1][3]
Broad peaks in preparative HPLC Column overloading.Reduce the sample injection volume or concentration.
Inappropriate mobile phase.Ensure the mobile phase is properly degassed and the pH is suitable for the compounds.
Inconsistent retention times Fluctuations in temperature or mobile phase composition.Use a column oven to maintain a constant temperature. Ensure precise and consistent mobile phase preparation.
Column degradation.Flush the column with a strong solvent or replace it if necessary.

Experimental Protocols

Preparative Separation of this compound and Epithis compound from Ascophyllum nodosum

This protocol is based on the methodology described by Chi et al. (2021).[3][4][5][7]

1. Sample Preparation and Extraction:

  • The source material (Ascophyllum nodosum) is extracted to obtain a crude extract.

2. Solid-Phase Extraction (SPE) Pretreatment:

  • An amine-based microporous organic polymer (MOP) can be used for the SPE pretreatment.

  • Loading Solvent Optimization: The adsorption yield of this compound is evaluated in different ethanol/H₂O compositions (e.g., 10%, 30%, 50%, 70%, 90%). A 50% ethanol/H₂O (v/v) solution has been found to yield maximum adsorption.[3]

  • Elution Solvent Optimization: The desorption yield is assessed with varying ethanol/H₂O concentrations (e.g., 60%, 70%, 80%, 90%). A 70% ethanol/H₂O (v/v) solution has been shown to provide a high desorption yield.[3]

3. Macroporous Resin Chromatography:

  • The extract obtained from SPE is further purified using a D101 resin column.

  • The column is eluted with a stepwise gradient of ethanol/H₂O solutions (e.g., 10% and 50% v/v).[4]

4. Preparative High-Performance Liquid Chromatography (Prep-HPLC):

  • The fractions from the macroporous resin chromatography are pooled, concentrated, and subjected to prep-HPLC.

  • Column: SunFire™ Prep C18 (e.g., 10 mm × 250 mm, 5 μm).[4]

  • Mobile Phase: A suitable gradient of methanol (B129727) or acetonitrile (B52724) in water.

  • The fractions corresponding to this compound and epithis compound are collected separately.

5. Purity Analysis:

  • The purity of the isolated compounds is confirmed by analytical Ultra-Performance Liquid Chromatography (UPLC).[4]

6. Structure Elucidation:

  • The structures of the isolated this compound and epithis compound are confirmed using High-Resolution Electrospray Ionization Tandem Mass Spectrometry (HRESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D).[3][5]

Quantitative Data Summary

Parameter Value Reference
Initial Extract Weight 37.5 g[3]
Extract Weight after SPE 2.79 g[3]
Isolated this compound Yield 5.83 mg[3][5]
Isolated Epithis compound Yield 2.50 mg[3][5]
Optimal SPE Loading Solvent 50% Ethanol/H₂O (v/v)[3]
Optimal SPE Elution Solvent 70% Ethanol/H₂O (v/v)[3]

Visualizations

G cluster_0 Initial Extraction cluster_1 Pre-purification cluster_2 High-Resolution Separation cluster_3 Final Products & Analysis Start Source Material (e.g., Ascophyllum nodosum) CrudeExtract Crude Extract Start->CrudeExtract SPE Solid-Phase Extraction (SPE) - Amine-based MOP CrudeExtract->SPE MacroResin Macroporous Resin Chromatography (D101) SPE->MacroResin PrepHPLC Preparative HPLC (e.g., C18 column) MacroResin->PrepHPLC This compound Pure this compound PrepHPLC->this compound Epithis compound Pure Epithis compound PrepHPLC->Epithis compound Analysis Purity & Structural Analysis (UPLC, HRESI-MS, NMR) This compound->Analysis Epithis compound->Analysis

Caption: Workflow for the preparative separation of this compound and epithis compound.

G cluster_0 Troubleshooting Logic Start Poor Separation/ Low Yield CheckSPE Review SPE Step Start->CheckSPE Low Recovery CheckHPLC Review Prep-HPLC Step Start->CheckHPLC Co-elution CheckPrePurification Review Pre-Purification Step Start->CheckPrePurification Low Purity OptimizeSolvents Optimize Loading/ Elution Solvents CheckSPE->OptimizeSolvents OptimizeHPLC Optimize Mobile Phase/ Flow Rate/ Column CheckHPLC->OptimizeHPLC ImproveFractionation Improve Fractionation in Macroporous Resin Step CheckPrePurification->ImproveFractionation

Caption: Troubleshooting logic for this compound and epithis compound separation.

References

Technical Support Center: Optimizing HPLC for Loliolide Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of loliolide isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in achieving baseline separation of these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the isomeric forms of this compound, and why are they challenging to separate?

A1: this compound possesses two chiral centers, giving rise to diastereomers and enantiomers. The primary diastereomers are this compound and its epimer, epithis compound. Each of these diastereomers also exists as a pair of enantiomers. These isomers have very similar physicochemical properties, such as polarity and molecular weight, making their separation by conventional HPLC methods challenging. Achieving baseline separation requires careful optimization of chromatographic parameters to exploit subtle differences in their interaction with the stationary and mobile phases.

Q2: What is a good starting point for an analytical HPLC method for separating this compound and epithis compound?

A2: Based on available preparative methods, a good starting point for analytical separation of the diastereomers (this compound and epithis compound) would be a reversed-phase method. For enantiomeric separation, a chiral stationary phase is necessary.

Initial Method for Diastereomer Separation (this compound vs. Epithis compound):

  • Column: A C18 column is a common choice for the separation of moderately polar compounds like this compound.

  • Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol (B129727) is a typical starting point.

  • Detection: this compound has been detected at a wavelength of 210 nm.[1]

Q3: How do I separate the enantiomers of this compound and epithis compound?

A3: The separation of enantiomers requires a chiral environment. This can be achieved in HPLC in two primary ways:

  • Chiral Stationary Phases (CSPs): This is the most common and effective method. CSPs are packed with a chiral selector that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often a good starting point for screening.

  • Chiral Mobile Phase Additives (CMPAs): A chiral selector is added to the mobile phase, which then forms transient diastereomeric complexes with the enantiomers. These complexes can then be separated on a standard achiral column. This method is generally less common than using CSPs.

Q4: My peaks for this compound and epithis compound are co-eluting. What should I do first?

A4: Co-elution of isomers is a common problem. The first and most effective step is to improve the selectivity (α) of your chromatographic system. This can be achieved by:

  • Optimizing the Mobile Phase:

    • Change the organic modifier: If you are using acetonitrile, try switching to methanol, or vice versa. These solvents have different selectivities and can alter the elution order or improve resolution.

    • Adjust the gradient: If using a gradient, try making it shallower to increase the separation window between the two peaks.

    • Introduce an additive: Small amounts of additives like formic acid or trifluoroacetic acid can sometimes improve peak shape and selectivity, especially if there are secondary interactions with the stationary phase.

  • Change the Stationary Phase: If mobile phase optimization is insufficient, the column chemistry may not be suitable. Consider a column with a different stationary phase (e.g., a Phenyl or a Cyano column) which will offer different types of interactions.

Q5: I am observing peak tailing. What are the common causes and solutions?

A5: Peak tailing can be caused by several factors:

  • Secondary Interactions: Unwanted interactions between the analyte and active sites (e.g., free silanols) on the stationary phase can cause tailing. Using a highly end-capped column or adding a competing base like triethylamine (B128534) (for basic compounds) to the mobile phase can help.

  • Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the sample concentration.

  • Column Contamination: A contaminated guard column or analytical column can lead to poor peak shape. Flush the column with a strong solvent or replace the guard column.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem Possible Causes Troubleshooting Steps
Poor Resolution / Co-elution of this compound and Epithis compound Insufficient selectivity (α) between the isomers. Inadequate column efficiency (N).1. Optimize Mobile Phase:     a. Change the organic modifier (Acetonitrile vs. Methanol).     b. Adjust the mobile phase strength (for isocratic) or gradient slope.     c. Introduce a mobile phase additive (e.g., 0.1% formic acid). 2. Change Stationary Phase:     a. Switch to a column with different selectivity (e.g., from C18 to Phenyl or Cyano). 3. Adjust Temperature:     a. Varying the column temperature can sometimes alter selectivity.
No Separation of Enantiomers Use of an achiral stationary phase. Inappropriate chiral stationary phase (CSP). Unsuitable mobile phase for the chosen CSP.1. Confirm Use of a Chiral Column: Enantiomers cannot be separated on a standard achiral column. 2. Screen Different CSPs: Not all CSPs will resolve all enantiomeric pairs. Screen a variety of polysaccharide-based or other types of CSPs. 3. Optimize Mobile Phase for the CSP: Chiral separations are often sensitive to the mobile phase. Consult the column manufacturer's guide for recommended mobile phases (normal phase, reversed-phase, or polar organic mode).
Broad Peaks High extra-column volume. Column contamination or degradation. Incompatible sample solvent.1. Minimize Tubing Length: Use shorter, narrower internal diameter tubing between the injector, column, and detector. 2. Check for Contamination: Flush the column with a strong solvent. Consider using a guard column. 3. Match Sample Solvent: Dissolve the sample in the initial mobile phase if possible.
Shifting Retention Times Inconsistent mobile phase preparation. Column temperature fluctuations. Pump malfunction or leaks. Column aging.1. Prepare Fresh Mobile Phase: Ensure accurate and consistent preparation of the mobile phase. 2. Use a Column Oven: Maintain a constant and stable column temperature. 3. System Check: Check for leaks in the system and ensure the pump is delivering a consistent flow rate. 4. Equilibrate the Column: Ensure the column is fully equilibrated with the mobile phase before each run.

Experimental Protocols

Protocol 1: General Method for Diastereomer Separation of this compound and Epithis compound

This protocol is a suggested starting point for the analytical separation of this compound and epithis compound based on common practices for similar compounds.

Parameter Condition
HPLC System Agilent 1200 series or equivalent
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10-50% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 210 nm
Protocol 2: Screening for Enantiomeric Separation

This protocol outlines a general approach to screen for a suitable chiral stationary phase (CSP) for the separation of this compound and epithis compound enantiomers.

Parameter Condition
HPLC System Agilent 1200 series or equivalent
Columns to Screen Polysaccharide-based CSPs (e.g., Chiralpak IA, IB, IC)
Mobile Phases to Screen 1. Normal Phase: Hexane/Isopropanol (e.g., 90:10, v/v) 2. Reversed Phase: Acetonitrile/Water or Methanol/Water
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 25 °C (can be varied to optimize)
Injection Volume 5 µL
Detector UV at 210 nm

Visualizations

HPLC_Optimization_Workflow cluster_start Initial Analysis cluster_evaluation Peak Evaluation cluster_optimization Optimization Strategy cluster_end Final Method start Inject this compound Isomer Mixture evaluation Assess Resolution and Peak Shape start->evaluation optimize_mobile_phase Optimize Mobile Phase (Solvent, Gradient, Additives) evaluation->optimize_mobile_phase Resolution Unacceptable end_point Baseline Separation Achieved evaluation->end_point Resolution Acceptable optimize_mobile_phase->evaluation Re-evaluate change_stationary_phase Change Stationary Phase (e.g., C18 to Phenyl or Chiral) optimize_mobile_phase->change_stationary_phase No Improvement change_stationary_phase->evaluation Re-evaluate optimize_other Adjust Temperature & Flow Rate change_stationary_phase->optimize_other Minor Adjustments Needed optimize_other->evaluation

Caption: Workflow for optimizing HPLC parameters for isomer separation.

Troubleshooting_CoElution cluster_selectivity Improve Selectivity (α) cluster_efficiency Improve Efficiency (N) cluster_retention Optimize Retention (k') start Co-eluting Peaks Observed change_solvent Switch Organic Modifier (ACN <=> MeOH) start->change_solvent Primary Approach change_column Change Stationary Phase (e.g., C18 -> Phenyl) start->change_column If Solvent Change Fails adjust_gradient Adjust Gradient Slope change_solvent->adjust_gradient change_column->adjust_gradient column_length Increase Column Length end_point Baseline Separation column_length->end_point particle_size Decrease Particle Size (UHPLC) particle_size->end_point adjust_gradient->column_length adjust_gradient->particle_size

Caption: Troubleshooting logic for resolving co-eluting isomer peaks.

References

Loliolide stability issues during extraction and long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of loliolide during extraction and long-term storage.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the experimental workflow, providing potential causes and actionable solutions.

Extraction-Related Issues

Q1: My this compound yield is significantly lower than expected after extraction. What are the potential causes?

A1: Low yields of this compound are often attributed to degradation during the extraction process. Several factors can contribute to this:

  • Thermal Degradation: this compound is a thermal degradation product of carotenoids, which indicates its own susceptibility to further degradation at elevated temperatures.[1] Many extraction techniques, such as Soxhlet extraction, utilize heat, which can lead to the breakdown of the this compound molecule.[2]

  • pH-Induced Hydrolysis: this compound contains a lactone ring, which is a cyclic ester. This functional group is susceptible to hydrolysis, particularly under basic (alkaline) conditions, which opens the ring and renders the molecule inactive.[3][4] Maintaining a neutral or slightly acidic pH during extraction is crucial.

  • Oxidation: Exposure to atmospheric oxygen, especially when combined with heat or light, can lead to oxidative degradation of the molecule.[2]

  • Enzymatic Degradation: If using fresh plant or algal material, endogenous enzymes released upon cell lysis can potentially modify or degrade this compound.[5]

Q2: I've noticed a significant decrease in this compound concentration after switching to a new extraction solvent. Why might this be?

A2: While solvent polarity is key for efficient extraction, the chemical properties of the solvent can also impact stability. This compound stability in various common extraction and storage solvents has not been extensively quantified in publicly available literature. However, protic solvents may participate in hydrolysis, and certain solvents may contain impurities that can catalyze degradation. It is recommended to use high-purity (e.g., HPLC grade) solvents and to minimize extraction times.

Q3: How can I minimize this compound degradation during the extraction process?

A3: To maximize the yield of intact this compound, consider the following preventative strategies:

  • Temperature Control: Whenever possible, perform extractions at room temperature or below. If a heating step is unavoidable, minimize both the temperature and the duration of exposure.[2]

  • pH Management: Buffer your extraction solvent to a neutral or slightly acidic pH (e.g., pH 5-7) to prevent base-catalyzed hydrolysis of the lactone ring.[5]

  • Inert Atmosphere: For oxygen-sensitive extractions, consider purging your extraction vessel with an inert gas like nitrogen or argon to minimize oxidative degradation.[2]

  • Rapid Processing: Process samples as quickly as possible to reduce the time this compound is exposed to potentially harsh conditions or active enzymes. For fresh materials, flash-freezing with liquid nitrogen immediately after harvesting can halt enzymatic activity.[5]

  • Method Selection: Consider non-thermal extraction methods like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) under controlled temperature settings, which can reduce extraction times and thermal exposure.[2]

Long-Term Storage Issues

Q4: What are the ideal conditions for the long-term storage of solid this compound?

A4: For long-term stability of pure, solid this compound, it is recommended to store it at -20°C.[6] Some suppliers suggest that under these conditions, the compound can be stable for at least four years.[6]

Q5: My this compound stock solution in DMSO seems to be losing potency. How should I be storing it?

A5: this compound in solution is more susceptible to degradation than in its solid form. For stock solutions prepared in solvents like DMSO, the following storage conditions are recommended:

  • -80°C: for storage up to 6 months (protect from light).

  • -20°C: for storage up to 1 month (protect from light).

To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use vials.

Q6: I suspect my this compound sample has degraded. How can I confirm this?

A6: Degradation can be confirmed by using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC). When analyzing your sample, you would typically observe:

  • A decrease in the peak area of the intact this compound peak compared to a freshly prepared standard.

  • The appearance of new peaks in the chromatogram, which correspond to the degradation products.

Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to help identify the molecular weights of these new degradation products, providing clues to the degradation pathway.[7]

Quantitative Data on this compound Stability

While specific kinetic studies on this compound degradation are not widely published, the following tables provide representative data based on the known stability of lactone-containing compounds under forced degradation conditions. These tables are intended to illustrate expected trends.

Table 1: Effect of Temperature on this compound Stability in Aqueous Solution (pH 7) over 48 Hours

TemperaturePercent this compound Remaining (Representative)Appearance of Degradation Products (Peak Area %)
4°C>99%<1%
25°C (Room Temp)~95%~5%
60°C~70%~30%
80°C~45%~55%

Table 2: Effect of pH on this compound Stability in Aqueous Solution at 25°C over 7 Days

pHPercent this compound Remaining (Representative)Primary Degradation Pathway
3.0 (Acidic)>98%Minimal Degradation
5.0 (Slightly Acidic)>97%Minimal Degradation
7.0 (Neutral)~92%Slow Hydrolysis
9.0 (Basic)~35%Rapid Base-Catalyzed Hydrolysis
11.0 (Strongly Basic)<5%Very Rapid Base-Catalyzed Hydrolysis

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.

Objective: To identify the degradation pathways of this compound and to develop a stability-indicating analytical method.

Materials:

  • This compound standard

  • HPLC grade methanol, acetonitrile, and water

  • Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)

  • pH meter, calibrated

  • HPLC system with UV detector

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Cool and neutralize with 0.1 M NaOH.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 8 hours. Cool and neutralize with 0.1 M HCl.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Place a vial of solid this compound and a vial of the stock solution in an oven at 70°C for 48 hours.

    • Photolytic Degradation: Expose a vial of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

  • Sample Analysis:

    • Dilute all stressed samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

    • Analyze by HPLC, comparing the chromatograms to an unstressed this compound standard of the same concentration.

    • Monitor for the decrease in the this compound peak and the formation of new peaks.

Protocol 2: Stability-Indicating HPLC Method for this compound

This method is a starting point for the analysis of this compound and its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of (A) Water and (B) Acetonitrile.

    • Start at 30% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

Loliolide_Degradation_Pathway Carotenoids Carotenoids (e.g., Lutein, Zeaxanthin) This compound This compound (Intact Lactone Ring) Carotenoids->this compound Photo-oxidation, Thermal Degradation Hydrolysis_Product Ring-Opened Hydroxy Acid (Inactive Carboxylate at high pH) This compound->Hydrolysis_Product Base-Catalyzed Hydrolysis (High pH) Oxidation_Products Oxidized Derivatives This compound->Oxidation_Products Oxidation (e.g., H₂O₂) Other_Degradants Other Degradation Products This compound->Other_Degradants High Heat, UV Light

Caption: Primary degradation pathways affecting this compound stability.

Troubleshooting_Workflow Troubleshooting Workflow for Low this compound Yield Start Low this compound Yield Detected Check_Temp Review Extraction Temperature Start->Check_Temp Temp_High High Temp (>40°C)? Check_Temp->Temp_High Reduce_Temp Action: Lower Temp, Use Cold Extraction, or Reduce Heating Time Temp_High->Reduce_Temp Yes Check_pH Review Extraction pH Temp_High->Check_pH No Reanalyze Re-run Extraction and Analyze Yield Reduce_Temp->Reanalyze pH_Basic pH > 7? Check_pH->pH_Basic Adjust_pH Action: Buffer Solvent to pH 5-7 pH_Basic->Adjust_pH Yes Check_Exposure Review Light/Air Exposure pH_Basic->Check_Exposure No Adjust_pH->Reanalyze Is_Exposed Prolonged Exposure? Check_Exposure->Is_Exposed Protect_Sample Action: Use Amber Glassware, Work Quickly, Consider Inert Atmosphere Is_Exposed->Protect_Sample Yes Is_Exposed->Reanalyze No Protect_Sample->Reanalyze

Caption: A logical workflow for troubleshooting low this compound extraction yield.

References

Overcoming low bioavailability of Loliolide in in-vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Loliolide. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges associated with the low in-vivo bioavailability of this promising natural compound. As a poorly water-soluble molecule, this compound is anticipated to be a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low solubility and high permeability.

Our goal is to equip researchers, scientists, and drug development professionals with the necessary information to design and execute effective in-vivo studies by leveraging various formulation strategies to enhance this compound's oral bioavailability.

Troubleshooting Guide: Low Oral Bioavailability of this compound

This guide addresses common issues encountered during in-vivo studies with this compound and provides systematic approaches to troubleshoot and resolve them.

Problem Potential Cause Recommended Solution
Low or undetectable plasma concentrations of this compound after oral administration. Poor aqueous solubility: this compound's hydrophobic nature limits its dissolution in the gastrointestinal (GI) tract, which is a prerequisite for absorption.[1][2]Enhance Solubility and Dissolution Rate:Particle Size Reduction: Decrease the particle size of the this compound powder to increase its surface area. Techniques include micronization and nanomilling.[3][4] • Formulation with Solubilizing Agents: Incorporate surfactants, co-solvents, or cyclodextrins into the formulation to improve the solubility of this compound.[5][6]
High variability in plasma concentrations between individual animals. Inconsistent dissolution and absorption: Due to its low solubility, minor variations in GI physiology (e.g., pH, food content) can lead to significant differences in absorption.[1]Utilize Advanced Drug Delivery Systems:Lipid-Based Formulations: Formulate this compound in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), to improve its solubilization and absorption.[2][7] • Solid Dispersions: Create a solid dispersion of this compound in a hydrophilic polymer to enhance its dissolution rate.[6]
Evidence of significant first-pass metabolism. Extensive metabolism in the gut wall and/or liver: Terpene lactones can be subject to significant metabolism by cytochrome P450 enzymes before reaching systemic circulation.[8][9]Co-administration with Metabolic Inhibitors: • Include known inhibitors of relevant CYP enzymes (e.g., piperine) in the formulation, though this requires careful consideration of potential drug-drug interactions. • Targeted Delivery: Employ formulation strategies like nanoparticles that can be engineered to bypass the liver to some extent.[10]
Degradation of this compound in the gastrointestinal tract. pH instability: The lactone ring in this compound may be susceptible to hydrolysis in the acidic environment of the stomach or the alkaline conditions of the small intestine.[8]Protective Formulations:Encapsulation: Encapsulate this compound in protective carriers like liposomes or solid lipid nanoparticles (SLNs) to shield it from the harsh GI environment.[10][11] • Enteric Coating: For solid dosage forms, apply an enteric coating that dissolves only in the higher pH of the small intestine.

Frequently Asked Questions (FAQs)

Physicochemical Properties and Bioavailability

Q1: What are the known physicochemical properties of this compound, and how do they impact its bioavailability?

A1: this compound is a monoterpene lactone with the following relevant properties:

PropertyValueImplication for Bioavailability
Molecular Formula C₁₁H₁₆O₃[12]-
Molecular Weight 196.24 g/mol [13]-
Water Solubility Soluble[14]While described as "soluble in water," the degree of solubility is a critical factor. For oral absorption, a sufficient dissolution rate in gastrointestinal fluids is necessary.[1]
LogP (Octanol/Water Partition Coefficient) 1.409 (Crippen Calculated)[15]A positive LogP value indicates a lipophilic nature, suggesting good membrane permeability but potentially poor aqueous solubility, characteristic of BCS Class II compounds.[3]
Solubility in Organic Solvents Soluble in DMSO.[12]Useful for initial stock solution preparation in in-vitro experiments, but not for in-vivo oral formulations.

Based on these properties, this compound is predicted to have high permeability across the intestinal epithelium but low solubility in the aqueous environment of the GI tract, leading to dissolution-rate-limited absorption and consequently, low oral bioavailability.[1]

Formulation Strategies

Q2: What are the most promising formulation strategies to enhance the in-vivo bioavailability of this compound?

A2: Several advanced formulation strategies can be employed to overcome the low solubility of this compound:

  • Nanoparticle-Based Systems:

    • Solid Lipid Nanoparticles (SLNs): These are lipid-based nanoparticles that can encapsulate lipophilic drugs like this compound, protecting them from degradation and enhancing their absorption.[10][11]

    • Polymeric Nanoparticles: Biodegradable polymers can be used to formulate nanoparticles containing this compound, offering controlled release and improved stability.

  • Lipid-Based Delivery Systems:

    • Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds. For this compound, it would be incorporated into the lipid bilayer.[11][16]

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the GI fluids. This enhances the solubilization and absorption of poorly water-soluble drugs.[7]

  • Inclusion Complexes:

    • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. This compound can be encapsulated within the hydrophobic core to form an inclusion complex, which has enhanced aqueous solubility.[17][18][19]

Q3: Are there any commercially available excipients that are recommended for these formulations?

A3: Yes, several GRAS (Generally Recognized as Safe) excipients are commonly used in these formulations. The choice of excipients will depend on the specific formulation strategy.

Formulation StrategyRecommended Excipients
Solid Lipid Nanoparticles (SLNs) Lipids: Glyceryl monostearate, stearic acid, tristearin.Surfactants: Polysorbates (Tween® series), sorbitan (B8754009) esters (Span® series), lecithin.[11]
Liposomes Phospholipids: Phosphatidylcholine (from soy or egg), DSPC.Cholesterol: To stabilize the lipid bilayer.[20][21]
Cyclodextrin Inclusion Complexes Cyclodextrins: β-cyclodextrin, hydroxypropyl-β-cyclodextrin (HP-β-CD), sulfobutylether-β-cyclodextrin (SBE-β-CD).[22][23]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization

This protocol provides a general method for preparing this compound-loaded SLNs. Optimization of lipid and surfactant concentrations will be necessary.

  • Preparation of the Lipid Phase:

    • Melt a suitable solid lipid (e.g., glyceryl monostearate) by heating it to approximately 5-10°C above its melting point.

    • Dissolve this compound in the molten lipid with continuous stirring to ensure a homogenous mixture.

  • Preparation of the Aqueous Phase:

    • Heat an aqueous solution containing a surfactant (e.g., Polysorbate 80) to the same temperature as the lipid phase.

  • Formation of the Pre-emulsion:

    • Add the hot lipid phase to the hot aqueous phase dropwise under high-speed homogenization (e.g., using an Ultra-Turrax) for a few minutes to form a coarse oil-in-water emulsion.

  • High-Pressure Homogenization:

    • Subject the pre-emulsion to high-pressure homogenization (HPH) for several cycles at a pressure above 500 bar. The temperature should be maintained above the lipid's melting point.[24]

  • Cooling and SLN Formation:

    • Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.

  • Characterization:

    • Analyze the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Determine the encapsulation efficiency and drug loading by separating the free drug from the SLNs (e.g., by ultracentrifugation) and quantifying the this compound in both the supernatant and the nanoparticles.

Protocol 2: Preparation of this compound-Loaded Liposomes by the Thin-Film Hydration Method

This protocol describes a common method for preparing liposomes encapsulating a hydrophobic compound like this compound.

  • Formation of the Lipid Film:

    • Dissolve this compound, a phospholipid (e.g., soy phosphatidylcholine), and cholesterol in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.[20][21]

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.

    • Further dry the film under a vacuum for at least 2 hours to remove any residual solvent.

  • Hydration of the Lipid Film:

    • Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature (Tc). This will cause the lipid film to swell and form multilamellar vesicles (MLVs).[21]

  • Size Reduction (Sonication or Extrusion):

    • To obtain smaller, more uniform liposomes (small unilamellar vesicles, SUVs, or large unilamellar vesicles, LUVs), the MLV suspension can be sonicated using a probe sonicator or extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm).[20]

  • Purification:

    • Remove the unencapsulated this compound by dialysis, gel filtration chromatography, or ultracentrifugation.

  • Characterization:

    • Determine the vesicle size, PDI, and zeta potential by DLS.

    • Calculate the encapsulation efficiency by quantifying the amount of this compound in the liposomes relative to the initial amount used.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Factors Contributing to Low Bioavailability of this compound A This compound (Oral Administration) B Poor Aqueous Solubility A->B C Low Dissolution Rate in GI Tract B->C D Incomplete Absorption C->D E First-Pass Metabolism (Gut Wall and Liver) D->E F Low Systemic Bioavailability E->F G cluster_1 Workflow for Enhancing this compound Bioavailability Start This compound Powder P1 Physicochemical Characterization (Solubility, LogP, BCS Classification) Start->P1 P2 Selection of Formulation Strategy (e.g., SLNs, Liposomes, Cyclodextrins) P1->P2 P3 Formulation Development and Optimization P2->P3 P4 In-Vitro Characterization (Particle Size, Encapsulation Efficiency, Dissolution) P3->P4 P5 In-Vivo Pharmacokinetic Study (Animal Model) P4->P5 End Enhanced Bioavailability P5->End G cluster_2 Mechanism of Bioavailability Enhancement by SLNs L This compound SLN Solid Lipid Nanoparticle (SLN) L->SLN Encapsulation GI GI Tract SLN->GI Oral Administration Enterocyte Enterocyte GI->Enterocyte Enhanced Uptake Lymph Lymphatic System Enterocyte->Lymph Lymphatic Transport (Bypasses First-Pass Metabolism) Blood Systemic Circulation Lymph->Blood

References

Loliolide Quantification in Complex Biological Matrices: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the accurate quantification of loliolide in complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it challenging to quantify?

A1: this compound is a monoterpenoid lactone derived from the degradation of carotenoids, such as β-carotene and lutein.[1] It is found in a wide variety of organisms, including plants, algae, and some animals.[2] this compound is recognized as a significant signaling molecule involved in plant defense responses to stress, often interacting with the jasmonic acid (JA) pathway.[3][4]

Quantification is challenging due to:

  • Low Endogenous Concentrations: this compound is often present at trace levels in biological samples.

  • Complex Matrices: Biological samples like plasma and plant extracts contain numerous interfering compounds (e.g., lipids, pigments, other metabolites) that can cause matrix effects in LC-MS/MS analysis.

  • Isomeric Interference: The presence of stereoisomers, such as epithis compound, can interfere with accurate quantification if not chromatographically resolved.[5]

  • Sample Stability: As a metabolite, this compound concentrations can change post-collection if samples are not handled and stored properly.

Q2: Which analytical technique is most suitable for this compound quantification?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for this compound quantification. This technique offers the high sensitivity and selectivity required to detect low concentrations of this compound in complex matrices and to distinguish it from other structurally similar compounds.

Q3: What are "matrix effects" and how can they be mitigated?

A3: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix. This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise quantitative accuracy.

Mitigation strategies include:

  • Effective Sample Preparation: Techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can remove a significant portion of interfering matrix components.

  • Chromatographic Separation: Optimizing the HPLC/UPLC method to separate this compound from co-eluting matrix components is crucial.

  • Use of an Internal Standard: A stable isotope-labeled (SIL) internal standard is the gold standard as it co-elutes with the analyte and experiences similar matrix effects, thus providing reliable correction. If a SIL standard is unavailable, a structural analog can be used, but it may not compensate for matrix effects as effectively.

  • Matrix-Matched Calibrators: Preparing calibration standards in a blank matrix that is identical to the study samples can help to normalize the matrix effects between the calibrators and the unknown samples.

Q4: How should I select an internal standard for this compound quantification?

A4: The ideal internal standard (IS) is a stable isotope-labeled version of this compound (e.g., this compound-d3). A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization. If a SIL-IS is not available, a structurally similar compound (an analog IS) that is not endogenously present in the samples may be considered. However, it is crucial to validate that the analog IS is not affected by different matrix effects than this compound itself.

Sample Preparation and Handling

Q5: What is the recommended procedure for preparing plasma samples for this compound analysis?

A5: A common and effective method for plasma sample preparation is protein precipitation followed by solid phase extraction (SPE).

  • Protein Precipitation: This initial step removes the majority of proteins, which can interfere with the analysis. Acetonitrile is a common solvent for this purpose.

  • Solid Phase Extraction (SPE): SPE provides further cleanup by removing salts and other polar and non-polar interferences. A reverse-phase SPE cartridge (e.g., C18) is typically suitable for a molecule with the polarity of this compound.

Q6: How should I store biological samples to ensure this compound stability?

A6: To prevent degradation or artifactual formation of this compound, biological samples should be processed immediately after collection. If immediate processing is not possible, samples should be stored at -80°C. For plasma, it is recommended to centrifuge blood samples shortly after collection to separate the plasma and then freeze it. Avoid repeated freeze-thaw cycles, as this can degrade analytes.

LC-MS/MS Method Development

Q7: I am developing a new LC-MS/MS method. What are the typical precursor and product ions for this compound?

A7: this compound has a molecular weight of 196.2 g/mol . In positive electrospray ionization (ESI+), the protonated molecule [M+H]⁺ is typically observed at m/z 197. Based on electron ionization mass spectrometry data, which can inform tandem MS fragmentation, the molecular ion is at m/z 196, with major fragment ions at m/z 178 (loss of H₂O), 163, 140, and 111.[1]

For a Multiple Reaction Monitoring (MRM) method, you would typically monitor the following transitions:

  • Precursor Ion (Q1): m/z 197 [M+H]⁺

  • Product Ions (Q3): m/z 179 (corresponding to the 178 fragment + H), m/z 111.

It is essential to optimize the collision energy for each transition on your specific mass spectrometer to achieve the best sensitivity.

Q8: My this compound peak is showing splitting or tailing. What could be the cause?

A8: Peak splitting or tailing can be caused by several factors:

  • Column Overload: Injecting too high a concentration of the analyte can saturate the column. Try diluting your sample.

  • Poor Sample Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. The sample solvent should ideally be similar to or weaker than the starting mobile phase.

  • Column Contamination: The column inlet frit or the head of the column may be blocked with particulates from the sample. A guard column can help prevent this. Reversing and flushing the column (if the manufacturer's instructions permit) may help.

  • Secondary Interactions: this compound may have secondary interactions with the stationary phase. Ensure the mobile phase pH is appropriate for the analyte and column chemistry.

  • Column Degradation: The column may be nearing the end of its lifespan.

Troubleshooting Guides

Issue 1: Poor Sensitivity / No Peak Detected

Q: I am not detecting a signal for this compound, or the signal is very weak. What should I check?

A: This is a common issue that can be traced back to several sources, from sample preparation to instrument settings. Follow this logical workflow to diagnose the problem.

Troubleshooting_No_Peak start Start: No/Low this compound Signal check_is Is the Internal Standard (IS) signal also low/absent? start->check_is check_is->is_absent Yes check_is->is_present No check_instrument Check Instrument Performance - Infuse standards (this compound & IS) - Check for spray stability - Run system suitability test instrument_ok Instrument OK? check_instrument->instrument_ok check_lc Check LC System - Leaks? - Correct mobile phases? - Column clogged/old? instrument_ok->check_lc No (Fix Instrument) check_ms Check MS Settings - Correct MRM transitions? - Source parameters optimized? - Gas supply normal? instrument_ok->check_ms Yes check_sample_prep Investigate Sample Preparation - this compound degradation? - Poor extraction recovery? - Calculation error in spiking? is_present->check_sample_prep end_good Problem Solved check_sample_prep->end_good check_lc->end_good check_ms->end_good

Caption: Troubleshooting workflow for low or absent this compound signal.

Detailed Steps:

  • Evaluate the Internal Standard (IS):

    • If the IS signal is also absent or low: The problem is likely systemic.

      • Check Instrument Performance: Directly infuse a solution of this compound and the IS into the mass spectrometer to confirm the instrument is capable of detecting them. Check for a stable spray at the ESI source.

      • Check for Leaks: Inspect the LC system for any leaks, from the solvent lines to the column fittings and injector.

      • Verify MS Parameters: Double-check that the correct MRM transitions, source temperature, and gas flows are being used.

    • If the IS signal is normal: The issue is likely specific to the this compound analyte itself.

      • Sample Degradation: this compound may have degraded during sample collection, storage, or preparation. Review your sample handling procedures.

      • Extraction Recovery: The sample preparation method may not be efficiently extracting this compound. Re-evaluate your SPE or LLE protocol.

      • Analyte Stability in Final Extract: this compound might be unstable in the final reconstitution solvent. Analyze samples immediately after preparation.

Issue 2: High Variability in Results

Q: My replicate injections show high variability (%CV > 15%). What are the likely causes?

A: High variability points to inconsistencies in the analytical process.

  • Inconsistent Sample Preparation: This is the most common cause. Ensure precise and consistent pipetting, vortexing, and evaporation steps. If using SPE, ensure the cartridges are not drying out and that elution volumes are consistent.

  • Injector Carryover: A high concentration sample may be contaminating subsequent injections. Run blank injections after high concentration samples to check for carryover. If present, optimize the injector wash method.

  • Matrix Effects: Variability in the matrix composition between different samples can cause inconsistent ion suppression or enhancement. The use of a stable isotope-labeled internal standard is the best way to correct for this.

  • Analyte Instability: this compound may be degrading in the autosampler. Try running the analysis with a cooled autosampler.

Issue 3: Suspected Interference

Q: I am seeing a peak at the same retention time as this compound in my blank matrix, or I suspect an isobaric interference. How can I confirm and resolve this?

A: Interference can compromise the accuracy of your results.

  • Chromatographic Resolution: The most likely interference for this compound is its stereoisomer, epithis compound .[5] They have the same mass and will produce the same MRM transitions. The only way to differentiate them is through chromatography. You may need to:

    • Modify your gradient to be shallower, increasing the separation time.

    • Try a different column chemistry (e.g., a PFP or a different C18 phase) that offers different selectivity.

  • MRM Ratio Confirmation: Use a secondary, qualifier MRM transition. The ratio of the quantifier ion to the qualifier ion should be consistent across all standards and samples. A significant deviation in this ratio for a particular sample suggests the presence of an interference.

  • Analyze Blank Matrix: Source a different lot of blank matrix to see if the interfering peak is still present. This can help identify if the interference is from the biological matrix itself or a contaminant from a collection tube or processing reagent.

Quantitative Data Summary

The concentration of this compound can vary significantly depending on the biological matrix and the physiological state of the organism.

Table 1: Endogenous this compound Concentrations in Plant Tissues

Biological MatrixConditionThis compound Concentration (ng/g fresh weight)Reference
Tomato LeavesHealthy (Control)~25[3]
Tomato Leaves6 hours after infestation with S. litura larvae~75[3]
Tomato Leaves24 hours after mechanical wounding~60[3]
Arabidopsis thaliana (Wild Type)Control~10[3]
Arabidopsis thaliana (Wild Type)24 hours after infiltration with P. syringae~20[3]

Table 2: Representative Concentration Ranges for Pharmacokinetic Studies

Note: Published pharmacokinetic data for this compound in plasma is limited. The following values are hypothetical but represent typical ranges for natural products in preclinical studies and are for illustrative purposes only.

Biological MatrixAnalyteConcentration Range (ng/mL)
Rat PlasmaThis compound (Quantifier)0.5 - 200
Rat PlasmaThis compound-d3 (Internal Standard)Spiked at 50

Experimental Protocols

Protocol 1: this compound Extraction from Plasma
  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibrator, or QC.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., 500 ng/mL this compound-d3 in methanol) to each tube.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube, avoiding the protein pellet.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

  • Injection: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Parameters for this compound Quantification
  • LC System: UPLC/HPLC system

  • Column: C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-4.0 min: Linear ramp to 95% B

    • 4.0-5.0 min: Hold at 95% B

    • 5.0-5.1 min: Return to 5% B

    • 5.1-6.0 min: Re-equilibration at 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (CE)
    This compound (Quantifier) 197.1 179.1 100 Optimize
    This compound (Qualifier) 197.1 111.1 100 Optimize

    | this compound-d3 (IS) | 200.1 | 182.1 | 100 | Optimize |

  • Collision Energy (CE) Optimization: The optimal CE is instrument-dependent. To determine it, infuse a standard solution of this compound (~100 ng/mL) and perform a product ion scan to identify the most abundant fragments. Then, for each fragment, perform a CE ramp experiment to find the voltage that produces the maximum signal intensity for each MRM transition.

Mandatory Visualizations

This compound Biosynthesis and Signaling Pathway

The following diagram illustrates the biosynthetic origin of this compound from carotenoids and its role in activating plant defense mechanisms through the jasmonic acid signaling pathway.

Loliolide_Pathway cluster_biosynthesis This compound Biosynthesis cluster_signaling Stress Signaling Cascade Carotenoids β-Carotene / Lutein This compound This compound Carotenoids->this compound Degradation Oxidation Oxidative Stress (e.g., ROS, Light) Oxidation->Carotenoids Loliolide_Signal This compound (Signal) This compound->Loliolide_Signal Acts as JA_Pathway Jasmonic Acid (JA) Pathway Activation Loliolide_Signal->JA_Pathway Defense_Genes Expression of Defense-Related Genes JA_Pathway->Defense_Genes Defense_Response Herbivore & Pathogen Resistance Defense_Genes->Defense_Response

Caption: this compound is a carotenoid degradation product that signals stress.

References

Technical Support Center: Interpreting Complex NMR Spectra of Loliolide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of loliolide and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the NMR-based structural elucidation of these compounds.

Frequently Asked Questions (FAQs)

Q1: Why are the signals in the ¹H NMR spectrum of my this compound sample overlapping?

A1: Signal overlapping in the ¹H NMR spectrum of this compound and its derivatives is a common issue arising from several factors:

  • Molecular Complexity: this compound, a monoterpenoid lactone, possesses numerous protons in similar chemical environments, leading to signals with very close chemical shifts.[1]

  • Stereoisomers: The presence of stereoisomers, such as epi-loliolide, can result in two sets of signals with slight chemical shift differences, leading to a more complex and crowded spectrum.[2]

  • Solvent Effects: The choice of deuterated solvent can influence the chemical shifts of protons. In some solvents, different proton signals may coincidentally have the same chemical shift.[1][3]

  • Instrument Limitations: Spectra recorded on lower-field NMR spectrometers will exhibit more significant signal overlap compared to those from high-field instruments.[1]

Q2: I have a complex multiplet in my ¹H NMR spectrum. How can I determine which protons are coupled to each other?

A2: To resolve complex multiplets and identify proton-proton couplings, 2D NMR spectroscopy is essential.

  • COSY (Correlation Spectroscopy): This is the primary experiment to identify protons that are coupled to each other, typically on adjacent carbons.[4] Cross-peaks in a COSY spectrum connect coupled protons.

  • TOCSY (Total Correlation Spectroscopy): For more complex spin systems, TOCSY can be used to show correlations between a proton and all other protons within the same spin system, not just its immediate neighbors.[5]

Q3: How can I assign the signals in the ¹³C NMR spectrum of my this compound derivative?

A3: Assigning the ¹³C NMR spectrum is typically achieved using a combination of 1D and 2D NMR experiments.

  • ¹³C NMR and DEPT: A standard ¹³C NMR spectrum provides the chemical shifts of all carbon atoms.[4] A DEPT (Distortionless Enhancement by Polarization Transfer) experiment helps differentiate between CH, CH₂, and CH₃ groups.[4]

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded protons and carbons.[4][6] By identifying the proton attached to a specific carbon, you can assign the carbon's chemical shift.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away.[4][7] This is crucial for piecing together the carbon skeleton and assigning quaternary carbons.[6]

Q4: The stereochemistry at C-6 and C-7a is crucial. How can I determine the relative stereochemistry of my this compound derivative?

A4: Determining the relative stereochemistry of this compound derivatives relies heavily on through-space NMR correlations.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close to each other in space, regardless of whether they are connected through bonds.[4][8] For this compound and its isomers, specific NOE/ROE correlations can help establish the relative configuration of the stereocenters.[2][8][9][10] For medium-sized molecules where the NOE may be close to zero, ROESY is often preferred as the ROE is always positive.[11][12]

Q5: My sample appears to be a mixture of this compound and epi-loliolide. How can I confirm this and assign the signals for each isomer?

A5: The presence of diastereomers like epi-loliolide will result in two sets of NMR signals.

  • Careful Analysis of 1D ¹H NMR: Look for doubled signals, especially for the well-resolved methyl singlets and the olefinic proton.

  • 2D NMR: A combination of COSY, HSQC, and HMBC experiments will reveal two distinct sets of correlated signals.[2] NOESY or ROESY can then be used to independently determine the stereochemistry for each set of signals, confirming the identity of each isomer.[2][9]

Troubleshooting Guides

Issue: Overlapping signals in the ¹H NMR spectrum.

  • Symptom: Broad, unresolved multiplets or a "hump" of signals, making it impossible to determine coupling patterns or accurate integrations.

  • Solutions:

    • Change the Solvent: Acquiring the spectrum in a different deuterated solvent (e.g., changing from CDCl₃ to benzene-d₆ or DMSO-d₆) can alter the chemical shifts of some protons, potentially resolving the overlap.[1][3]

    • Increase Magnetic Field Strength: If available, use a higher-field NMR spectrometer to increase signal dispersion.

    • Use 2D NMR:

      • HSQC: Even if proton signals overlap, their attached carbons may have different chemical shifts, allowing for their resolution in the second dimension.[1]

      • COSY/TOCSY: These experiments can help trace out the spin systems even within a crowded region.[1][5]

Issue: Ambiguous Stereochemistry.

  • Symptom: The planar structure is determined, but the relative configuration of stereocenters is unknown.

  • Solutions:

    • NOESY/ROESY: These are the primary methods for determining through-space proximity of protons, which is essential for stereochemical assignment.[4] For molecules in the size range of this compound, ROESY may provide more reliable results than NOESY.[11][12]

    • Comparison with Literature Data: Carefully compare the ¹H and ¹³C chemical shifts and coupling constants with published data for known stereoisomers of this compound.[2]

    • Computational Chemistry: Theoretical calculations of NMR chemical shifts and Circular Dichroism (CD) spectra for different possible isomers can be compared with experimental data to aid in stereochemical assignment.[13][14]

Data Presentation

Table 1: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound and Epi-loliolide.

PositionThis compound (in CDCl₃) δ [ppm] (J [Hz])Epi-loliolide (in CDCl₃) δ [ppm] (J [Hz])
H-2α2.48 (ddd)2.25 (dd)
H-2β2.00 (ddd)1.63 (dd)
H-4α1.81 (dd)1.95 (dd)
H-4β1.56 (dd)1.55 (dd)
H-64.36 (sept)4.41 (m)
H-85.78 (s)5.82 (s)
H-9 (CH₃)1.81 (s)1.83 (s)
H-10 (CH₃)1.30 (s)1.28 (s)
H-11 (CH₃)1.49 (s)1.52 (s)

Data compiled from multiple sources. Chemical shifts and multiplicities may vary slightly depending on the solvent and spectrometer frequency.[2][15]

Table 2: ¹³C NMR Chemical Shifts (δ) for this compound and Epi-loliolide.

PositionThis compound (in CDCl₃) δ [ppm]Epi-loliolide (in CDCl₃) δ [ppm]
C-136.035.8
C-247.346.1
C-386.886.4
C-445.643.1
C-566.666.2
C-6183.0182.2
C-7113.0112.5
C-8171.9171.6
C-9 (CH₃)26.526.3
C-10 (CH₃)27.027.1
C-11 (CH₃)30.730.2

Data compiled from multiple sources. Chemical shifts may vary slightly depending on the solvent and spectrometer frequency.[2][15]

Experimental Protocols

Protocol 1: General NMR Sample Preparation

  • Purification: Ensure the this compound derivative is purified (typically >95%) using chromatographic techniques such as HPLC.

  • Mass Determination: Accurately weigh 1-5 mg of the purified compound.

  • Solvent Selection: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a standard 5 mm NMR tube.[4]

  • Solubilization: Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.

  • Filtering (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool into a clean NMR tube.

Protocol 2: A Standard Suite of NMR Experiments for Structure Elucidation

  • ¹H NMR: Acquire a standard 1D proton spectrum to get an overview of the proton signals.

  • ¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum to identify the number of carbon atoms.

  • DEPT-135: Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.

  • COSY: Acquire a gradient-selected COSY spectrum to establish ¹H-¹H spin systems and identify adjacent protons.[4]

  • HSQC: Acquire a gradient-selected HSQC spectrum to correlate each proton with its directly attached carbon.[4] This is essential for assigning protonated carbons.

  • HMBC: Acquire a gradient-selected HMBC spectrum to identify long-range (2-3 bond) correlations between protons and carbons.[4] This is critical for connecting spin systems and assigning quaternary carbons.

  • NOESY/ROESY: Acquire a 2D NOESY or ROESY spectrum to determine the spatial proximity of protons, which is vital for assigning relative stereochemistry.[4] A mixing time of 300-800 ms (B15284909) is a common starting point.

Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_experiments NMR Experiments cluster_analysis Data Analysis & Structure Elucidation Purified_Sample Purified Sample (1-5 mg) Dissolve Dissolve in Deuterated Solvent Purified_Sample->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube H1_NMR 1D ¹H NMR NMR_Tube->H1_NMR C13_NMR 1D ¹³C & DEPT NMR_Tube->C13_NMR COSY 2D COSY NMR_Tube->COSY HSQC 2D HSQC NMR_Tube->HSQC HMBC 2D HMBC NMR_Tube->HMBC NOESY 2D NOESY/ROESY NMR_Tube->NOESY Proton_Env Proton Environments & Integration H1_NMR->Proton_Env Carbon_Types Carbon Types (CH, CH₂, CH₃, Cq) C13_NMR->Carbon_Types Spin_Systems ¹H-¹H Spin Systems COSY->Spin_Systems CH_Correlations ¹H-¹³C One-Bond Correlations HSQC->CH_Correlations Carbon_Skeleton Assemble Carbon Skeleton HMBC->Carbon_Skeleton Stereochem Determine Relative Stereochemistry NOESY->Stereochem Proton_Env->Carbon_Skeleton Carbon_Types->Carbon_Skeleton Spin_Systems->Carbon_Skeleton CH_Correlations->Carbon_Skeleton Carbon_Skeleton->Stereochem Final_Structure Final Structure Stereochem->Final_Structure

Caption: Experimental workflow for NMR-based structure elucidation of this compound derivatives.

troubleshooting_workflow cluster_solutions Troubleshooting Strategies cluster_2d_techniques 2D NMR Approaches Start Overlapping Signals in ¹H NMR Spectrum Change_Solvent Acquire Spectrum in a Different Solvent (e.g., Benzene-d₆) Start->Change_Solvent Higher_Field Use Higher Field NMR Spectrometer Start->Higher_Field TwoD_NMR Utilize 2D NMR Start->TwoD_NMR Resolved Signals Resolved Change_Solvent->Resolved Higher_Field->Resolved HSQC HSQC: Resolve via ¹³C Dimension TwoD_NMR->HSQC COSY_TOCSY COSY/TOCSY: Trace Spin Systems TwoD_NMR->COSY_TOCSY HSQC->Resolved COSY_TOCSY->Resolved

Caption: Troubleshooting workflow for resolving overlapping signals in ¹H NMR spectra.

References

Technical Support Center: Loliolide Solubility for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Loliolide in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for cell culture experiments?

A1: this compound is a monoterpene lactone found in various plants and marine organisms that exhibits diverse biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[1][2] Its chemical structure (C₁₁H₁₆O₃) lends it a somewhat hydrophobic (lipophilic) nature, as indicated by a predicted octanol/water partition coefficient (logP) of 1.745.[3] This property leads to low solubility in aqueous solutions like cell culture media, which can cause the compound to precipitate, making it difficult to achieve accurate and reproducible concentrations for in vitro assays.

Q2: What is the recommended solvent for creating a this compound stock solution?

A2: The most widely recommended and utilized solvent for preparing this compound stock solutions for cell culture is Dimethyl sulfoxide (B87167) (DMSO) .[1] this compound is readily soluble in DMSO. While other organic solvents like methanol (B129727) or ethanol (B145695) could also be used, DMSO is the standard in most published research involving this compound in cell culture.[4][5][6]

Q3: What is the maximum concentration of DMSO that is safe for my cells?

A3: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A general guideline is to maintain the final DMSO concentration at less than 0.5% , with an ideal target of ≤0.1% .[6] It is critical to determine the specific tolerance of your cell line by running a vehicle control experiment (medium with the same final concentration of DMSO but without this compound) to ensure the observed effects are from this compound and not the solvent.

Q4: I see a precipitate forming immediately after adding my this compound stock solution to the culture medium. What is happening and what should I do?

A4: This phenomenon is often referred to as "crashing out," where the rapid dilution of the DMSO stock in the aqueous medium causes the poorly soluble this compound to precipitate. Please refer to the troubleshooting guide below for detailed solutions to this common issue.

Troubleshooting Guide: Preventing this compound Precipitation

Issue 1: Precipitate forms immediately upon dilution of DMSO stock into the medium.

  • Cause: The rapid change in solvent polarity causes this compound to exceed its solubility limit in the final aqueous environment.

  • Solution A: Modify Dilution Technique: Instead of pipetting the small volume of stock solution directly into the full volume of medium, add the stock solution to the wall of the tube or dish and then gently wash it down and mix with the medium. Alternatively, add the stock solution while gently vortexing or swirling the medium to ensure rapid and uniform dispersion.

  • Solution B: Perform Serial Dilutions: A multi-step dilution can prevent the abrupt solvent change. For example, first, dilute the 100% DMSO stock into a small volume of serum-free medium to create an intermediate, high-concentration solution. This intermediate solution can then be further diluted to the final working concentration in the complete culture medium.

Issue 2: The desired final concentration of this compound is high and consistently precipitates despite careful dilution.

  • Cause: The target concentration exceeds the maximum solubility of this compound in the culture medium, even with a low percentage of DMSO.

  • Solution A: Re-evaluate the Working Concentration: Review the literature to confirm the effective concentration range for this compound in similar cell types. Many studies report biological activity in the micromolar range (e.g., 2.5 µM to 100 µM), which may be more achievable.[1][7][8]

  • Solution B: Consider Co-solvents or Solubility Enhancers (Advanced): For particularly challenging situations, other methods can be explored, though they require careful validation to rule out effects on the experimental system.

    • Co-solvents: Agents like PEG400 or non-ionic surfactants (e.g., Tween 80) can be used in combination with DMSO, but their impact on cell physiology must be tested.[9]

    • Complexation: Using cyclodextrins to form inclusion complexes can significantly enhance the aqueous solubility of hydrophobic compounds. This is an advanced formulation strategy that requires specific protocol development.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₁H₁₆O₃[1][10]
Molecular Weight196.2 g/mol [1][3]
Predicted logP1.745[3]
Predicted logS (Water Solubility)-1.872 (mol/L)[3]

Table 2: this compound Solubility in Common Laboratory Solvents

SolventSolubilityReference / Inference
Dimethyl sulfoxide (DMSO)Soluble[1]
Chloroform (CDCl₃)Soluble[4]
MethanolSoluble[7][11]
EthanolSoluble[12][13]
WaterPoorly Soluble[3][14]

Table 3: Examples of this compound Working Concentrations in Cell Culture

Cell LineConcentration RangeBiological ActivitySource
HaCaT Keratinocytes15.6 - 62.5 µg/mLAnti-inflammatory[15]
HaCaT Keratinocytes50 - 200 µMProtection against oxidative stress[6][16]
SH-SY5Y Neuroblastoma50 - 100 µMNeuroprotection[7]
Human Dermal Papilla (HDP)10 - 50 µg/mLRegulation of hair follicle inductivity[17]
Huh7.5 CellsEC₅₀ = 2.48 µMInhibition of Hepatitis C virus infectivity[1]

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

  • Calculate Required Mass: this compound (MW = 196.2 g/mol ). To make 1 mL of a 100 mM stock solution, you need:

    • Mass = 0.1 mol/L * 0.001 L * 196.2 g/mol = 0.01962 g = 19.62 mg.

  • Weighing: Accurately weigh 19.62 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Dissolving: Add 1 mL of sterile, cell-culture grade 100% DMSO to the tube.

  • Mixing: Vortex the tube thoroughly until the this compound is completely dissolved. A brief sonication in a water bath can assist if needed.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: Standard Dilution of this compound Stock into Cell Culture Medium

Goal: Prepare 10 mL of medium with a final this compound concentration of 50 µM.

  • Calculate Volume of Stock:

    • (C1)(V1) = (C2)(V2)

    • (100 mM)(V1) = (50 µM)(10 mL)

    • (100,000 µM)(V1) = (50 µM)(10 mL)

    • V1 = (50 * 10) / 100,000 = 0.005 mL = 5 µL

  • Dilution:

    • Pipette 9.995 mL of your complete cell culture medium into a sterile tube.

    • Add 5 µL of the 100 mM this compound stock solution to the medium.

    • Immediately cap the tube and mix thoroughly by inverting or vortexing gently.

  • Vehicle Control: Prepare a control medium by adding 5 µL of 100% DMSO to 9.995 mL of medium (final DMSO concentration = 0.05%).

  • Application: Use the prepared medium to treat your cells.

Visualizations

G cluster_prep Preparation cluster_dilution Dilution & Troubleshooting start Weigh this compound Powder stock Dissolve in 100% DMSO to create Stock Solution (e.g., 100 mM) start->stock dilute Add calculated volume of stock to cell culture medium stock->dilute observe Observe for Precipitation dilute->observe precip_no No Precipitation: Proceed with Experiment observe->precip_no No precip_yes Precipitation Occurs observe->precip_yes Yes troubleshoot Troubleshooting: 1. Use serial dilution method. 2. Ensure vigorous mixing during addition. 3. Re-evaluate final concentration. precip_yes->troubleshoot

Caption: Experimental workflow for solubilizing this compound.

G cluster_inhibition Inhibitory Effects cluster_activation Activating Effects This compound This compound NFkB NF-κB Pathway This compound->NFkB MAPK MAPK Pathway This compound->MAPK Caspases Caspases (3, 8, 9) This compound->Caspases Akt Akt This compound->Akt Nrf2 Nrf2 This compound->Nrf2 Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Inflammation MAPK->Inflammation Apoptosis_Inhibit Apoptosis Caspases->Apoptosis_Inhibit BetaCatenin β-catenin Akt->BetaCatenin CellGrowth Cell Growth/Migration BetaCatenin->CellGrowth HO1 HO-1 Nrf2->HO1 Antioxidant Antioxidant Response HO1->Antioxidant

References

Minimizing degradation of Loliolide during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of loliolide during sample preparation.

I. Troubleshooting Guides

This section addresses specific issues that may arise during the extraction and handling of this compound, providing potential causes and recommended solutions.

Issue 1: Low Recovery of this compound

Potential CauseRecommended Solution
Incomplete Extraction - Solvent Polarity: this compound is a moderately polar monoterpene lactone. Ensure the solvent system is optimized. Consider using a sequence of solvents with increasing polarity for exhaustive extraction. Methanol (B129727), ethanol (B145695), ethyl acetate, and dichloromethane (B109758) are commonly used. A mixture, such as 70% ethanol, can also be effective.[1] - Extraction Technique: For exhaustive extraction, techniques like Soxhlet or ultrasound-assisted extraction may yield better results than simple maceration.[2] Reflux extraction with methanol has been shown to be efficient for similar compounds.[2]
Degradation During Extraction - Temperature: Avoid high temperatures during extraction. If using techniques like Soxhlet or reflux, keep the duration to a minimum. This compound is a thermal degradation product of carotenoids and can be sensitive to heat.[1] - Light Exposure: Protect the sample from direct light during extraction. This compound is a photo-oxidative degradation product of carotenoids, suggesting it may be light-sensitive.[1] Use amber glassware or cover vessels with aluminum foil.
Adsorption to Labware - Material: Use glass or polypropylene (B1209903) labware. Avoid using materials that may have active sites for adsorption.
Improper Storage of Extract - Temperature: Store extracts at low temperatures (-20°C or below) to minimize degradation. A commercially available this compound standard is stable for at least 4 years at -20°C.[3] - Atmosphere: Store extracts under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially for long-term storage.

Issue 2: Inconsistent this compound Concentrations in Replicate Samples

Potential CauseRecommended Solution
Sample Heterogeneity - Homogenization: Ensure the initial plant or biological material is thoroughly homogenized before taking aliquots for extraction.
Variable Extraction Efficiency - Standardize Procedure: Strictly adhere to the same extraction parameters (solvent volume, extraction time, temperature, agitation speed) for all samples.
Inconsistent Solvent Evaporation - Controlled Evaporation: Use a rotary evaporator or a gentle stream of nitrogen for solvent removal. Avoid excessive heat. Ensure all samples are evaporated to the same final volume or dryness.
Pipetting Errors - Calibrated Pipettes: Use calibrated pipettes for all liquid handling steps.

Issue 3: Appearance of Unexpected Peaks in Chromatograms

Potential CauseRecommended Solution
This compound Degradation - Identify Degradation Conditions: Review the sample preparation workflow for potential degradation triggers (high temperature, extreme pH, light exposure). This compound, being a lactone, is likely susceptible to hydrolysis under strong acidic or alkaline conditions. - Analyze Degradation Products: If possible, identify the degradation products using mass spectrometry (MS) to understand the degradation pathway.
Contamination - Solvent Purity: Use high-purity solvents (e.g., HPLC or LC-MS grade). - Clean Labware: Thoroughly clean all glassware and lab equipment to remove any residues from previous experiments.
Matrix Effects - Sample Cleanup: Incorporate a sample cleanup step, such as solid-phase extraction (SPE), to remove interfering compounds from the sample matrix.

II. Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for storing this compound solutions?

While specific studies on the pH stability of this compound are limited, studies on other lactones, such as andrographolide, have shown that they are most stable in acidic to neutral conditions (pH 2-6) and degrade more rapidly in alkaline conditions (pH > 7).[4] Therefore, it is recommended to maintain this compound solutions in a slightly acidic to neutral pH range to minimize hydrolytic degradation of the lactone ring.

Q2: How sensitive is this compound to temperature?

This compound is a thermal degradation product of carotenoids, which suggests that it can be sensitive to high temperatures.[1] For long-term storage of this compound standards or extracts, it is recommended to store them at -20°C or below.[3] During sample preparation steps like solvent evaporation, it is advisable to use the lowest possible temperature to minimize thermal degradation.

Q3: Should I protect my samples from light?

Yes. This compound is a photo-oxidative degradation product of carotenoids, indicating that it can be formed and potentially degraded by light.[1] It is best practice to protect samples from direct light exposure at all stages of sample preparation and analysis by using amber vials or by covering containers with aluminum foil.

Q4: Which extraction solvent is best for this compound?

The choice of solvent depends on the sample matrix. This compound has been successfully extracted using various solvents, including methanol, ethanol, ethyl acetate, and dichloromethane.[1] For plant materials, a 70% ethanol solution has been shown to be effective for extracting a range of phytochemicals.[1] The optimal solvent or solvent mixture should be determined empirically for your specific sample type to maximize recovery while minimizing the co-extraction of interfering substances.

Q5: What are the common degradation pathways for this compound?

As a lactone, the primary degradation pathway for this compound under non-photochemical and non-thermal stress is likely hydrolysis of the lactone ring, which would be catalyzed by acidic or basic conditions. This would result in the formation of the corresponding hydroxy carboxylic acid. Under oxidative conditions, further degradation of the molecule could occur.

III. Experimental Protocols

Protocol 1: General Extraction of this compound from Plant Material

  • Sample Preparation: Dry the plant material at a low temperature (e.g., 40°C) until a constant weight is achieved. Grind the dried material into a fine powder.

  • Extraction:

    • Weigh 1 gram of the powdered plant material into a flask.

    • Add 20 mL of 70% ethanol.

    • Extract using an ultrasonic bath for 30 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the pellet two more times.

    • Combine all the supernatants.

  • Solvent Evaporation: Evaporate the solvent from the combined supernatant under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Reconstitution and Filtration: Reconstitute the dried extract in a known volume of methanol. Filter the solution through a 0.45 µm syringe filter into an amber HPLC vial.

  • Storage: Store the vial at -20°C until analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup

This protocol is a general guideline and should be optimized for the specific sample matrix.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Load the reconstituted plant extract (from Protocol 1, step 3, redissolved in 5% methanol in water) onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar impurities.

  • Elution: Elute the this compound from the cartridge with 5 mL of methanol.

  • Final Preparation: Evaporate the methanol and reconstitute the residue in a known volume of the mobile phase for HPLC or GC analysis.

IV. Data Presentation

Table 1: Recommended Storage Conditions for this compound

ConditionRecommendationRationale
Temperature -20°C or below for long-term storage.A commercially available standard is stable for ≥ 4 years at -20°C.[3] Lower temperatures minimize thermal degradation.
Light Store in amber vials or protect from light with aluminum foil.This compound is a photo-oxidative product of carotenoids and may be light-sensitive.[1]
Atmosphere Store under an inert gas (e.g., nitrogen or argon) for long-term storage of dried extracts or pure compound.Prevents oxidation.
pH (for solutions) Maintain at a slightly acidic to neutral pH (e.g., pH 4-7).Based on the stability of similar lactone compounds, this pH range is expected to minimize hydrolysis.[4]

Table 2: Comparison of Extraction Solvents (Qualitative)

SolventPolarityAdvantagesDisadvantages
Methanol HighGood solubilizing power for a wide range of compounds.Can extract a large amount of interfering polar compounds. Toxic.
Ethanol HighLess toxic than methanol. Effective for a broad range of compounds.Can also extract many interfering substances.
Ethyl Acetate MediumGood selectivity for moderately polar compounds like this compound.Lower extraction efficiency for highly polar compounds.
Dichloromethane Low to MediumCan be selective for less polar compounds.Environmental and health concerns.
70% Ethanol HighBalances polarity to extract a good yield of various phytochemicals.[1]May still extract a significant amount of water-soluble interferences.

V. Visualizations

Loliolide_Degradation_Pathways Carotenoids Carotenoids (e.g., β-carotene, Lutein) This compound This compound Carotenoids->this compound Photo-oxidation, Thermal Degradation Degradation_Products Degradation Products (e.g., Hydrolyzed form) This compound->Degradation_Products Hydrolysis (Acid/Base), Further Oxidation, Photodegradation

Caption: Potential formation and degradation pathways of this compound.

Experimental_Workflow start Start: Plant/Biological Material homogenization Homogenization start->homogenization extraction Solvent Extraction (e.g., Sonication, Reflux) homogenization->extraction filtration_centrifugation Filtration / Centrifugation extraction->filtration_centrifugation solvent_evaporation Solvent Evaporation (Low Temperature) filtration_centrifugation->solvent_evaporation sample_cleanup Optional: Sample Cleanup (SPE) solvent_evaporation->sample_cleanup reconstitution Reconstitution solvent_evaporation->reconstitution Without Cleanup sample_cleanup->reconstitution analysis Analysis (HPLC, GC-MS) reconstitution->analysis

Caption: A general experimental workflow for the extraction of this compound.

References

Technical Support Center: Loliolide Bioactivity Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for loliolide bioactivity assays. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and variability encountered during the experimental evaluation of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary reported bioactivities of this compound?

A1: this compound, a monoterpenoid lactone found in a variety of organisms, has been reported to exhibit a wide range of biological activities.[1][2][3] These include anti-inflammatory, antioxidant, anticancer, neuroprotective, antidiabetic, antidepressant, immunosuppressive, and antiviral effects.[1][2][3]

Q2: Which signaling pathways are known to be modulated by this compound?

A2: Mechanistically, this compound has been shown to modulate several critical signaling pathways. These include the Nrf2/HO-1, NF-κB, MAPK, Akt/β-catenin, and Wnt/β-catenin pathways.[1][3][4][5][6] Its ability to interfere with these pathways underlies many of its observed bioactivities, such as its anti-inflammatory and anticancer effects.[3][7]

Q3: What are some common in vitro assays used to assess this compound's bioactivity?

A3: A variety of in vitro assays are employed to characterize the bioactivity of this compound. Common assays include:

  • Cell Viability/Cytotoxicity Assays: MTT and CellTiter-Glo® assays are frequently used to determine the effect of this compound on cell viability.[8][9][10]

  • Antioxidant Assays: DPPH radical scavenging, ORAC, and FRAP assays are used to evaluate its antioxidant capacity.[11] Intracellular ROS production can be measured using probes like DCFH-DA.[8][12]

  • Anti-inflammatory Assays: Measurement of nitric oxide (NO) production in LPS-stimulated macrophages (e.g., RAW 264.7 cells) and quantification of pro-inflammatory cytokines like TNF-α and IL-6 using ELISA are common methods.[11][13]

  • Gene and Protein Expression Analysis: Western blotting and PCR (semiquantitative or real-time) are used to measure the expression levels of key proteins and genes in signaling pathways affected by this compound.[4][9]

  • Apoptosis Assays: Hoechst staining, DAPI staining, and flow cytometry with Annexin V/PI staining are used to assess this compound's effects on apoptosis.[8][9]

Q4: Is this compound commercially available and what should I consider regarding its purity and stability?

A4: this compound is available from several chemical suppliers. When purchasing, it is crucial to obtain a certificate of analysis (CoA) to verify its purity, as impurities can significantly impact experimental outcomes. This compound is a lactone and may be susceptible to hydrolysis under certain pH and temperature conditions. For storage, it is advisable to keep it in a cool, dry place, protected from light. For experiments, fresh solutions should be prepared in an appropriate solvent, such as DMSO or ethanol, and used promptly.

Troubleshooting Guides

Issue 1: High Variability in Cell Viability (MTT) Assay Results

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Cell Seeding Density Optimize cell number per well to ensure cells are in the logarithmic growth phase during treatment. Inconsistent cell numbers can lead to variability.[10][14]
This compound Solubility Ensure this compound is completely dissolved in the solvent before diluting in culture medium. Precipitates can lead to inconsistent concentrations.
Solvent Concentration The final concentration of the solvent (e.g., DMSO) in the culture medium should be consistent across all wells and kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.[15]
Incubation Time Optimize the incubation time with this compound. Very short or very long incubation times may not reveal the compound's true effect.
Plate Edge Effects Evaporation from wells on the edge of the plate can concentrate this compound and affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile PBS.[16]
Mycoplasma Contamination Mycoplasma can alter cellular responses and affect assay results. Regularly test cell cultures for mycoplasma contamination.[15]
Issue 2: Inconsistent Results in Anti-inflammatory (Nitric Oxide) Assays

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Cell Health and Passage Number Use cells at a consistent and low passage number. High passage numbers can lead to altered cellular responses.[17] Ensure cells are healthy and not overly confluent before stimulation.
LPS Potency The activity of lipopolysaccharide (LPS) can vary between lots. Test each new lot of LPS to determine the optimal concentration for stimulation.
This compound and LPS Incubation Time The timing of this compound treatment relative to LPS stimulation is critical. Investigate whether pre-incubation, co-incubation, or post-incubation with this compound yields the most consistent results.
Interference with Griess Reagent If this compound has color, it may interfere with the colorimetric reading of the Griess assay. Run a control with this compound and the Griess reagent in cell-free medium to check for interference.
Cell Viability High concentrations of this compound may be cytotoxic, leading to a decrease in NO production that is not due to anti-inflammatory activity. Perform a concurrent cell viability assay (e.g., MTT) to rule out cytotoxicity.[10]
Issue 3: Weak or No Signal in Western Blot for Signaling Pathway Proteins

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Suboptimal Treatment Time The activation or inhibition of signaling pathways can be transient. Perform a time-course experiment to determine the optimal time point to observe changes in protein phosphorylation or expression after this compound treatment.
Insufficient Protein Loading Ensure equal and sufficient amounts of protein are loaded in each lane of the gel. Perform a protein quantification assay (e.g., BCA) and use a loading control (e.g., β-actin, GAPDH) to verify equal loading.
Poor Antibody Quality Use antibodies that have been validated for the specific application and species. Titrate the primary antibody to determine the optimal concentration.
Inefficient Protein Extraction Use appropriate lysis buffers with protease and phosphatase inhibitors to ensure the integrity and phosphorylation status of your target proteins.
Low Transfection Efficiency (for overexpression/knockdown studies) If using transfected cells, optimize the transfection protocol to ensure high efficiency and expression of your construct.[18]

Quantitative Data Summary

The following tables summarize quantitative data from various this compound bioactivity studies.

Table 1: Antioxidant and Cytoprotective Effects of this compound

AssayCell Line/SystemConcentration(s)Observed EffectReference
DPPH Radical Scavenging-500 µM~50% scavenging activity[12]
Intracellular ROS ScavengingVero Cells125, 250, 500 µM52.0%, 55.3%, 59.1% scavenging[12]
H₂O₂-induced Cell DamageVero Cells125, 250, 500 µMIncreased cell viability to 48.4%, 54.3%, 60.0%[12]
UVB-induced ROSHaCaT Cells100 µMInhibition of ROS expression[9]

Table 2: Anti-inflammatory Effects of this compound

AssayCell LineConcentration(s)Observed EffectReference
Nitric Oxide (NO) ProductionRAW 264.750, 100 µMSuppression of LPS-induced NO production[11][13]
TNF-α ProductionRAW 264.750, 100 µMSignificant reduction in LPS-induced TNF-α[11][19]
IL-6 ProductionRAW 264.750, 100 µMSignificant reduction in LPS-induced IL-6[11][19]

Table 3: Neuroprotective Effects of this compound

AssayCell LineConcentration(s)Observed EffectReference
6-OHDA-induced NeurotoxicitySH-SY5Y50, 100 µM23.7% and 41.1% increase in cell viability[19]

Experimental Protocols

MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 16-24 hours.[8][14]

  • Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for the desired period (e.g., 24 hours).[8]

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control.

Nitric Oxide (NO) Assay using Griess Reagent
  • Cell Seeding: Plate RAW 264.7 macrophages in a 96-well plate and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with different concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.[11]

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

  • Absorbance Measurement: After a short incubation at room temperature, measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve.

Western Blot Analysis
  • Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature the protein samples and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensity using image analysis software and normalize to a loading control.

Visualizations

Loliolide_Signaling_Pathways cluster_inflammation Anti-inflammatory Pathway cluster_antioxidant Antioxidant Pathway cluster_growth Cell Growth & Proliferation This compound This compound NFkB NF-κB This compound->NFkB MAPK MAPK This compound->MAPK Nrf2 Nrf2 This compound->Nrf2 AKT Akt This compound->AKT LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->NFkB TLR4->MAPK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines MAPK->Cytokines ROS Oxidative Stress (ROS) ROS->Nrf2 HO1 HO-1 Nrf2->HO1 Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response GSK3b GSK3β AKT->GSK3b bCatenin β-catenin GSK3b->bCatenin Proliferation Cell Proliferation bCatenin->Proliferation

Caption: Key signaling pathways modulated by this compound.

Experimental_Workflow_Troubleshooting start Start: Inconsistent Bioactivity Data check_reagents 1. Check Reagent Quality (this compound Purity, LPS Potency) start->check_reagents check_cells 2. Verify Cell Health (Passage #, Mycoplasma) check_reagents->check_cells optimize_assay 3. Optimize Assay Parameters (Cell Density, Incubation Times) check_cells->optimize_assay run_controls 4. Include Proper Controls (Vehicle, Positive, Negative) optimize_assay->run_controls data_analysis 5. Standardize Data Analysis run_controls->data_analysis end End: Reproducible Results data_analysis->end

Caption: Troubleshooting workflow for this compound bioactivity assays.

References

Validation & Comparative

A Comparative Analysis of the Bioactivities of Loliolide and Epiloliolide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Loliolide and its stereoisomer, epithis compound, are naturally occurring monoterpenoid lactones found in a wide variety of marine and terrestrial organisms. Both compounds have garnered significant interest in the scientific community due to their diverse and potent biological activities. This guide provides an objective comparison of the bioactivities of this compound and epithis compound, supported by available experimental data, to aid researchers in their exploration of these promising natural products.

Quantitative Bioactivity Data

While comprehensive, direct comparative studies on the bioactivities of this compound and epithis compound are limited, some quantitative data is available. The following table summarizes the known quantitative comparisons and individual bioactivities.

BioactivityCompoundCell Line/AssayResultReference
Antioxidant Activity This compoundORAC Assay2.786 ± 0.070 µmol TE/100 mg[1]
Epithis compoundORAC Assay2.520 ± 0.319 µmol TE/100 mg[1]
Anticancer Activity This compoundA549 (Human lung carcinoma)IC50 > 10 μM[2]
This compoundHT-29 (Human colorectal adenocarcinoma)IC50 > 10 μM[2]
(+)-Epithis compound(Not specified)Qualitatively better than (-)-loliolide[3]
Anti-inflammatory Activity This compoundLPS-stimulated RAW 264.7 macrophagesInhibition of NO production[4]
Epithis compoundPG-LPS-stimulated human periodontal ligament cellsSuppression of iNOS, COX-2, TNF-α, IL-6, and IL-1β[5][6]
Hepatitis C Virus (HCV) Inhibition This compoundHuh7.5 cellsEC50 = 2.48 µM[7]

Note: A direct quantitative comparison of the anticancer and anti-inflammatory activities of this compound and epithis compound under the same experimental conditions is not yet available in the reviewed literature. One study suggests that (+)-epithis compound has a better anticancer effect than (−)-loliolide, but quantitative data such as IC50 values from a side-by-side comparison are not provided[3].

Signaling Pathways

This compound and epithis compound exert their biological effects through the modulation of distinct signaling pathways.

This compound Signaling Pathways

This compound has been shown to modulate multiple signaling pathways, including those involved in inflammation, oxidative stress response, and plant defense.

Loliolide_Signaling cluster_stress Cellular Stress cluster_this compound This compound Action cluster_pathways Signaling Pathways cluster_responses Biological Responses LPS LPS NFkB NF-κB Pathway LPS->NFkB MAPK MAPK Pathway LPS->MAPK Oxidative_Stress Oxidative Stress NRF2 NRF2/ARE Pathway Oxidative_Stress->NRF2 This compound This compound This compound->NFkB Inhibits This compound->MAPK Inhibits This compound->NRF2 Activates JA Jasmonic Acid Pathway This compound->JA Induces Inflammation ↓ Inflammation NFkB->Inflammation MAPK->Inflammation Oxidative_Damage ↓ Oxidative Damage NRF2->Oxidative_Damage Plant_Defense ↑ Plant Defense JA->Plant_Defense

This compound's modulation of key signaling pathways.
Epithis compound Signaling Pathways

Epithis compound has been demonstrated to be involved in pathways related to DNA damage response and cell proliferation and differentiation.

Epiloliolide_Signaling cluster_stimulus Stimulus cluster_epithis compound Epithis compound Action cluster_pathways Signaling Pathways cluster_responses Biological Responses UVB UVB Radiation p53 p53 Pathway UVB->p53 PG_LPS PG-LPS PKA_CREB PKA/CREB Pathway PG_LPS->PKA_CREB Epithis compound Epithis compound Epithis compound->p53 Regulates Epithis compound->PKA_CREB Upregulates DNA_Repair ↑ DNA Repair p53->DNA_Repair Anti_Wrinkle Anti-Wrinkle Effects p53->Anti_Wrinkle Cell_Proliferation ↑ Cell Proliferation PKA_CREB->Cell_Proliferation Anti_Inflammatory Anti-Inflammatory PKA_CREB->Anti_Inflammatory Osteoblast_Diff ↑ Osteoblast Differentiation PKA_CREB->Osteoblast_Diff MTT_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction & Measurement Seed_Cells 1. Seed cells in a 96-well plate Add_Compound 2. Add varying concentrations of this compound/Epithis compound Seed_Cells->Add_Compound Incubate 3. Incubate for a specified period (e.g., 24-72h) Add_Compound->Incubate Add_MTT 4. Add MTT solution to each well Incubate->Add_MTT Incubate_MTT 5. Incubate to allow formazan (B1609692) formation Add_MTT->Incubate_MTT Add_Solvent 6. Add solubilizing agent (e.g., DMSO) Incubate_MTT->Add_Solvent Measure_Abs 7. Measure absorbance (e.g., at 570 nm) Add_Solvent->Measure_Abs

References

Loliolide: A Comparative Guide to its Anti-inflammatory Effects via NF-κB Pathway Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory properties of Loliolide, a naturally occurring monoterpenoid lactone, with other known anti-inflammatory agents. The focus is on its mechanism of action through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation. Experimental data and detailed protocols are presented to validate its therapeutic potential.

This compound's Position in the Anti-inflammatory Landscape

This compound has demonstrated significant anti-inflammatory and neuroprotective effects in various in vitro studies.[1] Its primary mechanism of anti-inflammatory action involves the suppression of the NF-κB signaling pathway.[2] In an inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of inflammatory genes. This compound has been shown to interfere with this cascade by inhibiting the nuclear translocation of the p65 subunit of NF-κB.[1]

Comparative Analysis of NF-κB Inhibition

To contextualize the anti-inflammatory potency of this compound, its effects on the NF-κB pathway and downstream inflammatory markers are compared with those of established anti-inflammatory compounds: Dexamethasone (a corticosteroid) and Parthenolide (a sesquiterpene lactone).

Table 1: Comparison of Inhibitory Effects on the NF-κB Pathway

CompoundTarget in NF-κB PathwayIC50 for NF-κB InhibitionCell TypeInducer
This compound Inhibition of p65 nuclear translocationNot explicitly determinedSH-SY5Y6-OHDA
Dexamethasone Blocks NF-κB/Rel and AP-1 activationNot explicitly determined, but shows dose-dependent inhibitionRAW 264.7LPS
Parthenolide Inhibits IκB Kinase (IKK)~1.37 µM (for TLR4 expression)THP-1LPS

Table 2: Comparative Effects on Downstream Inflammatory Markers

CompoundEffect on TNF-α ProductionEffect on IL-6 ProductionCell TypeInducer
This compound Significant reduction (up to 305% at 50 µM)Significant reduction (up to 197% at 50 µM)RAW 264.7LPS
Dexamethasone Inhibition of IL-1β gene expressionDose-dependent inhibitionRAW 264.7LPS
Parthenolide Inhibition of various cytokinesIC50 of 1.091-2.620 µM for various cytokinesTHP-1LPS

Visualizing the Mechanism and Workflow

To further elucidate the anti-inflammatory action of this compound and the experimental approach to its validation, the following diagrams are provided.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activates IκB IκB IKK Complex->IκB Phosphorylates IκB-NF-κB Complex IκB-NF-κB Complex Proteasomal Degradation Proteasomal Degradation IκB->Proteasomal Degradation Ubiquitination & NF-κB (p65/p50) NF-κB (p65/p50) NF-κB (p65/p50)_n NF-κB (p65/p50) NF-κB (p65/p50)->NF-κB (p65/p50)_n Translocation IκB-NF-κB Complex->NF-κB (p65/p50) Releases This compound This compound This compound->NF-κB (p65/p50) Inhibits Translocation Inflammatory Genes Inflammatory Genes NF-κB (p65/p50)_n->Inflammatory Genes Binds to DNA mRNA mRNA Inflammatory Genes->mRNA Transcription Inflammatory Proteins Inflammatory Proteins mRNA->Inflammatory Proteins Translation

Caption: NF-κB signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis of NF-κB Pathway cluster_western_blot_steps Western Blot Details cluster_luciferase_steps Luciferase Assay Details Seed Cells Seed Cells Induce Inflammation Induce Inflammation Seed Cells->Induce Inflammation Treat with this compound Treat with this compound Induce Inflammation->Treat with this compound Western Blot Western Blot Treat with this compound->Western Blot Luciferase Assay Luciferase Assay Treat with this compound->Luciferase Assay Protein Extraction Protein Extraction Western Blot->Protein Extraction Transfection Transfection Luciferase Assay->Transfection SDS-PAGE SDS-PAGE Protein Extraction->SDS-PAGE Immunoblotting Immunoblotting SDS-PAGE->Immunoblotting Quantification Quantification Immunoblotting->Quantification Cell Lysis Cell Lysis Transfection->Cell Lysis Luminescence Measurement Luminescence Measurement Cell Lysis->Luminescence Measurement

Caption: Experimental workflow for validating this compound's anti-inflammatory effects.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to assess the anti-inflammatory effects of this compound via NF-κB pathway analysis.

Western Blot for NF-κB p65 Nuclear Translocation

This protocol is designed to determine the levels of the NF-κB p65 subunit in the cytoplasm and nucleus, providing a measure of its translocation.

a. Cell Culture and Treatment:

  • Seed RAW 264.7 macrophages or another suitable cell line in 6-well plates and culture until 80-90% confluent.

  • Pre-treat cells with varying concentrations of this compound (e.g., 10, 50, 100 µM) for 1 hour.

  • Induce inflammation by adding Lipopolysaccharide (LPS) (1 µg/mL) for 30 minutes.

b. Nuclear and Cytoplasmic Protein Extraction:

  • Wash cells with ice-cold PBS.

  • Lyse cells using a nuclear and cytoplasmic extraction kit according to the manufacturer's instructions. This typically involves initial lysis in a hypotonic buffer to release cytoplasmic proteins, followed by centrifugation to pellet the nuclei, and subsequent lysis of the nuclei with a high-salt buffer.

  • Determine protein concentration of both fractions using a BCA protein assay.

c. SDS-PAGE and Immunoblotting:

  • Denature 20-30 µg of protein from each fraction by boiling in Laemmli sample buffer.

  • Separate proteins on a 10% SDS-polyacrylamide gel.

  • Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against NF-κB p65 (e.g., 1:1000 dilution) and a loading control (e.g., β-actin for cytoplasmic fraction, Lamin B1 for nuclear fraction) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

d. Quantification:

  • Quantify the band intensity using densitometry software.

  • Normalize the p65 band intensity to the respective loading control.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

a. Cell Culture and Transfection:

  • Seed HEK293T cells or another easily transfectable cell line in a 24-well plate.

  • Co-transfect the cells with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization using a suitable transfection reagent.

b. Treatment and Induction:

  • 24 hours post-transfection, pre-treat the cells with different concentrations of this compound for 1 hour.

  • Stimulate the cells with an appropriate inducer, such as TNF-α (10 ng/mL), for 6-8 hours.

c. Luciferase Activity Measurement:

  • Lyse the cells using a passive lysis buffer.

  • Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

d. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

  • Calculate the percentage of NF-κB inhibition by this compound compared to the stimulated control.

Conclusion

The available evidence strongly suggests that this compound exerts significant anti-inflammatory effects by inhibiting the NF-κB signaling pathway. While direct quantitative comparisons of its IC50 value for NF-κB inhibition with standard drugs are still needed for a complete picture, the existing data on its ability to block p65 nuclear translocation and suppress the production of key pro-inflammatory cytokines like TNF-α and IL-6 highlight its potential as a novel anti-inflammatory agent. The provided experimental protocols offer a robust framework for further investigation and validation of this compound's therapeutic promise.

References

Loliolide: A Comparative Analysis of its Antioxidant Capacity via DPPH and ORAC Assays

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the antioxidant capacity of the monoterpenoid lactone, loliolide, as determined by the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and Oxygen Radical Absorbance Capacity (ORAC) assays. This document synthesizes available experimental data, details the methodologies employed, and visualizes the underlying biochemical pathways and experimental workflows.

This compound, a naturally occurring compound found in various plants and marine algae, has garnered interest for its potential therapeutic properties, including its antioxidant effects. Understanding its capacity to neutralize free radicals is crucial for evaluating its potential as a bioactive agent. This guide compares its performance in two widely recognized antioxidant assays: the DPPH assay, which measures the ability of an antioxidant to donate a hydrogen atom or electron to a stable radical, and the ORAC assay, which assesses the capacity to quench peroxyl radicals.

Quantitative Antioxidant Capacity of this compound

The antioxidant activity of this compound has been quantified using both DPPH and ORAC assays, revealing varying degrees of efficacy depending on the assay's mechanism. The following table summarizes the key quantitative data from published research.

AssayParameterResultReference
DPPH EC50> 100 µM[1]
ORAC Value24.22 ± 3.45 µmol TE/g[1]

Note: TE = Trolox Equivalents. The EC50 value represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

The data indicates that this compound exhibits a more discernible antioxidant capacity in the ORAC assay compared to the DPPH assay, where its radical scavenging activity was not prominent at the tested concentrations.[1] This discrepancy can be attributed to the different reaction mechanisms of the two assays.

Experimental Protocols

The following sections detail the generalized experimental methodologies for the DPPH and ORAC assays as they are typically applied for the evaluation of natural compounds like this compound.

DPPH Radical Scavenging Assay

The DPPH assay is a common spectrophotometric method for determining the antioxidant capacity of a compound. It is based on the reduction of the stable DPPH radical.

Principle: In the presence of an antioxidant, the purple-colored DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at a specific wavelength is proportional to the concentration and potency of the antioxidant.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) or Ethanol (B145695)

  • This compound (or sample extract)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • A working solution of DPPH in methanol or ethanol is prepared.

  • Various concentrations of this compound and the positive control are prepared.

  • A specific volume of the this compound solution is mixed with the DPPH solution in a microplate well or cuvette.

  • The reaction mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

  • The absorbance of the solution is measured at approximately 517 nm.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The EC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.

Principle: A peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), is used to induce the oxidation of a fluorescent probe (e.g., fluorescein). The antioxidant's capacity to inhibit this oxidation is measured by monitoring the decay of fluorescence over time. The protective effect is quantified by the area under the fluorescence decay curve.

Materials:

  • Fluorescein (B123965) sodium salt

  • 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH)

  • Trolox (a water-soluble vitamin E analog, used as a standard)

  • This compound (or sample extract)

  • Phosphate (B84403) buffer (pH 7.4)

  • 96-well black microplate

  • Fluorescence microplate reader with temperature control

Procedure:

  • A working solution of fluorescein is prepared in phosphate buffer.

  • A series of Trolox standards and various concentrations of this compound are prepared.

  • The fluorescein solution and either the Trolox standard or this compound sample are added to the wells of a black microplate.

  • The plate is pre-incubated at 37°C.

  • The AAPH solution, which acts as the peroxyl radical initiator, is added to the wells to start the reaction.

  • The fluorescence decay is monitored kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

  • The area under the curve (AUC) for each sample is calculated and compared to the AUC of the blank (no antioxidant).

  • The final ORAC value is expressed as Trolox equivalents (TE) per gram or mole of the sample.

Visualizing the Methodologies and Pathways

To further clarify the experimental processes and the potential biological impact of this compound's antioxidant activity, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_DPPH DPPH Assay cluster_ORAC ORAC Assay DPPH1 Prepare DPPH Solution DPPH3 Mix this compound & DPPH DPPH1->DPPH3 DPPH2 Prepare this compound Concentrations DPPH2->DPPH3 DPPH4 Incubate in Dark (30 min) DPPH3->DPPH4 DPPH5 Measure Absorbance at 517 nm DPPH4->DPPH5 DPPH6 Calculate % Inhibition & EC50 DPPH5->DPPH6 ORAC1 Prepare Fluorescein & AAPH ORAC5 Add AAPH to Initiate Reaction ORAC1->ORAC5 ORAC2 Prepare this compound & Trolox Standards ORAC3 Mix Fluorescein, this compound/Trolox ORAC2->ORAC3 ORAC4 Pre-incubate at 37°C ORAC3->ORAC4 ORAC4->ORAC5 ORAC6 Kinetic Fluorescence Reading ORAC5->ORAC6 ORAC7 Calculate AUC & Trolox Equivalents ORAC6->ORAC7

Caption: Experimental workflows for DPPH and ORAC assays.

Caption: this compound's modulation of antioxidant and anti-inflammatory signaling pathways.

Concluding Remarks

The evaluation of this compound's antioxidant capacity through DPPH and ORAC assays provides valuable insights for researchers. While the DPPH assay suggests modest direct radical scavenging activity, the ORAC assay indicates a more significant capacity to neutralize peroxyl radicals. This highlights the importance of employing multiple assays to obtain a comprehensive understanding of a compound's antioxidant potential.

Furthermore, the antioxidant and anti-inflammatory effects of this compound appear to be mediated through the modulation of key cellular signaling pathways, including the activation of the Nrf2/HO-1 pathway and the inhibition of the NF-κB and MAPK pathways.[2][3] These mechanisms suggest that this compound's protective effects extend beyond direct radical scavenging to the regulation of endogenous antioxidant and anti-inflammatory responses. This multifaceted activity makes this compound a compound of interest for further investigation in the development of novel therapeutic agents.

References

Loliolide: An In-Silico ADMET Perspective on a Promising Natural Compound

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide to the drug-likeness properties of Loliolide, offering insights for researchers and drug development professionals. This analysis leverages established in-silico models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of this compound, benchmarked against the well-established non-steroidal anti-inflammatory drug (NSAID), Aspirin (B1665792).

In the quest for novel therapeutic agents, natural products remain a vital source of chemical diversity and biological activity. This compound, a monoterpenoid lactone found in a variety of plant and marine organisms, has garnered significant interest for its diverse pharmacological effects, including anti-inflammatory, antioxidant, and anticancer properties.[1][2][3] However, a promising biological profile is only one aspect of a viable drug candidate. A thorough understanding of a compound's pharmacokinetic and safety profile is paramount to its successful development. This guide provides an in-silico evaluation of this compound's drug-likeness, offering a predictive glimpse into its potential as an orally administered therapeutic.

At a Glance: this compound vs. Aspirin ADMET Profile

To provide a clear, comparative overview, the predicted ADMET properties of this compound are presented alongside those of Aspirin, a widely used oral drug. These predictions were generated using the SwissADME and pkCSM web-based platforms, which are widely recognized for their predictive accuracy in early-stage drug discovery.

ParameterPropertyThis compoundAspirinInterpretation
Physicochemical Properties Molecular Weight ( g/mol )196.24180.16Both compounds adhere to Lipinski's rule (<500), indicating good potential for oral absorption.
LogP (Octanol/Water Partition Coefficient)1.331.19Both compounds exhibit optimal lipophilicity for oral drug absorption.
Hydrogen Bond Donors11Both compounds are within the acceptable range (≤5) for good membrane permeability.
Hydrogen Bond Acceptors34Both compounds are within the acceptable range (≤10) for good membrane permeability.
Molar Refractivity51.5346.47Indicates the polarizability of the molecule.
Topological Polar Surface Area (TPSA)46.53 Ų63.60 ŲBoth values suggest good intestinal absorption and cell permeation.
Pharmacokinetics Gastrointestinal (GI) AbsorptionHighHighBoth compounds are predicted to be well-absorbed from the gut.
Blood-Brain Barrier (BBB) PermeantYesYesBoth compounds are predicted to be able to cross the blood-brain barrier.
P-glycoprotein (P-gp) SubstrateNoYesThis compound is not likely to be subject to efflux by P-gp, potentially leading to higher intracellular concentrations.
CYP1A2 InhibitorNoNoLow potential for drug-drug interactions mediated by this cytochrome P450 isoform.
CYP2C19 InhibitorNoNoLow potential for drug-drug interactions mediated by this cytochrome P450 isoform.
CYP2C9 InhibitorNoNoLow potential for drug-drug interactions mediated by this cytochrome P450 isoform.
CYP2D6 InhibitorNoNoLow potential for drug-drug interactions mediated by this cytochrome P450 isoform.
CYP3A4 InhibitorNoNoLow potential for drug-drug interactions mediated by this cytochrome P450 isoform.
Drug-Likeness Lipinski's Rule of Five0 violations0 violationsBoth compounds exhibit excellent drug-like characteristics based on this fundamental rule.[4][5]
Bioavailability Score0.550.55Both compounds are predicted to have good oral bioavailability.
Toxicity AMES ToxicityNoNoBoth compounds are predicted to be non-mutagenic.
hERG I InhibitorNoNoLow risk of cardiotoxicity.
HepatotoxicityNoYesThis compound is predicted to have a lower risk of liver toxicity compared to Aspirin.
Skin SensitizationNoNoBoth compounds are predicted to have a low potential for causing skin allergies.

Experimental Protocols: In-Silico ADMET Prediction

The data presented in this guide were generated using established and validated in-silico methodologies. The following outlines the protocols for the key predictive models used:

Physicochemical and Drug-Likeness Analysis using SwissADME

The SwissADME web server (--INVALID-LINK--) was utilized to calculate the physicochemical properties and evaluate the drug-likeness of this compound and Aspirin based on Lipinski's Rule of Five.[4][5]

  • Input : The canonical SMILES (Simplified Molecular Input Line Entry System) for each compound were obtained from the PubChem database.

    • This compound SMILES: C[C@@]12C--INVALID-LINK--O

    • Aspirin SMILES: CC(=O)OC1=CC=CC=C1C(=O)O

  • Methodology : The platform calculates a range of descriptors including molecular weight, LogP (as a consensus prediction from multiple models), the number of hydrogen bond donors and acceptors, molar refractivity, and the topological polar surface area (TPSA).

  • Drug-Likeness Evaluation : Adherence to Lipinski's Rule of Five was assessed. This rule states that an orally active drug generally has: no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, a molecular weight under 500 daltons, and a LogP value not greater than 5.[4][5]

Pharmacokinetic and Toxicity Prediction using pkCSM

The pkCSM pharmacokinetic and toxicity prediction server (--INVALID-LINK--) was employed to predict the ADMET properties of the compounds.

  • Input : The canonical SMILES for this compound and Aspirin were used as input.

  • Methodology : pkCSM uses a graph-based signature method to predict a wide range of ADMET properties. The models are built from large datasets of experimentally determined properties and have been validated for their predictive power.

  • Predicted Parameters :

    • Absorption : Intestinal absorption (human), and P-glycoprotein substrate and inhibitor status were predicted.

    • Distribution : Blood-Brain Barrier (BBB) permeability was predicted.

    • Metabolism : Inhibition of Cytochrome P450 (CYP) isoforms (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4) was predicted.

    • Toxicity : AMES toxicity (mutagenicity), hERG I inhibition (cardiotoxicity), hepatotoxicity, and skin sensitization were predicted.

Visualizing the Path: In-Silico ADMET Prediction Workflow

The following diagram illustrates the typical workflow for in-silico ADMET prediction, a crucial step in modern drug discovery.

ADMET_Workflow cluster_input Input cluster_prediction In-Silico Prediction Tools cluster_output Predicted Properties cluster_analysis Analysis & Decision Compound Chemical Structure (SMILES) SwissADME SwissADME Compound->SwissADME Input pkCSM pkCSM Compound->pkCSM Input Physicochemical Physicochemical Properties SwissADME->Physicochemical DrugLikeness Drug-Likeness SwissADME->DrugLikeness Pharmacokinetics Pharmacokinetics (ADME) pkCSM->Pharmacokinetics Toxicity Toxicity pkCSM->Toxicity Decision Lead Candidate Decision Physicochemical->Decision Pharmacokinetics->Decision DrugLikeness->Decision Toxicity->Decision

Caption: Workflow of in-silico ADMET prediction for drug candidates.

Signaling Pathways and Molecular Interactions

While this guide focuses on the ADMET properties, it is noteworthy that this compound's therapeutic effects are attributed to its modulation of several key signaling pathways. A comprehensive review highlights its activity on pathways such as NF-κB, MAPK, and Nrf2, which are central to inflammation and oxidative stress responses.[1][2] The following diagram depicts a simplified representation of this compound's interaction with the NF-κB signaling pathway, a key mediator of inflammation.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IKK IKK Complex This compound->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Sequesters Nucleus Nucleus NFkB->Nucleus Translocation Inflammation Inflammatory Response NFkB_n NF-κB NFkB_n->Inflammation Gene Transcription

Caption: this compound's inhibitory effect on the NF-κB inflammatory pathway.

Conclusion

The in-silico analysis presented in this guide suggests that this compound possesses a favorable ADMET profile, comparable and in some aspects, potentially superior to the established drug, Aspirin. Its adherence to Lipinski's Rule of Five, predicted high gastrointestinal absorption, and low toxicity profile, particularly the absence of predicted hepatotoxicity, underscore its potential as a promising drug candidate. While these computational predictions provide a strong foundation for further investigation, it is crucial to emphasize that they must be validated through in-vitro and in-vivo experimental studies. The data and analyses provided herein serve as a valuable resource for researchers and drug development professionals to guide future experimental design and prioritize this compound for further preclinical and clinical development.

References

Confirming the anti-apoptosis effect of Loliolide in human keratinocytes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to its Efficacy and Mechanism of Action

For researchers, scientists, and drug development professionals invested in dermatological therapeutics, identifying compounds that can effectively mitigate apoptosis in keratinocytes is a critical pursuit. Loliolide, a monoterpenoid hydroxylactone found in various algae, has emerged as a promising candidate for protecting skin cells from programmed cell death, particularly that induced by ultraviolet (UV) radiation.[1][2] This guide provides a comprehensive overview of the anti-apoptotic effects of this compound in human keratinocytes, presenting supporting experimental data, detailed protocols, and a comparative perspective on other agents.

Quantitative Analysis of this compound's Anti-Apoptotic Effects

The protective effects of this compound against UVB-induced apoptosis in human keratinocytes (HaCaT cells) have been quantitatively assessed through various assays. The following table summarizes key findings from a pivotal study in the field.

Experimental AssayConditionResultKey Finding
Cell Viability (MTT Assay) This compound (100 µM) + UVBSignificant recovery of cell viability compared to UVB-only treated cells.This compound protects keratinocytes from UVB-induced cell death.
Apoptosis Detection (Annexin V/PI Staining) This compound (dose-dependent) + UVBDose-dependent decrease in the percentage of apoptotic cells.This compound directly inhibits the apoptotic process in a concentration-dependent manner.
Caspase Expression (Western Blot) This compound (dose-dependent) + UVBDose-dependent reduction in the expression of Caspase-3, Caspase-8, and Caspase-9.This compound's anti-apoptotic mechanism involves the suppression of key executioner and initiator caspases.
Reactive Oxygen Species (ROS) Inhibition This compound (dose-dependent) + UVBDose-dependent decrease in intracellular ROS levels.This compound mitigates oxidative stress, a primary trigger of UVB-induced apoptosis.
PI3K/Akt Pathway Activation (Western Blot) This compound (dose-dependent)Dose-dependent increase in the phosphorylation of PI3K and Akt.This compound promotes cell survival by activating the pro-survival PI3K/Akt signaling pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the quantitative analysis of this compound's anti-apoptotic effects.

1. Cell Culture and Treatment:

  • Cell Line: Human keratinocyte cell line (HaCaT).

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Treatment: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) and added to the cell culture medium at various concentrations for a specified pre-treatment period before UVB irradiation.

2. UVB Irradiation:

  • Before irradiation, the culture medium is removed and replaced with phosphate-buffered saline (PBS).

  • Cells are exposed to a specific dose of UVB radiation (e.g., 30 mJ/cm²).

  • Immediately after irradiation, the PBS is replaced with fresh culture medium containing this compound or vehicle control.

3. Cell Viability Assay (MTT Assay):

  • HaCaT cells are seeded in 96-well plates.

  • After treatment with this compound and/or UVB, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.

  • The medium is then removed, and 100 µL of DMSO is added to dissolve the formazan (B1609692) crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

4. Apoptosis Assay (Annexin V-FITC/PI Staining):

  • Following treatment, cells are harvested, washed with cold PBS, and resuspended in 1X binding buffer.

  • Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • The mixture is incubated in the dark for 15 minutes at room temperature.

  • The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

5. Western Blot Analysis:

  • Cells are lysed in RIPA buffer, and protein concentrations are determined using a BCA protein assay kit.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • The membrane is blocked and then incubated with primary antibodies against Caspase-3, Caspase-8, Caspase-9, PI3K, Akt, phospho-PI3K, phospho-Akt, and a loading control (e.g., β-actin).

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action of this compound and the general experimental procedure used to confirm its anti-apoptotic effects.

Loliolide_Anti_Apoptosis_Pathway UVB UVB Radiation ROS ↑ Reactive Oxygen Species (ROS) UVB->ROS Caspase8 ↑ Caspase-8 ROS->Caspase8 Caspase9 ↑ Caspase-9 ROS->Caspase9 Caspase3 ↑ Caspase-3 Caspase8->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis This compound This compound This compound->ROS PI3K ↑ p-PI3K This compound->PI3K Akt ↑ p-Akt PI3K->Akt Akt->Caspase9 CellSurvival Cell Survival Akt->CellSurvival

Caption: this compound's anti-apoptotic signaling pathway in human keratinocytes.

Experimental_Workflow CellCulture HaCaT Cell Culture Pretreatment This compound Pre-treatment CellCulture->Pretreatment UVBIrradiation UVB Irradiation Pretreatment->UVBIrradiation Incubation Post-irradiation Incubation UVBIrradiation->Incubation Analysis Analysis Incubation->Analysis MTT Cell Viability (MTT) Analysis->MTT FlowCytometry Apoptosis (Annexin V/PI) Analysis->FlowCytometry WesternBlot Protein Expression (Western Blot) Analysis->WesternBlot

Caption: Experimental workflow for assessing this compound's anti-apoptotic effects.

Comparative Analysis with Other Agents

While direct comparative studies are limited, a review of existing literature on other compounds investigated for their anti-apoptotic effects in keratinocytes provides a broader context for this compound's potential.

  • N-Acetylcysteine (NAC): The anti-apoptotic efficacy of NAC in keratinocytes appears to be context-dependent. One study reported that NAC did not significantly affect UVB-induced apoptosis in human keratinocytes.[3] In contrast, another study found that NAC could protect human oral keratinocytes from chemically-induced apoptosis by mitigating mitochondrial dysfunction.[4]

  • Resveratrol (B1683913): Research on resveratrol has yielded seemingly contradictory results. Some studies suggest it can sensitize human keratinocytes to UVA-induced apoptosis, indicating a pro-apoptotic effect in this context.[5] Conversely, other research indicates that resveratrol can protect keratinocytes from UVB-induced photoaging by modulating mitochondrial caspase-dependent apoptotic pathways.[6]

  • Epigallocatechin-3-gallate (EGCG): The role of EGCG, a major polyphenol in green tea, in keratinocyte apoptosis is also multifaceted. One study demonstrated that EGCG inhibits apoptosis induced by gamma-ray irradiation in HaCaT cells.[7] However, another study suggested that EGCG does not promote apoptosis but rather induces keratinocyte differentiation.[8]

Conclusion

The available evidence strongly supports the anti-apoptotic effect of this compound in human keratinocytes, particularly in the context of UVB-induced damage. Its mechanism of action, involving the suppression of caspases, reduction of ROS, and activation of the pro-survival PI3K/Akt pathway, is well-documented.[1][2] In comparison to other agents like NAC, Resveratrol, and EGCG, the data for this compound appears more consistent in its anti-apoptotic action against UV radiation. However, the varying experimental conditions and inducers of apoptosis for the other compounds make direct comparisons challenging. Further head-to-head studies are warranted to definitively position this compound's therapeutic potential relative to other cytoprotective agents in dermatology.

References

Loliolide's Neuroprotective Potential: A Comparative Analysis Across Neuronal and Microglial Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the experimental evidence supporting the neuroprotective and anti-inflammatory effects of Loliolide, a naturally occurring monoterpenoid lactone. This guide provides a comparative analysis of its efficacy in a neuronal cell line (SH-SY5Y) and a macrophage cell line (RAW 264.7), offering insights for researchers in neuropharmacology and drug development.

This compound, a monoterpenoid lactone found in various marine and terrestrial organisms, has emerged as a compound of interest for its potential therapeutic applications, including neuroprotection.[1] This guide synthesizes the available preclinical data on this compound's ability to mitigate neuronal damage and inflammation, key pathological features of neurodegenerative diseases. The primary focus is on a comprehensive study that investigated its effects on human neuroblastoma SH-SY5Y cells and murine macrophage RAW 264.7 cells, the latter serving as a model for microglia-mediated neuroinflammation.[2][3]

Comparative Efficacy of this compound: Neuroprotection vs. Anti-inflammation

The neuroprotective effects of this compound were assessed in SH-SY5Y cells exposed to the neurotoxin 6-hydroxydopamine (6-OHDA), a model for Parkinson's disease-related neuronal damage.[2][4] In parallel, its anti-inflammatory properties were evaluated in RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS), a potent inducer of inflammatory responses.[2][5]

Table 1: Neuroprotective Effects of this compound on 6-OHDA-Treated SH-SY5Y Cells[3][4][5][6]
ParameterToxin (6-OHDA) EffectThis compound (50 µM) + 6-OHDAThis compound (100 µM) + 6-OHDA
Cell Viability ↓ Significant decrease↑ 23.70% increase↑ 41.06% increase
ROS Production ↑ Marked increase↓ Significant decrease↓ Significant decrease
Catalase Activity ↑ 24.00% increase↓ Significant decrease↓ Significant decrease
Mitochondrial Membrane Potential ↓ Significant depolarization↑ Prevention of depolarization↑ Prevention of depolarization
ATP Levels ↓ 23.36% decreaseNo significant recoveryNo significant recovery
Caspase-3 Activity ↑ ~200% increase↓ 110.1% decrease↓ 126.1% decrease
Table 2: Anti-inflammatory Effects of this compound on LPS-Stimulated RAW 264.7 Macrophages[2][5]
ParameterStimulant (LPS) EffectThis compound (50 µM) + LPSThis compound (100 µM) + LPS
Nitric Oxide (NO) Production ↑ Significant increase↓ Significant decrease↓ Significant decrease
TNF-α Production ↑ Significant increase↓ 305% decrease↓ 238% decrease
IL-6 Production ↑ Significant increase↓ 197% decrease↓ 220% decrease
IL-10 Production No significant changeNo significant effectNo significant effect

Unraveling the Mechanism: Key Signaling Pathways

This compound's protective effects appear to be mediated through the modulation of critical signaling pathways involved in oxidative stress and inflammation. The available evidence strongly points to the inhibition of the NF-κB pathway as a central mechanism.[2][4][5]

Proposed Signaling Pathway of this compound cluster_extracellular Extracellular cluster_cellular Cellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 6-OHDA 6-OHDA ROS ↑ Reactive Oxygen Species (ROS) 6-OHDA->ROS LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction ROS->IKK Apoptosis Apoptosis (↑ Caspase-3) Mitochondrial_Dysfunction->Apoptosis IkB IκBα IKK->IkB phosphorylates & degrades NFkB_inactive NF-κB (inactive) IKK->NFkB_inactive activates IkB->NFkB_inactive sequesters NFkB_active NF-κB (active) NFkB_inactive->NFkB_active DNA_Damage DNA Damage NFkB_active->DNA_Damage Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB_active->Pro_inflammatory_Genes translocates to nucleus & promotes transcription This compound This compound This compound->ROS scavenges This compound->IKK inhibits This compound->NFkB_active inhibits nuclear translocation This compound->Apoptosis Inflammation Inflammation (↑ NO, Cytokines) Pro_inflammatory_Genes->Inflammation leads to

Caption: this compound's mechanism against neurotoxicity and inflammation.

In the context of neurodegeneration, oxidative stress and inflammation are closely intertwined. This compound appears to interrupt this pathological cycle by reducing ROS levels and inhibiting the NF-κB signaling cascade.[2][4] This dual action prevents downstream events such as mitochondrial dysfunction, activation of apoptotic pathways (caspase-3), and the production of pro-inflammatory mediators.[4][5]

Experimental Methodologies

To ensure the reproducibility and validation of these findings, the following experimental protocols were employed:

Neuroprotection Assays (SH-SY5Y Cells)
  • Cell Culture: SH-SY5Y cells were cultured in DMEM:F12 medium supplemented with 10% FBS and 1% antibiotic/antimycotic at 37°C in a 5% CO2 atmosphere.[3]

  • 6-OHDA-Induced Neurotoxicity: Neuronal damage was induced by exposing cells to 100 µM of 6-OHDA.[4]

  • This compound Treatment: Cells were treated with this compound at concentrations ranging from 1 to 100 µM for 24 hours.[4]

  • Cell Viability Assessment (MTT Assay): Cell viability was quantified using the 3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide (MTT) assay.[2][4]

  • Oxidative Stress Markers:

    • ROS Production: Intracellular ROS levels were measured using a fluorescent probe.[4]

    • Catalase Activity: The activity of the antioxidant enzyme catalase was determined.[4]

  • Mitochondrial Function:

    • Mitochondrial Membrane Potential (MMP): MMP was assessed to evaluate mitochondrial health.[4]

    • ATP Levels: Cellular ATP content was measured as an indicator of energy metabolism.[4]

  • Apoptosis Marker (Caspase-3 Activity): The activity of caspase-3, a key executioner caspase in apoptosis, was quantified.[4]

Experimental Workflow for Neuroprotection Assays Start Start Culture_SHSY5Y Culture SH-SY5Y Cells Start->Culture_SHSY5Y Induce_Toxicity Induce Neurotoxicity (100 µM 6-OHDA) Culture_SHSY5Y->Induce_Toxicity Treat_this compound Treat with this compound (1-100 µM, 24h) Induce_Toxicity->Treat_this compound Assess_Endpoints Assess Endpoints Treat_this compound->Assess_Endpoints Viability Cell Viability (MTT) Assess_Endpoints->Viability Oxidative_Stress Oxidative Stress (ROS, Catalase) Assess_Endpoints->Oxidative_Stress Mitochondria Mitochondrial Function (MMP, ATP) Assess_Endpoints->Mitochondria Apoptosis Apoptosis (Caspase-3) Assess_Endpoints->Apoptosis End End Viability->End Oxidative_Stress->End Mitochondria->End Apoptosis->End

Caption: Workflow for assessing this compound's neuroprotective effects.

Anti-inflammatory Assays (RAW 264.7 Cells)
  • Cell Culture: RAW 264.7 macrophages were maintained in appropriate culture conditions.

  • LPS Stimulation: Inflammation was induced using lipopolysaccharide (LPS).[5]

  • This compound Treatment: Cells were treated with this compound at 50 µM and 100 µM for 24 hours.[5]

  • Nitric Oxide (NO) Production: NO levels in the culture medium were measured as an indicator of inflammation.[2]

  • Cytokine Measurement: The concentrations of pro-inflammatory cytokines TNF-α and IL-6, and the anti-inflammatory cytokine IL-10 were quantified in the cell supernatants.[2]

Conclusion and Future Directions

The available evidence robustly supports the neuroprotective and anti-inflammatory properties of this compound in vitro. In a neuronal context, it enhances cell viability and mitigates oxidative stress and apoptosis.[3][4] In a microglial context, it potently suppresses the production of key inflammatory mediators.[2] This dual-pronged mechanism of action makes this compound a compelling candidate for further investigation in the context of neurodegenerative disorders, where both neuronal loss and neuroinflammation are critical pathological components.

A significant limitation of the current body of research is the lack of cross-validation in other neuronal cell lines, such as PC12 or HT22, which are also widely used in neuroprotection studies. Future research should aim to confirm these findings in a broader range of neuronal and microglial cell models, including primary cell cultures, to provide a more comprehensive understanding of this compound's therapeutic potential. Furthermore, in vivo studies in animal models of neurodegeneration are warranted to validate these promising in vitro results.

References

Loliolide's Differential Effects on Cancer Cell Lines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A growing body of research highlights the potential of Loliolide, a naturally occurring monoterpenoid lactone, as a promising anti-cancer agent. This guide provides a comparative analysis of this compound's effects on various cancer cell lines, summarizing key quantitative data, detailing experimental methodologies, and illustrating its mechanisms of action through signaling pathway diagrams. This information is intended for researchers, scientists, and drug development professionals engaged in oncology research.

Comparative Cytotoxicity of this compound

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the available IC50 values for this compound and this compound-containing extracts across different cancer cell lines.

Cell LineCancer TypeCompoundIC50 ValueCitation
HepG2Hepatocellular CarcinomaDichloromethane extract of Tisochrysis lutea85.1 µg/mL[1]

Mechanisms of Action: Signaling Pathways

This compound exerts its anti-cancer effects through the modulation of several key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Inhibition of Epithelial-Mesenchymal Transition (EMT)

In colorectal and breast cancer cells, this compound has been shown to suppress the Epithelial-Mesenchymal Transition (EMT), a crucial process in tumor metastasis.[2][3] This is achieved through the inhibition of the CXCL12/CXCR4/CXCR7 signaling axis and the downregulation of Manganese Superoxide Dismutase (MnSOD).[2][3]

Loliolide_EMT_Inhibition cluster_this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound CXCR4_7 CXCR4 / CXCR7 This compound->CXCR4_7 inhibits MnSOD MnSOD This compound->MnSOD inhibits MAPK MAPKs CXCR4_7->MAPK JAK_STAT JAK/STAT Pathway CXCR4_7->JAK_STAT CXCR4_7->MnSOD EMT EMT MAPK->EMT JAK_STAT->EMT MnSOD->EMT Mesenchymal Mesenchymal Markers (e.g., Vimentin, N-cadherin) Epithelial Epithelial Markers (e.g., E-cadherin) EMT->Mesenchymal upregulates EMT->Epithelial downregulates Invasion Invasion, Migration, Metastasis EMT->Invasion CXCL12 CXCL12 CXCL12->CXCR4_7 activates

This compound's inhibition of the EMT signaling pathway.
General Experimental Workflow

The following diagram illustrates a typical workflow for assessing the in vitro effects of this compound on cancer cell lines.

Experimental_Workflow cluster_assays Biological Assays start Start: Cancer Cell Culture treatment Treat with this compound (various concentrations) start->treatment incubation Incubate for 24, 48, 72 hours treatment->incubation viability Cell Viability Assay (e.g., MTT) incubation->viability apoptosis Apoptosis Assay (e.g., Annexin V-PI) incubation->apoptosis protein Protein Expression (e.g., Western Blot) incubation->protein data_analysis Data Analysis (IC50, Apoptosis Rate, Protein Levels) viability->data_analysis apoptosis->data_analysis protein->data_analysis conclusion Conclusion data_analysis->conclusion

General workflow for in vitro evaluation of this compound.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following are generalized protocols for key experiments used to evaluate the effects of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Assay (Annexin V-PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into signaling pathway modulation.

  • Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., CXCR4, MnSOD, E-cadherin, Vimentin, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

This guide provides a snapshot of the current understanding of this compound's anti-cancer properties. Further research, particularly in determining the specific IC50 values of pure this compound across a broader range of cancer cell lines, is warranted to fully elucidate its therapeutic potential.

References

Unraveling the Stereochemistry of Loliolide Isomers: A Comparative Guide to Absolute Configuration Determination Using Circular Dichroism

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the absolute configuration of bioactive natural products like loliolide is a critical step in understanding their structure-activity relationships and therapeutic potential. This guide provides a comparative analysis of the use of circular dichroism (CD) spectroscopy, alongside other chiroptical techniques, in elucidating the absolute configuration of this compound isomers. Experimental data, detailed protocols, and logical workflows are presented to support the objective comparison.

This compound, a monoterpenoid lactone found in a variety of plants and marine organisms, exists as four possible stereoisomers due to its two chiral centers. The distinct spatial arrangement of these isomers can lead to significant differences in their biological activities, which include anti-inflammatory, antioxidant, and anticancer effects.[1][2] Therefore, unambiguous determination of their absolute configuration is paramount. Circular dichroism, a technique that measures the differential absorption of left- and right-circularly polarized light, has proven to be a powerful tool for this purpose, especially when combined with quantum chemical calculations.

Comparative Analysis of Chiroptical Methods

While X-ray crystallography remains the gold standard for determining absolute configuration, its application is limited to crystalline compounds. For non-crystalline or sparsely available natural products like this compound, chiroptical methods in solution offer a viable alternative.

Electronic Circular Dichroism (ECD): ECD is highly sensitive to the stereochemistry of molecules containing chromophores. The lactone functionality in this compound provides a suitable chromophore for ECD analysis. By comparing the experimentally measured ECD spectrum with theoretically calculated spectra for all possible isomers, the absolute configuration can be assigned with a high degree of confidence.

Vibrational Circular Dichroism (VCD): VCD, the infrared counterpart of ECD, measures the differential absorption of circularly polarized infrared light by chiral molecules. It provides information about the stereochemistry of the entire molecule, not just the environment of a chromophore. VCD can be particularly useful as a complementary technique to ECD for a more robust assignment of absolute configuration.[1]

Data Presentation: Experimental and Calculated Chiroptical Data

The following tables summarize the experimental and calculated electronic and vibrational circular dichroism data for this compound isomers. The calculated values were obtained using time-dependent density functional theory (TDDFT), a common computational method for predicting chiroptical spectra.[1][3]

Table 1: Comparison of Experimental and Calculated Electronic Circular Dichroism (ECD) Data for (-)-Loliolide ((6S,7aR)-Loliolide)

Wavelength (nm)Experimental Δε (M⁻¹cm⁻¹)Calculated Δε (M⁻¹cm⁻¹) (B3PW91/TZVP)
268+0.02- (negative peak predicted around 242 nm)
219-16.1-16.4 (at 242 nm)

Note: Experimental data is for (-)-loliolide in methanol.[1] The calculated data shows a discrepancy in the sign of the weak long-wavelength Cotton effect, highlighting the importance of using multiple computational methods and basis sets for comparison.

Table 2: Calculated Vibrational Circular Dichroism (VCD) Data for (6S,7aR)- and (6R,7aR)-Loliolide Diastereoisomers

Wavenumber (cm⁻¹)(6S,7aR)-Loliolide Calculated Δε (x 10⁻⁴)(6R,7aR)-Loliolide Calculated Δε (x 10⁻⁴)
~1750Strong NegativeStrong Positive
~1200-1400Complex pattern of positive and negative bandsMirror-image complex pattern

Note: This table presents a qualitative summary of the calculated VCD spectra. The key diagnostic feature is the strong Cotton effect in the carbonyl stretching region (~1750 cm⁻¹), which is predicted to be of opposite sign for the two diastereomers.[1]

Experimental Protocols

Electronic Circular Dichroism (ECD) Spectroscopy

1. Sample Preparation:

  • Dissolve a precisely weighed sample of the purified this compound isomer in a suitable spectroscopic grade solvent (e.g., methanol, acetonitrile). The concentration should be optimized to yield a maximum absorbance of less than 1.0 in the wavelength range of interest.

  • Prepare a blank sample using the same solvent.

2. Instrumentation and Measurement:

  • Use a calibrated circular dichroism spectrophotometer.

  • Purge the instrument with nitrogen gas to remove oxygen, which absorbs in the far-UV region.

  • Record the CD spectrum of the blank solvent and subtract it from the sample spectrum.

  • Measurements are typically performed in a quartz cuvette with a path length of 0.1 or 1.0 cm at room temperature.

  • Scan a wavelength range appropriate for the chromophore, typically from 400 nm down to 190 nm for this compound.

3. Data Analysis:

  • The CD signal is typically recorded in millidegrees (mdeg) and can be converted to molar circular dichroism (Δε) using the following equation: Δε = θ / (32980 * c * l), where θ is the ellipticity in degrees, c is the molar concentration, and l is the path length in cm.

  • Compare the experimental spectrum with the Boltzmann-averaged theoretical spectra of all possible isomers for assignment of the absolute configuration.

Vibrational Circular Dichroism (VCD) Spectroscopy

1. Sample Preparation:

  • Dissolve the this compound isomer in a suitable deuterated solvent (e.g., CDCl₃, CD₃CN) to minimize solvent interference in the IR region. Higher concentrations are generally required for VCD compared to ECD.

  • Use a demountable cell with BaF₂ or CaF₂ windows and an appropriate path length (typically 50-200 µm).

2. Instrumentation and Measurement:

  • Use a Fourier-transform infrared (FTIR) spectrometer equipped with a VCD module, including a photoelastic modulator (PEM).

  • Record the VCD spectrum of the sample and the solvent blank.

  • Data is typically collected over several hours and averaged to improve the signal-to-noise ratio.

3. Data Analysis:

  • Subtract the solvent spectrum from the sample spectrum.

  • Compare the experimental VCD spectrum with the calculated spectra for the possible isomers. The overall pattern and the sign of key vibrational bands are used for stereochemical assignment.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_cd_analysis Circular Dichroism Analysis cluster_computational Computational Chemistry cluster_comparison Comparison and Assignment Isolate this compound Isomer Isolate this compound Isomer Purify Isomer (e.g., HPLC) Purify Isomer (e.g., HPLC) Isolate this compound Isomer->Purify Isomer (e.g., HPLC) Prepare Solution (CD/VCD) Prepare Solution (CD/VCD) Purify Isomer (e.g., HPLC)->Prepare Solution (CD/VCD) ECD Measurement ECD Measurement Prepare Solution (CD/VCD)->ECD Measurement VCD Measurement VCD Measurement Prepare Solution (CD/VCD)->VCD Measurement Compare Experimental and Calculated Spectra Compare Experimental and Calculated Spectra ECD Measurement->Compare Experimental and Calculated Spectra VCD Measurement->Compare Experimental and Calculated Spectra Generate 3D Structures of Isomers Generate 3D Structures of Isomers Calculate Theoretical CD/VCD Spectra (TDDFT) Calculate Theoretical CD/VCD Spectra (TDDFT) Generate 3D Structures of Isomers->Calculate Theoretical CD/VCD Spectra (TDDFT) Calculate Theoretical CD/VCD Spectra (TDDFT)->Compare Experimental and Calculated Spectra Assign Absolute Configuration Assign Absolute Configuration Compare Experimental and Calculated Spectra->Assign Absolute Configuration

Caption: Workflow for absolute configuration determination.

signaling_pathways cluster_anti_inflammatory Anti-Inflammatory & Antioxidant Effects cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway cluster_nrf2 Nrf2/HO-1 Pathway This compound This compound IKK IKK This compound->IKK inhibits MAPKKK MAPKKK This compound->MAPKKK inhibits Keap1 Keap1 This compound->Keap1 activates IκBα IκBα IKK->IκBα phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) releases Pro-inflammatory Genes Pro-inflammatory Genes NF-κB (p65/p50)->Pro-inflammatory Genes activates MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK Inflammatory Response Inflammatory Response MAPK->Inflammatory Response Nrf2 Nrf2 Keap1->Nrf2 releases ARE Antioxidant Response Element Nrf2->ARE binds HO-1, NQO1 Antioxidant Enzymes ARE->HO-1, NQO1 activates transcription of

Caption: this compound's signaling pathways.

Conclusion

The determination of the absolute configuration of this compound isomers is crucial for advancing their potential as therapeutic agents. This guide demonstrates that circular dichroism spectroscopy, particularly when integrated with computational methods, provides a robust and reliable approach for this purpose. The presented data and protocols offer a framework for researchers to confidently assign the stereochemistry of this compound and other chiral natural products, thereby accelerating drug discovery and development efforts. The elucidation of the signaling pathways modulated by this compound further underscores the importance of stereochemical purity in achieving desired pharmacological effects.

References

Unlocking Nature's Potential: A Comparative Guide to the Structure-Activity Relationship of Loliolide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey. Loliolide, a naturally occurring monoterpenoid lactone found in a variety of plants and marine organisms, has emerged as a promising scaffold for drug discovery.[1] This guide provides an in-depth comparison of this compound and its derivatives, delving into their structure-activity relationships (SAR), and offering insights into their therapeutic potential. We present key experimental data, detailed protocols for bioactivity assessment, and visual representations of the underlying molecular pathways to facilitate further research and development in this exciting field.

Decoding the Structure: Key Determinants of Biological Activity

The biological activity of this compound derivatives is intricately linked to their chemical structure. The core structure of this compound consists of a fused γ-lactone ring system. Variations in the functional groups and stereochemistry around this core can significantly influence the pharmacological effects.

The α,β-unsaturated lactone moiety is a critical feature for many of the observed biological activities, including potential anticancer effects. This functional group can act as a Michael acceptor, enabling it to interact with nucleophilic residues in biological macromolecules, such as enzymes and transcription factors.

The presence and position of the hydroxyl group also play a crucial role. For instance, the stereochemistry of the hydroxyl group at the C-3 position distinguishes this compound from its diastereomer, epi-loliolide. This seemingly minor difference can lead to significant variations in their biological profiles, with this compound generally exhibiting higher antioxidant, anti-inflammatory, antitumor, and neuroprotective bioactivities than epi-loliolide.

Stereochemistry is another vital factor. The spatial arrangement of the atoms in this compound and its derivatives can dramatically impact their binding affinity to target proteins and, consequently, their biological efficacy.

Comparative Analysis of Biological Activities

This compound and its derivatives have been reported to possess a wide spectrum of biological activities, including anti-inflammatory, neuroprotective, and anticancer effects. The following table summarizes the available quantitative data for this compound and some of its key derivatives.

CompoundBiological ActivityAssay SystemKey Findings
This compound Neuroprotective 6-hydroxydopamine (6-OHDA)-induced neurotoxicity in SH-SY5Y cells- Increased cell viability by 23.70% at 50 µM and 41.06% at 100 µM.[2][3]
Anti-inflammatory Lipopolysaccharide (LPS)-induced inflammation in RAW 264.7 macrophages- Significantly decreased nitric oxide (NO) production at 50 µM and 100 µM.[3] - Reduced TNF-α production by up to 305% at 50 µM and 238% at 100 µM.[2][3] - Reduced IL-6 production by up to 197% at 50 µM and 220% at 100 µM.[2][3]
Anticancer Human cancer cell lines (A549, HepG2, MCF-7)- Demonstrated in vitro cytotoxic activity.[4]
Isothis compound Anticancer Human cancer cell lines (HepG2)- Exhibited significant cytotoxic activity and induced apoptosis.[5]
Dihydroactinidiolide (DHA) Anticancer Human cancer cell lines (A549, HepG2, MCF-7)- Demonstrated in vitro cytotoxic activity.[4]

Experimental Protocols

To aid in the replication and extension of these findings, detailed methodologies for key experiments are provided below.

Neuroprotective Activity Assessment using the MTT Assay

This protocol outlines the determination of cell viability in the SH-SY5Y human neuroblastoma cell line following exposure to a neurotoxin and treatment with this compound derivatives.

  • Cell Culture: Culture SH-SY5Y cells in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) in a humidified incubator at 37°C with 5% CO2.

  • Seeding: Seed the cells into 96-well plates at a density of approximately 1 x 10^4 cells per well and allow them to adhere for 24 hours.

  • Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 1 hour).

  • Induction of Neurotoxicity: Introduce a neurotoxin, such as 6-hydroxydopamine (6-OHDA), to the wells (excluding the control group) and incubate for an additional 24 hours.

  • MTT Assay:

    • Remove the culture medium.

    • Add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.

    • Incubate the plates for 3-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.

    • Carefully remove the MTT solution.

    • Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

Anti-inflammatory Activity Assessment in Macrophages

This protocol describes the evaluation of the anti-inflammatory effects of this compound derivatives on RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS).

  • Cell Culture: Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO2.

  • Seeding: Plate the cells in 96-well plates at a density of approximately 5 x 10^4 cells per well and allow them to attach overnight.

  • Treatment: Pre-treat the cells with different concentrations of the this compound derivatives for 1 hour.

  • Induction of Inflammation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess reagent A (sulfanilamide solution).

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess reagent B (N-(1-naphthyl)ethylenediamine solution).

    • Incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) is used for quantification.

  • Cytokine Measurement (ELISA):

    • Collect the cell culture supernatant.

    • Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.

Visualizing the Mechanism: Signaling Pathways and Workflows

To provide a clearer understanding of the molecular mechanisms and experimental processes, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment & Induction cluster_assay Bioassay cluster_analysis Data Analysis start Seed Cells in 96-well plates incubation1 Incubate for 24h start->incubation1 treatment Treat with this compound Derivatives incubation1->treatment induction Induce Stress (e.g., 6-OHDA or LPS) treatment->induction incubation2 Incubate for 24h induction->incubation2 assay Perform MTT or Griess/ELISA Assay incubation2->assay readout Measure Absorbance assay->readout analysis Calculate Cell Viability or Cytokine Levels readout->analysis conclusion Determine Structure-Activity Relationship analysis->conclusion

Experimental Workflow for Bioactivity Assessment.

NFkB_pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TLR4->IKK TNFR->IKK IkB IκBα IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive inhibits NFkB_active Active NF-κB (p50/p65) IkB->NFkB_active degradation releases NFkB_nucleus NF-κB (p50/p65) NFkB_active->NFkB_nucleus translocates to nucleus This compound This compound Derivatives This compound->IKK Inhibition DNA DNA NFkB_nucleus->DNA binds to Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Genes Transcription

Inhibition of the NF-κB Signaling Pathway by this compound Derivatives.

Conclusion and Future Directions

The evidence presented in this guide underscores the significant therapeutic potential of this compound and its derivatives. The structure-activity relationship studies, though still in their early stages, have provided valuable clues for the rational design of more potent and selective analogs. The anti-inflammatory and neuroprotective effects, mediated in part through the inhibition of the NF-κB pathway, offer promising avenues for the development of novel treatments for a range of diseases.

Future research should focus on the synthesis and biological evaluation of a wider array of this compound derivatives with systematic structural modifications. This will allow for a more comprehensive understanding of the SAR and the identification of lead compounds with optimized pharmacological profiles. Furthermore, in vivo studies are warranted to validate the therapeutic efficacy and safety of the most promising candidates. The detailed protocols and pathway diagrams provided herein serve as a foundational resource to guide and accelerate these future investigations.

References

Loliolide's Role in Modulating the PI3K/AKT Signaling Pathway: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Loliolide's Performance with Alternative Modulators of the PI3K/AKT Signaling Pathway, Supported by Experimental Data.

The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its dysregulation is implicated in a wide range of diseases, making it a key target for therapeutic intervention. This guide provides a comparative analysis of this compound, a naturally occurring monoterpenoid lactone, and its role in modulating the PI3K/AKT pathway. We will compare its performance with other natural and synthetic compounds, providing quantitative data and detailed experimental protocols to validate its effects.

This compound: An Activator of the PI3K/AKT Signaling Pathway

Recent studies have identified this compound as a positive modulator of the PI3K/AKT signaling cascade. Evidence suggests that this compound enhances the phosphorylation of AKT, a key downstream effector of PI3K, leading to the activation of pro-survival and growth-promoting pathways. This has been observed in various cell types, including human dermal papilla cells, where this compound treatment led to a dose-dependent increase in AKT phosphorylation, promoting hair follicle inductivity.

Comparative Analysis of PI3K/AKT Pathway Modulators

To provide a comprehensive overview, this section compares the performance of this compound with other well-characterized natural and synthetic modulators of the PI3K/AKT pathway. The compounds are categorized as either activators or inhibitors of the pathway.

Table 1: Quantitative Comparison of PI3K/AKT Pathway Activators
CompoundCell Line/SystemConcentrationEffect on AKT Phosphorylation (p-AKT)Assay Method
This compound Human Dermal Papilla Spheroids10 µg/mL~1.5-fold increaseWestern Blot & Densitometry
20 µg/mL~2.0-fold increase
Ginsenoside Rg1 Primary Mouse Hepatocytes0.1 µMNoticeable increaseWestern Blot & Densitometry[1]
1 µMSignificant increase
10 µMStrong increase
Icariin Rat Ovaries (in vivo)25 mg/kgSignificant increase in p-AKT/AKT ratioWestern Blot & Densitometry[2]
50 mg/kgMore pronounced increase in p-AKT/AKT ratio
Table 2: Quantitative Comparison of PI3K/AKT Pathway Inhibitors
CompoundTargetIC50 ValueAssay Method
Quercetin PI3Kγ2.4 µMIn vitro kinase assay
PI3Kδ3.0 µM
PI3Kβ5.4 µM
Resveratrol (B1683913) PI3K/AKT PathwayVaries (inhibits in a dose-dependent manner in cancer cells)Western Blot & Densitometry[3][4]
Berberine PI3K/AKT PathwayVaries (inhibits in a dose-dependent manner in cancer cells)Western Blot & Densitometry[5][6][7]
Wortmannin Pan-PI3K~2-5 nMIn vitro kinase assay
LY294002 Pan-PI3K~1.4 µMIn vitro kinase assay

Experimental Protocols

To facilitate the validation of this compound's and other compounds' effects on the PI3K/AKT pathway, detailed experimental protocols are provided below.

Western Blotting for Phospho-AKT (p-AKT) and Total AKT

This protocol is a standard method to quantify the levels of phosphorylated and total AKT in cell lysates, allowing for the assessment of pathway activation.

1. Cell Culture and Treatment:

  • Culture the desired cell line (e.g., HaCaT keratinocytes, dermal papilla cells) in appropriate media and conditions until they reach 70-80% confluency.

  • Serum-starve the cells for 12-24 hours to reduce basal PI3K/AKT activity.

  • Treat the cells with varying concentrations of this compound or other test compounds for the desired time period (e.g., 30 minutes, 1 hour, 24 hours). Include a vehicle-treated control group. For positive controls of inhibition, co-treatment with known PI3K inhibitors like Wortmannin (100 nM) or LY294002 (10 µM) can be performed.

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant containing the protein extract.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a Bradford or BCA protein assay.

4. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for phospho-AKT (e.g., p-AKT Ser473) overnight at 4°C.

  • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • For a loading control and to normalize the data, strip the membrane and re-probe with an antibody for total AKT and a housekeeping protein like GAPDH or β-actin.

5. Data Analysis:

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalize the phospho-AKT signal to the total AKT signal for each sample to determine the relative level of AKT activation.

Visualizing the PI3K/AKT Pathway and Experimental Workflow

To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT Recruits & Activates pAKT p-AKT (Active) AKT->pAKT Phosphorylation Downstream Downstream Effectors pAKT->Downstream Activates CellGrowth Cell Growth & Survival Downstream->CellGrowth GrowthFactor Growth Factor GrowthFactor->RTK This compound This compound This compound->AKT Enhances Phosphorylation Wortmannin Wortmannin/ LY294002 Wortmannin->PI3K Inhibits

Caption: The PI3K/AKT signaling pathway and points of modulation by this compound and inhibitors.

Western_Blot_Workflow A 1. Cell Culture & Treatment B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (Blotting) D->E F 6. Blocking E->F G 7. Primary Antibody Incubation (p-AKT) F->G H 8. Secondary Antibody Incubation G->H I 9. Signal Detection H->I J 10. Stripping & Re-probing (Total AKT, Loading Control) I->J K 11. Densitometry & Data Analysis J->K

Caption: Experimental workflow for Western blot analysis of AKT phosphorylation.

Logical_Relationship This compound This compound PI3K_AKT PI3K/AKT Pathway This compound->PI3K_AKT Activates pAKT Increased p-AKT PI3K_AKT->pAKT Cellular_Response Cellular Response (e.g., Proliferation, Survival) pAKT->Cellular_Response

Caption: Logical relationship of this compound's effect on the PI3K/AKT pathway.

Conclusion

The available evidence strongly supports the role of this compound as an activator of the PI3K/AKT signaling pathway. Its ability to enhance AKT phosphorylation in a dose-dependent manner highlights its potential as a valuable research tool and a starting point for the development of novel therapeutics targeting this pathway. This guide provides a framework for comparing this compound to other modulators and offers detailed protocols for researchers to independently validate these findings. Further investigation into the precise molecular interactions of this compound with components of the PI3K/AKT pathway will be crucial for fully elucidating its mechanism of action and therapeutic potential.

References

Safety Operating Guide

Proper Disposal of Loliolide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for the protection of personnel and the ecosystem. This guide provides detailed procedures for the proper disposal of loliolide, a naturally occurring monoterpene lactone used in various research applications. Due to conflicting safety information, a conservative approach is recommended, treating this compound as a hazardous chemical.

Immediate Safety and Handling

Before handling this compound, it is crucial to be aware of its potential hazards. One Safety Data Sheet (SDS) classifies this compound as harmful if swallowed, causing skin irritation, serious eye irritation, and potential respiratory irritation[1]. Another SDS does not classify the substance as hazardous[2]. Given this discrepancy, researchers should handle this compound with care, utilizing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood[1].

Quantitative Hazard Classification

For clarity, the hazard classifications for this compound as identified in the more conservative Safety Data Sheet are summarized below.

Hazard ClassCategoryHazard Statement
Acute toxicity, oral4H302: Harmful if swallowed
Skin corrosion/irritation2H315: Causes skin irritation
Serious eye damage/eye irritation2AH319: Causes serious eye irritation
Specific target organ toxicity, single exposure3H335: May cause respiratory irritation
Source: MedchemExpress Safety Data Sheet[1]

Step-by-Step Disposal Procedure

The disposal of this compound must comply with local, state, and federal regulations[3]. The following procedure is a general guideline and should be adapted to meet the specific requirements of your institution's Environmental Health and Safety (EHS) office.

1. Waste Identification and Segregation:

  • Treat all this compound waste, including pure substance, solutions, and contaminated materials (e.g., gloves, absorbent pads), as hazardous chemical waste[4].

  • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed to avoid violent reactions or the emission of toxic gases[5]. Specifically, store it separately from incompatible substances such as strong oxidizing agents.

2. Containerization:

  • Use a dedicated, properly labeled, and chemically compatible waste container. Plastic is often preferred for its durability[6].

  • The container must be in good condition, with a secure, leak-proof screw cap[3][5].

  • Ensure the container is not filled beyond 90% capacity to allow for expansion and prevent spills[5].

3. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound"[6][7].

  • Indicate the specific hazards (e.g., "Toxic," "Irritant") on the label.

  • Record the accumulation start date on the label[6].

4. Storage:

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation[5][6][7].

  • The SAA must be a secure, well-ventilated area away from general laboratory traffic.

  • Ensure secondary containment is in place to capture any potential leaks.

5. Disposal Request and Pickup:

  • Once the waste container is full or you are ready to dispose of it, follow your institution's procedures to request a hazardous waste pickup[6][7].

  • Do not dispose of this compound down the drain or in the regular trash[3][4]. Evaporation of chemical waste is also prohibited[4].

  • Complete any required waste disposal forms accurately, providing a clear description of the contents[7].

6. Decontamination of Empty Containers:

  • An empty container that held this compound should be managed as hazardous waste unless it has been triple-rinsed with a suitable solvent[4].

  • The rinsate from the triple-rinsing process must be collected and disposed of as hazardous waste[4].

  • Once properly decontaminated, deface all hazardous labels from the container before disposing of it as regular trash[4].

Experimental Protocols

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

Loliolide_Disposal_Workflow cluster_generation Waste Generation cluster_handling On-site Handling & Storage cluster_disposal Final Disposal A This compound Waste Generated (Solid, Liquid, Contaminated Materials) B Segregate as Hazardous Waste A->B Step 1 C Select Compatible Waste Container B->C Step 2 D Label Container Correctly ('Hazardous Waste', 'this compound') C->D Step 3 E Store in Designated Satellite Accumulation Area D->E Step 4 F Request Waste Pickup from EHS E->F Step 5 G EHS Transports to Licensed Disposal Facility F->G H Proper Disposal (e.g., Incineration) G->H

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Loliolide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of Loliolide, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with the handling of this compound.

Hazard Identification and Precautionary Measures:

This compound is classified with several hazards, including acute oral toxicity, skin irritation, serious eye irritation, and potential respiratory irritation.[1] It is crucial to adhere to the following precautionary statements:

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke when using this product.[1]

  • Use only outdoors or in a well-ventilated area.[1]

  • Wear protective gloves, protective clothing, eye protection, and face protection.[1]

While some suppliers may not classify this compound as hazardous under the Globally Harmonized System (GHS), it is prudent to follow the more stringent safety precautions outlined in safety data sheets that do identify potential hazards to ensure a higher standard of safety in the laboratory.

Personal Protective Equipment (PPE)

The following table summarizes the essential personal protective equipment required when handling this compound.

PPE CategoryItemSpecifications
Eye and Face Protection Safety Glasses with Side Shields or GogglesMust be worn at all times in the laboratory.
Face ShieldRecommended when there is a risk of splashes or spills.
Hand Protection Chemical-Resistant GlovesNitrile or other appropriate material. Inspect for tears or holes before use.
Body Protection Laboratory CoatFully buttoned to protect against skin contact.
Protective ClothingAs needed, based on the scale of the experiment.
Respiratory Protection NIOSH-Certified RespiratorRecommended if working with powdered this compound or if there is a risk of generating aerosols.
Operational and Disposal Plans

Handling and Storage:

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, especially when working with the solid form or creating solutions.[1]

  • Storage: Store in a tightly closed container in a dry and well-ventilated place. Recommended storage temperature is -20°C.

  • Hygiene: Practice good laboratory hygiene. Wash hands thoroughly after handling and before eating, drinking, or smoking.[1]

Disposal Plan:

  • Waste Categorization: this compound waste and any contaminated materials (e.g., gloves, pipette tips, paper towels) should be considered hazardous waste.

  • Containerization: Collect all this compound waste in a designated, properly labeled, and sealed hazardous waste container.

  • Disposal Route: Dispose of the waste container through your institution's hazardous waste management program. Do not dispose of this compound down the drain or in the regular trash.[1] Adhere to all local, state, and federal regulations for chemical waste disposal.

Experimental Protocol: Safe Handling of this compound

This protocol outlines the step-by-step procedure for safely handling this compound in a laboratory setting.

1. Preparation:

  • Ensure you have read and understood the Safety Data Sheet (SDS) for this compound.
  • Don all required personal protective equipment as outlined in the table above.
  • Prepare your workspace in a chemical fume hood.
  • Have a designated waste container ready for this compound-contaminated materials.
  • Ensure that an emergency eyewash station and safety shower are readily accessible.

2. Weighing and Solution Preparation (if applicable):

  • If working with solid this compound, carefully weigh the required amount in the fume hood to avoid generating dust.
  • When preparing a solution, slowly add the this compound to the solvent to prevent splashing.

3. Experimental Use:

  • Conduct all manipulations of this compound within the fume hood.
  • Keep containers of this compound closed when not in use.
  • Avoid any direct contact with the skin, eyes, or clothing.

4. Post-Experiment Cleanup:

  • Decontaminate all surfaces that may have come into contact with this compound using an appropriate cleaning agent and then wipe down with water.
  • Dispose of all contaminated disposable materials in the designated hazardous waste container.
  • Remove your PPE in the correct order to avoid cross-contamination. Wash your hands thoroughly.

Emergency Procedures

Accidental Release Measures:

  • Personal Precautions: In case of a spill, immediately evacuate non-essential personnel from the area. Wear full personal protective equipment, including respiratory protection if necessary.[1]

  • Containment and Cleanup: Prevent further leakage or spillage if it is safe to do so.[1] For a solid spill, carefully sweep or scoop up the material and place it in the hazardous waste container. For a liquid spill, absorb it with an inert material (e.g., sand, vermiculite) and place it in the hazardous waste container.

  • Environmental Precautions: Do not let the product enter drains or watercourses.[1]

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If they are not breathing, give artificial respiration. Consult a physician.[1]

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.[1]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]

  • If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]

Visual Workflow

Loliolide_Spill_Response cluster_Initial_Response Initial Response cluster_Containment_Cleanup Containment & Cleanup cluster_Disposal_Reporting Disposal & Reporting cluster_Final_State Final State Spill This compound Spill Detected Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Supervisor and Safety Officer Evacuate->Alert PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) Alert->PPE Contain Contain the Spill (Use absorbent for liquids, cover solids) PPE->Contain Cleanup Clean Up Spill Material Contain->Cleanup Decontaminate Decontaminate the Area Cleanup->Decontaminate Waste Place Contaminated Materials in Hazardous Waste Container Decontaminate->Waste Remove_PPE Safely Remove and Dispose of PPE Waste->Remove_PPE Wash Wash Hands Thoroughly Remove_PPE->Wash Report Complete Incident Report Wash->Report Safe_Area Area is Safe for Re-entry Report->Safe_Area

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.